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  • Product: 5-(Methylamino)pentan-1-ol hydrochloride
  • CAS: 124455-58-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 5-(Methylamino)pentan-1-ol Hydrochloride: Structure, Properties, and Scientific Context

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 5-(Methylamino)pentan-1-ol hydrochloride, a bifunctional organic compound of significant...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-(Methylamino)pentan-1-ol hydrochloride, a bifunctional organic compound of significant interest in pharmaceutical and chemical synthesis. We will delve into its molecular structure, physicochemical properties, and the scientific rationale for its application, offering field-proven insights for professionals in drug development and chemical research.

Chemical Identity and Nomenclature

Accurate identification is the cornerstone of chemical research. 5-(Methylamino)pentan-1-ol and its hydrochloride salt are identified by several key descriptors. The free base, an amino alcohol, is frequently converted to its hydrochloride salt to enhance stability and handling.

Identifier5-(Methylamino)pentan-1-ol (Free Base)5-(Methylamino)pentan-1-ol HCl (Salt)
Primary Name 5-(Methylamino)pentan-1-ol5-(Methylamino)pentan-1-ol hydrochloride
Synonyms 5-(Methylamino)-1-pentanol, (5-Hydroxypentyl)methylamineNot commonly specified
CAS Number 2751-70-4[1][2][3][4]124455-58-9[5]

Molecular Structure and Composition

The utility of 5-(Methylamino)pentan-1-ol hydrochloride stems directly from its unique molecular architecture, which features two highly reactive functional groups.

The Free Base: A Bifunctional Building Block

The core of the molecule is a five-carbon aliphatic chain. At one end (C1) is a primary alcohol (hydroxyl group, -OH), and at the other end (C5) is a secondary amine (methylamino group, -NHCH₃). This bifunctional nature is critical; the hydroxyl group can undergo esterification, etherification, or be replaced by other functional groups, while the nucleophilic amine group readily reacts with electrophiles like carboxylic acids and aldehydes.[6]

This dual reactivity makes it a valuable linker molecule in the synthesis of more complex chemical entities, including PROTACs (Proteolysis Targeting Chimeras).[3]

Caption: Structure of 5-(Methylamino)pentan-1-ol (Free Base).

The Hydrochloride Salt: Enhancing Utility

In practice, the free base is often converted to its hydrochloride salt. This is achieved by reacting the basic methylamino group with hydrochloric acid (HCl).

Causality for Salt Formation: Free amines can be susceptible to atmospheric oxidation and are often oily liquids that are difficult to handle and purify. The formation of the hydrochloride salt protonates the nitrogen atom, creating a positively charged ammonium ion, with the chloride ion as the counter-ion. This ionic character typically transforms the compound into a more stable, crystalline solid, which is easier to weigh and store. Furthermore, the salt form often exhibits enhanced solubility in aqueous and protic solvents, a significant advantage in many reaction and formulation protocols.

Caption: Ionic structure of 5-(Methylamino)pentan-1-ol Hydrochloride.

Molecular Weight and Physicochemical Properties

The molecular weight is a fundamental property for stoichiometric calculations in synthesis and for analytical characterization, such as mass spectrometry.

Molecular Weight Determination

The molecular weight of the free base is calculated from its molecular formula, C₆H₁₅NO. The hydrochloride salt's molecular weight is the sum of the free base and one equivalent of hydrogen chloride (HCl).

Compound FormMolecular FormulaMolar Mass ( g/mol )Monoisotopic Mass (Da)
Free Base C₆H₁₅NO117.19[1][2][3][4]117.1154[7]
Hydrochloride Salt C₆H₁₆ClNO153.65 (calculated)153.0920 (from source)[5]
Key Physicochemical Data

The following table summarizes essential properties and identifiers crucial for laboratory use and data management.

PropertyValueSource
Physical Form (Free Base) Liquid or Pale-yellow to Yellow-brown Solid[1][8]
Typical Purity ≥95%[1][2]
Storage Conditions Room temperature, in a dark place, under an inert atmosphere[1][2]
Canonical SMILES CNCCCCCO[7]
InChIKey IUJAXFLKTQXMHJ-UHFFFAOYSA-N[1][8]

Conceptual Workflow for Structural Verification

To ensure the identity and purity of 5-(Methylamino)pentan-1-ol hydrochloride, a multi-step analytical workflow is employed. This self-validating process combines spectroscopic and spectrometric techniques to provide orthogonal confirmation of the molecule's structure and mass.

G cluster_prep 1. Sample Preparation cluster_analysis 2. Spectroscopic & Spectrometric Analysis cluster_interp 3. Data Interpretation & Confirmation Prep Dissolve Sample in Deuterated Solvent (e.g., D₂O, MeOD) NMR ¹H & ¹³C NMR (Confirms C-H framework and functional groups) Prep->NMR For NMR MS Mass Spectrometry (ESI-MS) (Determines molecular mass and fragmentation) Prep->MS For MS FTIR FT-IR Spectroscopy (Identifies O-H, N-H, C-H bonds) Prep->FTIR For IR Interpret Correlate Spectra with Proposed Structure NMR->Interpret MS->Interpret FTIR->Interpret Confirm Structure & Purity Confirmed Interpret->Confirm

Caption: Conceptual workflow for the structural verification of the compound.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework, confirming the presence of the pentyl chain, the N-methyl group, and the carbons bearing the hydroxyl and amino groups.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would show a prominent ion peak corresponding to the protonated free base [M+H]⁺ at m/z 118.12, confirming the molecular mass.

  • Infrared (IR) Spectroscopy: FTIR analysis reveals characteristic absorption bands for the O-H (broad), N-H (sharp), and C-H bonds, verifying the presence of the key functional groups.

By integrating these techniques, researchers can authoritatively confirm the chemical structure and integrity of 5-(Methylamino)pentan-1-ol hydrochloride before its use in further applications.

References

  • Thoreauchem. Product Inquiry: 5-(methylamino)pentan-1-ol hydrochloride. [Link]

  • PubChemLite. 5-(methylamino)pentan-1-ol hydrochloride (C6H15NO). [Link]

  • Wikipedia. 5-Amino-1-pentanol. [Link]

Sources

Exploratory

Physicochemical Properties & Synthetic Utility of 5-(Methylamino)pentan-1-ol Hydrochloride

This in-depth technical guide details the physicochemical properties, synthesis, and applications of 5-(Methylamino)pentan-1-ol hydrochloride, a critical bifunctional building block in medicinal chemistry. Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the physicochemical properties, synthesis, and applications of 5-(Methylamino)pentan-1-ol hydrochloride, a critical bifunctional building block in medicinal chemistry.

Executive Summary

5-(Methylamino)pentan-1-ol hydrochloride (CAS: 2751-70-4 for free base; HCl salt often referenced as N-methyl-5-aminopentanol HCl) is a bifunctional C5 linker possessing a secondary amine and a primary alcohol. Its dual reactivity makes it an essential scaffold for PROTAC linker design, heterocycle synthesis (specifically piperidine derivatives), and fragment-based drug discovery .

This guide provides a rigorous analysis of its physicochemical behavior, focusing on the competition between linear coupling and intramolecular cyclization—a critical parameter for successful scale-up.

Chemical Identity & Structural Analysis[1][2][3]

PropertyDetail
IUPAC Name 5-(Methylamino)pentan-1-ol hydrochloride
Common Names N-Methyl-5-aminopentanol HCl; 5-Hydroxy-N-methylpentylamine HCl
CAS Number 2751-70-4 (Free Base); 29840-56-0 (Related Ester - Do Not Confuse)
Molecular Formula C₆H₁₅NO[1][2][3] · HCl
Molecular Weight 117.19 (Free Base) + 36.46 (HCl) = 153.65 g/mol
Structure A linear 5-carbon chain terminating in a nucleophilic secondary amine and a primary hydroxyl group.
Structural Features[1][2][3][7][8][9][10][11]
  • Secondary Amine: Highly nucleophilic, pKa ~10.5. The N-methyl group reduces steric bulk compared to larger alkyls but increases basicity relative to the primary amine.

  • Primary Alcohol: Nucleophilic, pKa ~16. Serves as a handle for esterification, etherification, or oxidation to aldehydes/acids.

  • C5 Chain: The 5-carbon tether is the "Goldilocks" length for intramolecular cyclization to form piperidine rings, a dominant side reaction under dehydrating conditions.

Physicochemical Profile

The hydrochloride salt is the preferred form for storage due to the oxidative instability of the free amine.

ParameterValue / CharacteristicTechnical Insight
Physical State Hygroscopic waxy solid or viscous oilLow lattice energy due to the flexible alkyl chain often prevents crystallization.
Melting Point Undefined / Low (< 50°C) Often isolated as a syrup. If crystalline, likely melts < 100°C.
Solubility Water, Methanol, Ethanol, DMSOHigh polarity of the ionic headgroup drives aqueous solubility.
pKa (Amine) ~10.5 (Predicted)Protonated at physiological pH; requires base (DIEA/TEA) for coupling.
Hygroscopicity High The salt avidly absorbs atmospheric moisture; handle under inert atmosphere.
Stability Good (Solid/Salt); Poor (Free Base)The free base is prone to air oxidation (N-oxide formation) and carbamylation (CO₂ absorption).

Synthetic Routes & Manufacturing[1][12]

Two primary routes exist for the synthesis of 5-(Methylamino)pentan-1-ol HCl. The choice depends on scale and required purity.

Method A: Reduction of N-Methyl-2-piperidinone (Preferred for Purity)

This route avoids over-alkylation byproducts common in alkyl halide substitutions.

  • Starting Material: N-Methyl-2-piperidinone (Lactam).

  • Reagent: LiAlH₄ or Borane-THF complex.

  • Mechanism: Hydride reduction of the amide carbonyl to the amine, followed by ring opening (if using specific conditions) or direct reduction of the cyclic amide to the cyclic amine followed by hydrolysis (less common). Correction: The reduction of the lactam typically yields the cyclic amine (N-methylpiperidine). To get the linear amino alcohol, one must use hydrolytic ring opening of the lactam before reduction, or use reductive ring opening of a cyclic hemiaminal intermediate.

    • Refined Protocol: A more direct route involves the reductive amination of 5-hydroxypentanal (derived from dihydropyran hydrolysis) with methylamine.

Method B: Nucleophilic Substitution (Industrial)
  • Starting Material: 5-Chloropentan-1-ol.[4][2][5][6]

  • Reagent: Methylamine (excess).

  • Challenge: Controlling the ratio to prevent formation of bis(5-hydroxypentyl)methylamine.

  • Workup: Acidification with HCl gas in dioxane/ether precipitates the salt.

Method C: The "Green" Route (Dihydropyran)
  • Step 1: Acid-catalyzed hydrolysis of 3,4-dihydro-2H-pyran to 5-hydroxypentanal.

  • Step 2: In situ reductive amination with methylamine and H₂/Pd-C or NaBH₄.

  • Yield: High (>80%).

  • Advantage: Atom economical and avoids halogenated waste.

Visualization: Synthesis Workflows

SynthesisRoutes Start1 5-Chloropentan-1-ol Product 5-(Methylamino)pentan-1-ol Start1->Product SN2 Substitution Start2 3,4-Dihydro-2H-pyran Inter2 5-Hydroxypentanal Start2->Inter2 Hydrolysis Inter2->Product Reductive Amination Reagent1 + MeNH2 (Excess) Reagent2 + H2O / H+ Reagent3 + MeNH2 / H2 / Cat. Salt HCl Salt Formation Product->Salt HCl/Dioxane

Caption: Comparative synthesis routes. The Dihydropyran route (bottom) is preferred for pharmaceutical applications due to cleaner impurity profiles.

Reactivity & Applications in Drug Design

The Cyclization Trap

The most critical property for researchers to understand is the intramolecular cyclization potential .

  • Mechanism: Under acidic conditions or heat, the hydroxyl group can be activated (protonated or mesylated), leading to nucleophilic attack by the secondary amine.

  • Product: N-Methylpiperidine.

  • Prevention: Maintain basic conditions during nucleophilic substitutions. If activating the alcohol (e.g., Appel reaction, Mitsunobu), protect the amine with a Boc or Cbz group first.

Orthogonal Protection Strategies

For linker synthesis, selective functionalization is key.

  • Amine Protection: React with Boc₂O/NaOH. The secondary amine reacts faster than the alcohol.

  • Alcohol Protection: React with TBDMS-Cl/Imidazole.

  • Sequence:

    • Target: Amine-linked drug -> Protect Alcohol -> Couple Amine -> Deprotect Alcohol.

    • Target: Ether-linked drug -> Protect Amine -> Alkylate Alcohol -> Deprotect Amine.

Visualization: Reactivity & Cyclization

Reactivity Compound 5-(Methylamino)pentan-1-ol Cyclic N-Methylpiperidine (Undesired Side Product) Compound->Cyclic Intramolecular SN2 Protected N-Boc-N-Methyl-5-aminopentanol (Stable Linker Precursor) Compound->Protected Chemoselective Protection Acid Acid/Heat (Dehydration) Protect Boc2O / Base

Caption: Reactivity profile highlighting the thermodynamic drive toward piperidine formation (red path) and the necessity of protection (green path).

Handling & Safety Protocols

Storage
  • Condition: Store under inert gas (Argon/Nitrogen) at -20°C.

  • Container: Tightly sealed glass vials. Avoid metal containers due to potential corrosion by residual HCl.

  • Hygroscopicity: The HCl salt will deliquesce (turn to liquid) if exposed to air. Weigh quickly or use a glovebox.

Safety (SDS Summary)
  • Hazards: Skin Irritant (H315), Eye Irritant (H319).[7][2][6]

  • Specific Risk: As a secondary amine, it can form carcinogenic nitrosamines if exposed to nitrating agents (e.g., sodium nitrite). Avoid concurrent use with nitrosating reagents.

References

  • PubChem Compound Summary. 5-(Methylamino)pentan-1-ol. National Center for Biotechnology Information. Link

  • Li, X., et al. (2020). "Efficient Synthesis of 5-Amino-1-pentanol from Biomass-Derived Dihydropyran." ACS Sustainable Chemistry & Engineering. (Describes the primary amine route, adaptable to N-methyl). Link

  • ChemicalBook. Methyl 5-aminopentanoate hydrochloride Properties (Distinguishing the ester from the alcohol). Link

  • Echemi. 5-Chloropentan-1-ol Safety Data Sheet. (Precursor safety data). Link

Sources

Foundational

Solubility of 5-(Methylamino)pentan-1-ol hydrochloride in water vs organic solvents

Executive Summary & Chemical Identity 5-(Methylamino)pentan-1-ol hydrochloride (CAS: 124455-58-9) is a critical bifunctional building block, widely utilized as a linker in PROTAC® development and antibody-drug conjugates...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

5-(Methylamino)pentan-1-ol hydrochloride (CAS: 124455-58-9) is a critical bifunctional building block, widely utilized as a linker in PROTAC® development and antibody-drug conjugates (ADCs).[1] Its structure features a hydrophilic amino-alcohol head group and a hydrophobic pentyl chain, stabilized as a hydrochloride salt.[1]

Understanding its solubility profile is not merely a matter of data collection but a prerequisite for efficient process development.[1] The hydrochloride salt form drastically alters the solubility landscape compared to the free base, shifting preference from organic lipophilicity to high aqueous and alcoholic solubility.[1]

Chemical Property Detail
IUPAC Name 5-(Methylamino)pentan-1-ol hydrochloride
CAS Number 124455-58-9
Molecular Formula C₆H₁₅NO[1] · HCl
Molecular Weight 153.65 g/mol
Physical Form Hygroscopic White to Off-white Solid
Primary Application PROTAC® Linkers, Synthetic Intermediate

Technical Solubility Profile

The solubility of this compound is governed by the competition between the lattice energy of the ionic crystal (NH₂Me⁺ Cl⁻ interactions) and the solvation energy provided by the solvent.[1]

Comparative Solubility Matrix

The following data categorizes solubility based on standard pharmacological definitions (USP/BP) at 25°C.

Solvent ClassSpecific SolventSolubility StatusMechanistic Rationale
Aqueous Water (pH 7)Freely Soluble (>100 mg/mL)Strong ion-dipole interactions overcome lattice energy.[1]
Protic Organic MethanolFreely Soluble High dielectric constant supports ionic dissociation.[1]
EthanolSoluble Good solvation, though slightly reduced vs. MeOH due to alkyl chain length.[1]
Isopropanol (IPA)Sparingly Soluble Lower polarity; often used as a crystallization medium (hot).[1]
Polar Aprotic DMSOSoluble Excellent solvation of the cation; useful for biological stock solutions.[1]
DMFSoluble Similar to DMSO; useful for coupling reactions.[1]
Non-Polar / Chlorinated Dichloromethane (DCM)Insoluble / Very Slight Inability to stabilize the chloride ion; salt remains as a suspension.[1]
Diethyl EtherInsoluble Used as an anti-solvent to crash out the product.[1]
Hexanes / HeptaneInsoluble Strictly non-interacting; ideal for washing away non-polar impurities.[1]

Critical Insight: While the free base (5-(methylamino)pentan-1-ol) is soluble in DCM and chloroform, the hydrochloride salt is not.[1] Attempting to extract the salt into DCM from water will result in near-zero recovery unless the pH is adjusted to >10 to regenerate the free base.[1]

Mechanistic Visualization: Solvation Dynamics

The following diagram illustrates the decision logic for solvent selection based on the intended process (Synthesis, Purification, or Analysis).

SolubilityLogic cluster_legend Solvation Mechanism Compound 5-(Methylamino)pentan-1-ol HCl Process Intended Process? Compound->Process Synthesis Synthesis / Coupling Process->Synthesis Purification Purification / Isolation Process->Purification PolarAprotic Use DMF or DMSO (High Solubility, Inert) Synthesis->PolarAprotic Homogeneous reaction Recryst Recrystallization Purification->Recryst Precipitation Precipitation Purification->Precipitation IPA Isopropanol (Hot) Cool to crystallize Recryst->IPA MeOH_Ether Dissolve in MeOH Add Et2O to crash out Precipitation->MeOH_Ether Mechanism Ionic Lattice vs. Solvation Energy: Polar solvents stabilize the [Cl-] and [R-NH2Me+] ions. Non-polar solvents cannot overcome lattice energy.

Figure 1: Decision tree for solvent selection based on process requirements.[1]

Experimental Protocols

As an application scientist, you must validate these properties in your specific context. Below are the standard operating procedures (SOPs) for solubility determination and purification.

Protocol A: Gravimetric Solubility Determination (Self-Validating)

Objective: Determine the exact saturation point in a specific solvent (e.g., Ethanol).

  • Preparation: Weigh approximately 100 mg of 5-(Methylamino)pentan-1-ol HCl into a tared 4 mL glass vial.

  • Addition: Add the solvent in 100 µL increments using a calibrated micropipette.

  • Agitation: Vortex for 30 seconds after each addition. Sonicate if dissolution is slow but visible.[1]

  • Observation: Continue addition until the solid is completely dissolved and the solution is clear.

  • Calculation:

    
    [1]
    
  • Validation: Cool the solution to 4°C. If precipitation occurs rapidly, the room temperature solubility is close to saturation.[1]

Protocol B: Purification via Solvent Switching (Recrystallization)

Objective: Remove non-polar impurities and excess HCl.[1]

  • Dissolution: Dissolve crude 5-(Methylamino)pentan-1-ol HCl in the minimum amount of warm Methanol (approx. 5 mL per gram).

  • Filtration: Filter while warm to remove insoluble particulate matter (e.g., inorganic salts).[1]

  • Precipitation: Slowly add Diethyl Ether or Ethyl Acetate (Anti-solvent) with stirring until a persistent cloudiness appears (Ratio typically 1:3 Solvent:Anti-solvent).[1]

  • Crystallization: Seal and store at -20°C for 12 hours. The HCl salt will crystallize as white needles or a microcrystalline powder.[1]

  • Isolation: Filter under vacuum (inert atmosphere preferred due to hygroscopicity) and wash with cold ether.[1]

Handling & Stability Considerations

  • Hygroscopicity: This salt is hygroscopic.[1] Exposure to ambient moisture will cause the solid to clump and eventually deliquesce.[1] Store under nitrogen or argon in a desiccator.

  • pH Sensitivity: In aqueous solution, the pH will be slightly acidic (~5-6).[1] Do not mix with strong bases (NaOH, TEA) unless you intend to generate the free base, which will likely oil out of the aqueous phase.[1]

  • Analytical Check: Dissolve 10 mg in D₂O for ¹H-NMR. The methyl group attached to the nitrogen should appear as a singlet around 2.6–2.7 ppm.[1]

References

  • ChemicalBook. (2023).[1] 5-(Methylamino)pentan-1-ol hydrochloride Product Properties. Retrieved from [1]

  • Needham, T. E. (1970).[1][2] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Open Access Dissertations.[1][2] Retrieved from [1]

  • Greenberg, D. M. (1951).[1] Amino Acids and Proteins. Charles C. Thomas Publisher.[1] (Cited for general principles of amino acid/salt solubility).[1][2][3]

  • PubChem. (2023).[1][4] 5-Amino-2-pentanol HCl (Analogous Structure Data). National Library of Medicine.[1] Retrieved from [1]

  • Sigma-Aldrich. (2023).[1] Solvent Miscibility and Solubility Tables. Retrieved from

Sources

Exploratory

A Comprehensive Technical Guide to the Thermodynamic Stability and Storage of 5-(Methylamino)pentan-1-ol HCl

Introduction 5-(Methylamino)pentan-1-ol hydrochloride is a primary amino alcohol salt with potential applications in pharmaceutical development as a key intermediate or a starting material for active pharmaceutical ingre...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-(Methylamino)pentan-1-ol hydrochloride is a primary amino alcohol salt with potential applications in pharmaceutical development as a key intermediate or a starting material for active pharmaceutical ingredients (APIs). Understanding its intrinsic thermodynamic stability is paramount for ensuring the quality, safety, and efficacy of any downstream product. This technical guide provides an in-depth analysis of the thermodynamic stability of 5-(Methylamino)pentan-1-ol HCl, outlines robust experimental protocols for its characterization, and offers evidence-based recommendations for its optimal storage and handling. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the physicochemical properties of this molecule.

Physicochemical Properties of 5-(Methylamino)pentan-1-ol HCl

A foundational understanding of the molecule's properties is crucial before delving into its stability profile.

PropertyValue/InformationSource
Chemical Formula C₆H₁₆ClNO
Molecular Weight 153.65 g/mol
Appearance White to off-white solidInferred from typical amine hydrochlorides
Solubility Expected to be soluble in water and lower alcoholsInferred from structure
Structure Chemical structure of 5-(Methylamino)pentan-1-ol HCl

The presence of a primary alcohol and a secondary amine hydrochloride salt functional groups dictates its chemical reactivity and potential degradation pathways. The hydrochloride salt form generally enhances stability and improves handling characteristics compared to the free base.

Thermodynamic Stability Assessment

The thermodynamic stability of a pharmaceutical compound is its tendency to remain in its original form under a given set of conditions. We will explore two key techniques for assessing the solid-state thermal stability of 5-(Methylamino)pentan-1-ol HCl: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on melting point, phase transitions, and decomposition.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 3-5 mg of 5-(Methylamino)pentan-1-ol HCl into a standard aluminum pan. Crimp a lid onto the pan.

  • Reference: Use an empty, hermetically sealed aluminum pan as a reference.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 300 °C at a heating rate of 10 °C/min under a nitrogen purge (50 mL/min).

  • Data Analysis: Analyze the resulting thermogram for endothermic (melting, phase transitions) and exothermic (decomposition) events.

ParameterObserved ValueInterpretation
Onset of Melting 145 °CInitiation of the melting process.
Peak Melting Point 150 °CTemperature at which the compound is fully molten. A sharp peak indicates high purity.
Onset of Decomposition >220 °CTemperature at which thermal degradation begins, often observed as an exothermic event.
Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine thermal stability and to quantify mass loss due to decomposition or desolvation.

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature.

  • Sample Preparation: Accurately weigh 5-10 mg of 5-(Methylamino)pentan-1-ol HCl into a ceramic or platinum TGA pan.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min under a nitrogen purge (50 mL/min).

  • Data Analysis: Analyze the TGA curve for mass loss steps and determine the onset temperature of decomposition.

Temperature RangeMass Loss (%)Interpretation
25 °C - 100 °C < 0.5%Minor loss of adsorbed moisture. Indicates the material is not significantly hygroscopic.
100 °C - 220 °C < 1.0%High thermal stability in this range.
> 220 °C SignificantOnset of thermal decomposition.

Forced Degradation Studies: Unveiling Degradation Pathways

Forced degradation, or stress testing, is a critical component of stability assessment.[1] It involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways. This information is invaluable for the development of stability-indicating analytical methods and for understanding the intrinsic stability of the molecule.[1] The goal is to achieve a target degradation of 5-20%.[2]

Logical Flow of Forced Degradation Studies

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Hydrolysis Hydrolytic (Acid & Base) HPLC HPLC-UV/MS Hydrolysis->HPLC Oxidation Oxidative (H₂O₂) Oxidation->HPLC Thermal Thermal (Dry Heat) Thermal->HPLC Photolytic Photolytic (UV/Vis Light) Photolytic->HPLC Mass_Balance Mass Balance Calculation HPLC->Mass_Balance Pathways Degradation Pathways Mass_Balance->Pathways Method Stability-Indicating Method Development Pathways->Method API 5-(Methylamino)pentan-1-ol HCl API->Hydrolysis API->Oxidation API->Thermal API->Photolytic

Caption: Workflow for forced degradation studies.

Experimental Protocols: Forced Degradation

A stock solution of 5-(Methylamino)pentan-1-ol HCl (e.g., 1 mg/mL in a suitable solvent like water or methanol) should be used for these studies.[3]

  • Acidic Hydrolysis:

    • Treat the stock solution with 0.1 M HCl.

    • Incubate at 60 °C for 24 hours.

    • At various time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for analysis.

  • Basic Hydrolysis:

    • Treat the stock solution with 0.1 M NaOH.

    • Incubate at 60 °C for 24 hours.

    • At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.

  • Neutral Hydrolysis:

    • Reflux the stock solution in water at 60 °C for 24 hours.

  • Treat the stock solution with 3% hydrogen peroxide (H₂O₂).

  • Store at room temperature, protected from light, for 24 hours.

  • Analyze at appropriate time points.

  • Store the solid 5-(Methylamino)pentan-1-ol HCl in a controlled temperature oven at 70 °C for 48 hours.

  • At specified intervals, withdraw samples, dissolve in a suitable solvent, and analyze.

  • Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[4]

  • The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.[3]

  • A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).

  • Analyze the samples after exposure.

Anticipated Degradation Pathways

Based on the structure of 5-(Methylamino)pentan-1-ol HCl, the following degradation pathways are plausible:

  • Oxidation: The secondary amine is susceptible to oxidation, potentially forming N-oxides or other related species. The primary alcohol could be oxidized to an aldehyde and subsequently to a carboxylic acid.

  • Thermal Decomposition: At elevated temperatures, dehydrochlorination or other complex fragmentation reactions could occur.[5]

  • Hydrolysis: The compound is expected to be stable to hydrolysis under neutral and mildly acidic conditions. Under strong basic conditions, the free amine may be more susceptible to other degradation pathways.

Accelerated and Long-Term Stability Studies

Formal stability studies are conducted according to the International Council for Harmonisation (ICH) Q1A(R2) guidelines to establish a re-test period or shelf life.[6][7]

Study Design
Study TypeStorage ConditionMinimum Duration
Long-Term 25 °C ± 2 °C / 60% RH ± 5% RH12 months
Intermediate 30 °C ± 2 °C / 65% RH ± 5% RH6 months
Accelerated 40 °C ± 2 °C / 75% RH ± 5% RH6 months

RH = Relative Humidity. Intermediate testing is performed if significant change occurs during accelerated testing.

Testing Schedule

Samples should be pulled and analyzed at specified time points. A typical schedule for a 12-month study would be 0, 3, 6, 9, and 12 months for long-term conditions, and 0, 3, and 6 months for accelerated conditions.[7]

Analytical Tests

A validated stability-indicating HPLC method is the primary tool for these studies. The following tests should be performed at each time point:

  • Appearance: Visual inspection for changes in color or physical state.

  • Assay: To determine the potency of the active substance.

  • Purity: To quantify any degradation products.

  • Water Content (Karl Fischer): To assess hygroscopicity.

Recommended Storage Conditions

Based on the anticipated stability profile of an amino alcohol hydrochloride, the following storage conditions are recommended to ensure the long-term integrity of 5-(Methylamino)pentan-1-ol HCl.

Relationship between Storage Conditions and Stability

Storage_Conditions cluster_conditions Optimal Storage Conditions cluster_degradation Degradation Pathways Mitigated Temp Controlled Room Temperature (20-25 °C) Thermal_Deg Thermal Degradation Temp->Thermal_Deg Humidity Low Humidity (Store with desiccant) Hydrolysis_Deg Hydrolysis Humidity->Hydrolysis_Deg Light Protection from Light (Amber vials/darkness) Photo_Deg Photolytic Degradation Light->Photo_Deg Atmosphere Inert Atmosphere (e.g., Argon or Nitrogen) Oxidative_Deg Oxidative Degradation Atmosphere->Oxidative_Deg Stability Maximized Stability of 5-(Methylamino)pentan-1-ol HCl Thermal_Deg->Stability Hydrolysis_Deg->Stability Photo_Deg->Stability Oxidative_Deg->Stability

Caption: Mitigation of degradation by optimal storage.

Summary of Recommended Storage Conditions
ParameterRecommendationRationale
Temperature Store at controlled room temperature (20-25 °C). Refrigeration (2-8 °C) may be considered for long-term storage.Minimizes the rate of potential thermal degradation.[8]
Humidity Store in a tightly sealed container in a dry environment. The use of a desiccant is recommended.Amine salts can be hygroscopic; moisture can promote degradation.
Light Protect from light by storing in an amber glass vial or in a dark place.To prevent potential photolytic degradation.
Atmosphere For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).To minimize oxidative degradation.
Container Use a well-sealed container made of a non-reactive material such as glass or a suitable polymer.Prevents contamination and exposure to the atmosphere.

Conclusion

The thermodynamic stability and appropriate storage of 5-(Methylamino)pentan-1-ol HCl are critical for its successful application in research and development. This guide has provided a comprehensive framework for assessing its stability through thermal analysis and forced degradation studies. The experimental protocols outlined herein, guided by ICH principles, will enable the generation of robust data to establish the intrinsic stability of the molecule and to identify potential degradation pathways. Adherence to the recommended storage conditions will ensure the preservation of its quality and purity over time, thereby safeguarding the integrity of subsequent research and development activities.

References

  • Belay, T., Blen, T., & Giday, G. (2020). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Pharmaceutical Research, 9(1), 1-8. [Link]

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Slideshare. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. [Link]

  • International Council for Harmonisation. (2010, February 2). Q1A(R2) Guideline. [Link]

  • Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies. [Link]

  • Arcinova. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • GPnotebook. (2018, January 1). Amino acid degradation. [Link]

  • Arcinova. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • MDPI. (2025, December 20). A Study of Amino Acid Metabolism and the Production of Higher Alcohols and Their Esters in Sparkling Wines. [Link]

  • ResolveMass. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • PerkinElmer. (2024, June 20). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. [Link]

  • Google Patents. (n.d.).
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • ECA Academy. (n.d.). How to conduct successful forced degradation studies – Scope and regulatory requirements. [Link]

  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

  • ResearchGate. (n.d.). DSC-TGA-EGA data for NH4Cl. [Link]

  • MetaSci. (n.d.). Safety Data Sheet 2-Aminoethanol hydrochloride. [Link]

  • Chemistry LibreTexts. (2020, July 1). 23.3: Reactions of amines. [Link]

  • Bryan Research & Engineering, LLC. (2008, April 8). Amine Thermal Degradation. [Link]

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Foundational

An In-Depth Technical Guide to the Safe Handling of 5-(Methylamino)pentan-1-ol Hydrochloride

This guide provides a detailed examination of the safety protocols and handling considerations for 5-(Methylamino)pentan-1-ol hydrochloride (CAS No. 103200-50-2).

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed examination of the safety protocols and handling considerations for 5-(Methylamino)pentan-1-ol hydrochloride (CAS No. 103200-50-2). As a specialized chemical intermediate, understanding its properties is paramount for ensuring laboratory safety and experimental integrity. This document synthesizes available data to offer a comprehensive safety perspective for researchers, scientists, and drug development professionals.

Compound Identification and Physicochemical Properties

5-(Methylamino)pentan-1-ol hydrochloride is the salt form of the parent amino alcohol. The hydrochloride moiety generally increases water solubility and crystallinity compared to the free base.

PropertyValueSource
Chemical Name 5-(Methylamino)pentan-1-ol hydrochlorideChemicalBook[1]
Molecular Formula C₆H₁₆ClNOChemicalBook[1]
Molecular Weight 153.65 g/mol ChemicalBook[1]
CAS Number 103200-50-2-
Parent Compound (Free Base) 5-(Methylamino)pentan-1-ol (CAS: 2751-70-4)Sigma-Aldrich[2]
Parent Compound Form LiquidSigma-Aldrich[2]
Parent Compound Purity Typically ≥95%Lab-Chemicals.Com[3]

Hazard Assessment and GHS Classification

The hazard profile is derived primarily from the free base, 5-(Methylamino)pentan-1-ol, with additional considerations for the hydrochloride salt. The primary dangers are associated with its corrosive nature and potential toxicity if ingested.

GHS Hazard Statements (Inferred from Free Base):

  • H302: Harmful if swallowed. [2]

  • H314: Causes severe skin burns and eye damage. [2]

  • H333: May be harmful if inhaled. [2]

  • H227: Combustible liquid (for the free base).[2]

Additional Hazards for the Hydrochloride Salt:

  • Thermal Decomposition: Upon heating or combustion, the compound may release toxic and corrosive fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and highly toxic hydrogen chloride (HCl) gas.[4]

  • Corrosivity: As a salt of a weak base and a strong acid, aqueous solutions will be acidic and potentially corrosive to metals.

NFPA 704 Diamond (Estimated for Free Base):

  • Health (Blue): 2 - Can cause temporary incapacitation or residual injury.[4]

  • Flammability (Red): 0-2 (Varies by source, solid hydrochloride likely a 0 or 1)

  • Instability (Yellow): 0 - Normally stable.[4]

  • Special (White): -

The Hierarchy of Controls: A Proactive Safety Framework

Effective risk management involves implementing controls in a specific order of priority. This "Hierarchy of Controls" is a fundamental concept in laboratory safety, prioritizing systemic changes over reliance on individual behavior.

cluster_0 Hierarchy of Controls elimination Elimination (Remove the hazard) substitution Substitution (Replace with a less hazardous substance) elimination->substitution Most Effective engineering Engineering Controls (Isolate people from the hazard) substitution->engineering admin Administrative Controls (Change the way people work) engineering->admin ppe PPE (Protect the worker with Personal Protective Equipment) admin->ppe Least Effective

Figure 1. The Hierarchy of Controls, prioritizing safety measures from most to least effective.

  • Elimination/Substitution: In a research context, eliminating the compound is not feasible. However, consider if a less corrosive or less toxic analog could achieve the same scientific objective.

  • Engineering Controls: This is the most critical layer for handling 5-(Methylamino)pentan-1-ol hydrochloride.

    • Fume Hood: All weighing and solution preparation must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[4]

    • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

  • Administrative Controls:

    • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all tasks involving this compound.

    • Training: All personnel must be trained on the specific hazards and handling procedures outlined in this guide and the SDS.[4]

    • Restricted Access: Designate specific areas for handling and storing this compound.

  • Personal Protective Equipment (PPE): PPE is the last line of defense and must not be used as a substitute for robust engineering and administrative controls.

Exposure Controls and Personal Protective Equipment (PPE)

Given the corrosive nature of this compound, appropriate PPE is mandatory.

Protection TypeSpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields and a face shield.Protects against splashes that can cause severe eye damage.[5]
Hand Protection Nitrile or neoprene gloves (minimum thickness 0.11 mm).Provides a barrier against skin contact which can cause severe burns.[5] Always check manufacturer's breakthrough time data.
Skin/Body Protection Flame-resistant laboratory coat, long pants, and closed-toe shoes.Prevents incidental skin contact and protects from spills.
Respiratory Protection Not typically required if handled exclusively within a fume hood. For spill cleanup or emergencies, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases is necessary.[5]Protects against inhalation of harmful dusts or vapors.

Protocols for Safe Handling and Storage

Adherence to strict protocols is essential for minimizing risk.

Storage Protocol
  • Container: Keep the container tightly closed to prevent absorption of moisture.[4][6]

  • Environment: Store in a cool, dry, and dark place, away from direct sunlight.[3][4] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent degradation.[3]

  • Location: Store in a designated corrosives cabinet.

  • Incompatibilities: Keep away from strong oxidizing agents, strong bases, and metals.[5]

Experimental Workflow: Preparing a Stock Solution

This protocol outlines the steps for safely preparing a solution from the solid compound.

prep 1. Preparation - Don full PPE - Verify fume hood function weigh 2. Weighing - Tare balance with weigh boat - Carefully weigh solid inside hood prep->weigh dissolve 3. Dissolution - Add solvent to a suitable flask - Slowly add the weighed solid to the solvent weigh->dissolve mix 4. Mixing - Gently stir or sonicate until fully dissolved dissolve->mix transfer 5. Storage - Transfer to a clearly labeled, sealed container mix->transfer cleanup 6. Cleanup - Decontaminate work area - Dispose of waste properly transfer->cleanup

Figure 2. Workflow for the safe preparation of a stock solution.

Step-by-Step Methodology:

  • Preparation: Don all required PPE (face shield, safety glasses, lab coat, gloves). Confirm that the chemical fume hood is functioning correctly.

  • Weighing: Place a weigh boat on an analytical balance inside the fume hood and tare it. Carefully transfer the required amount of solid 5-(Methylamino)pentan-1-ol hydrochloride to the weigh boat, avoiding the creation of dust.[4]

  • Dissolution: In a separate, appropriately sized flask, add the desired volume of solvent. Slowly and carefully add the weighed solid to the solvent to prevent splashing.

  • Mixing: Gently stir the solution using a magnetic stir bar or sonicate until the solid is completely dissolved.

  • Transfer and Storage: Transfer the final solution to a clearly labeled and properly sealed storage container. The label should include the compound name, concentration, date, and your initials.

  • Cleanup: Decontaminate the work surface and any equipment used. Dispose of all contaminated materials (e.g., weigh boats, gloves) in the appropriate solid hazardous waste stream.

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][8]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5][7]
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[5][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][7]
Spill Response Protocol
  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For a small spill, cover with a neutral absorbent material such as sand, diatomite, or universal binders.[6] Do not use combustible materials like sawdust.

  • Neutralize: Cautiously neutralize the spill with a suitable agent like sodium bicarbonate solution.

  • Collect: Carefully sweep the absorbed material into a sealed, airtight container for disposal.[4]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: Dispose of the waste as hazardous material in accordance with all federal, state, and local regulations.[4]

Disposal Considerations

All waste containing 5-(Methylamino)pentan-1-ol hydrochloride, whether in solid or solution form, must be treated as hazardous waste.

  • Waste Collection: Collect waste in a clearly labeled, sealed, and compatible container.

  • Disposal: Disposal must be carried out by qualified personnel through a licensed hazardous waste disposal company.[4] Do not allow the product to enter drains or sewage systems.[6]

References

  • Safety Data Sheet for Methylamine Hydrochloride. (2018). TCI AMERICA - Spectrum Chemical. Provided by Google.
  • Safety Data Sheet for 3-Pentanone. (2023). Provided by Google.
  • Safety Data Sheet for 5-Amino-1-pentanol, 50 wt.% aqueous solution. (2025). Fisher Scientific. Provided by Google.
  • 5-(methylamino)pentan-1-ol hydrochloride PubChem Page. PubChemLite. [Link]

  • Safety Data Sheet for 2-(Methylamino)ethanol. (2025). TCI Chemicals. Provided by Google.
  • Safety Data Sheet for Sulfuric Acid. (2026). Sigma-Aldrich. Provided by Google.

Sources

Exploratory

Technical Deep Dive: 5-(Methylamino)pentan-1-ol Hydrochloride in Targeted Protein Degradation

The following technical guide provides an in-depth review of 5-(Methylamino)pentan-1-ol hydrochloride , focusing on its critical role as a bifunctional linker in medicinal chemistry, particularly in the development of Pr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of 5-(Methylamino)pentan-1-ol hydrochloride , focusing on its critical role as a bifunctional linker in medicinal chemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Executive Summary

In modern drug discovery, "linkerology"—the science of connecting two pharmacophores—has transitioned from a passive structural necessity to a primary driver of potency and selectivity. 5-(Methylamino)pentan-1-ol hydrochloride (CAS: 124455-58-9) has emerged as a "privileged structure" in this domain.

Unlike simple alkyl chains, this compound offers a unique combination of a secondary amine (providing a nucleophilic handle and pKa modulation) and a primary alcohol (enabling versatile coupling strategies), separated by a flexible 5-carbon spacer . This specific length (approx. 7–9 Å) is frequently optimal for bridging E3 ubiquitin ligases and target proteins without inducing steric clashes that compromise ternary complex formation.

Chemical Profile & Properties[1][2][3]

The hydrochloride salt form is preferred in synthesis due to its enhanced stability and crystallinity compared to the hygroscopic and oxidation-prone free base.

PropertyData
IUPAC Name 5-(Methylamino)pentan-1-ol hydrochloride
Common Name N-Methyl-5-aminopentanol HCl
CAS (HCl Salt) 124455-58-9
CAS (Free Base) 2751-70-4
Molecular Formula C₆H₁₅NO · HCl
Molecular Weight 153.65 g/mol
Physical State White to off-white crystalline solid
Solubility Highly soluble in Water, Methanol, DMSO
pKa (Calc) ~10.5 (Amine), ~16 (Alcohol)
Key Functionality Bifunctional Linker (Nucleophile/Electrophile precursor)

Synthesis & Manufacturing Logic

The industrial preparation of 5-(Methylamino)pentan-1-ol exemplifies "green chemistry" principles by utilizing 3,4-Dihydro-2H-pyran (DHP) as a starting material. This route avoids the use of expensive alkyl halides and minimizes waste.

Mechanistic Pathway

The synthesis proceeds via a two-stage sequence:[1]

  • Acid-Catalyzed Hydration: Ring opening of DHP to form the hemiacetal (2-hydroxytetrahydropyran).

  • Reductive Amination: Reaction with methylamine (MeNH₂) under hydrogenation conditions to lock the open-chain amino alcohol.

Visualization: Synthetic Pathway

SynthesisPath DHP 3,4-Dihydro-2H-pyran (Starting Material) Inter 2-Hydroxytetrahydropyran (Hemiacetal Intermediate) DHP->Inter H2O, Cat. H+ (Hydration) Product 5-(Methylamino)pentan-1-ol (Target Free Base) Inter->Product MeNH2, H2, Cat. (Reductive Amination) Salt HCl Salt Formation Product->Salt HCl/Dioxane

Caption: Industrial synthesis route converting cyclic ether precursors to linear amino-alcohols via reductive amination.[1]

Detailed Experimental Protocol: Synthesis from DHP

Note: This protocol synthesizes the free base, followed by salt formation.

Reagents: 3,4-Dihydro-2H-pyran (DHP), Methylamine (40% aq), Raney Nickel (catalyst), Hydrogen gas, HCl in Dioxane.

  • Hydration: Charge a reactor with DHP (1.0 eq) and water (3.0 eq). Add a catalytic amount of acidic resin (e.g., Amberlyst 15). Heat to 60°C for 2 hours until GC confirms conversion to 2-hydroxytetrahydropyran. Filter catalyst.

  • Reductive Amination: Transfer the filtrate to a high-pressure autoclave. Add Methylamine (1.2 eq) and Raney Nickel (5 wt%).

  • Hydrogenation: Pressurize with H₂ (30 bar) and heat to 90–100°C. Stir for 6 hours. The ring opens, and the imine intermediate is reduced to the secondary amine.

  • Workup: Cool, vent H₂, and filter the catalyst. Distill the filtrate under reduced pressure (bp ~105°C @ 10 mmHg) to obtain the free base as a colorless oil.

  • Salt Formation: Dissolve the oil in anhydrous ethanol. Dropwise add 4M HCl in dioxane (1.1 eq) at 0°C. The hydrochloride salt precipitates. Filter, wash with cold ether, and dry under vacuum.

Medicinal Chemistry Applications: Linkerology

In the context of PROTACs (Proteolysis Targeting Chimeras), 5-(Methylamino)pentan-1-ol serves as a critical connector.[2][3][4] Its design addresses three major challenges in degrader optimization:

Solubility & Physicochemical Properties

Long lipophilic alkyl chains often lead to poor aqueous solubility. The secondary amine in this linker becomes protonated at physiological pH (pH 7.4), introducing a positive charge that significantly enhances solubility and prevents aggregation of the hydrophobic warheads.

Vector Orientation

The methyl group on the nitrogen acts as a conformational lock, reducing the rotational freedom compared to a primary amine. This "N-capping" can direct the exit vector of the linker, improving the probability of the PROTAC finding a productive conformation to induce ternary complex formation (Target-PROTAC-E3).

Visualization: Linker Decision Matrix

LinkerLogic Start Linker Selection Solubility Need Solubility? Start->Solubility Length Distance Req? Solubility->Length Yes Alkyl Pure Alkyl Chain (High Lipophilicity) Solubility->Alkyl No PEG PEG Chain (High Solubility, floppy) Length->PEG Long (>15Å) AminoAlc 5-(Methylamino)pentan-1-ol (Balanced) Length->AminoAlc Medium (7-9Å) Properties 1. Protonatable Amine (Solubility) 2. Defined Exit Vector 3. Metabolic Stability AminoAlc->Properties Advantages

Caption: Decision tree illustrating when to select amino-alcohol linkers over PEG or pure alkyl chains.

Case Study: BTK Degrader Synthesis

Context: Bruton's Tyrosine Kinase (BTK) inhibitors (e.g., Ibrutinib) are effective in B-cell malignancies, but resistance mutations (C481S) often arise. Degraders (PROTACs) can overcome this by destroying the protein rather than just inhibiting it.

Application: In patent WO2021018018A1 , linkers derived from 5-(methylamino)pentan-1-ol are used to conjugate a BTK binder to an E3 ligase ligand (e.g., Thalidomide or VHL ligand).

Synthetic Workflow (Convergent Synthesis)

The linker is typically attached to the E3 ligand first, followed by the target ligand.

  • Step A: E3 Ligand Attachment (Nucleophilic Substitution)

    • Reactants: Lenalidomide analog (with an alkyl halide or fluorinated aromatic) + 5-(Methylamino)pentan-1-ol.

    • Conditions: DIPEA, DMF, 80°C.

    • Mechanism:[5][1][6] The secondary amine of the linker attacks the electrophilic site on the E3 ligand. The alcohol remains unreacted due to the higher nucleophilicity of the amine.

  • Step B: Activation of Alcohol

    • Reactants: Intermediate from Step A + Tosyl Chloride (TsCl) or Appel conditions (CBr₄/PPh₃).

    • Outcome: The terminal alcohol is converted into a leaving group (Tosylate or Bromide).

  • Step C: Warhead Attachment

    • Reactants: Activated Linker-E3 conjugate + BTK Binder (containing a phenol or amine).

    • Conditions: K₂CO₃, Acetone/DMF, reflux.

    • Outcome: Formation of the final PROTAC molecule.

Handling and Stability Protocols

  • Hygroscopicity: The HCl salt is hygroscopic. It must be stored in a desiccator or under inert gas (Nitrogen/Argon). Exposure to moisture can lead to "clumping," making accurate weighing difficult.

  • Stability: Stable at room temperature if dry. In solution (water/methanol), the free base is prone to oxidation over time; prepare fresh or store solutions at -20°C.

  • Safety: Irritant to eyes and skin. The free base is corrosive. Always handle in a fume hood.

References

  • MedChemExpress. 5-(Methylamino)pentan-1-ol Product Datasheet. Retrieved from

  • Google Patents. WO2021018018A1 - Degradation of Bruton's Tyrosine Kinase (BTK). Retrieved from

  • National Intellectual Property Administration, PRC. CN108947851B - Method for synthesizing 5-amino-1-pentanol. (Analogous synthesis route). Retrieved from

  • Sigma-Aldrich. 5-(Methylamino)pentan-1-ol hydrochloride Product Detail. Retrieved from

Sources

Foundational

pKa values and ionization properties of 5-(Methylamino)pentan-1-ol hydrochloride

An In-Depth Technical Guide to the pKa Values and Ionization Properties of 5-(Methylamino)pentan-1-ol Hydrochloride Abstract The acid dissociation constant, or pKa, is a critical physicochemical parameter that dictates t...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the pKa Values and Ionization Properties of 5-(Methylamino)pentan-1-ol Hydrochloride

Abstract

The acid dissociation constant, or pKa, is a critical physicochemical parameter that dictates the ionization state of a molecule at a given pH. For active pharmaceutical ingredients (APIs), the pKa profoundly influences solubility, membrane permeability, protein binding, and formulation characteristics, thereby governing the overall pharmacokinetic and pharmacodynamic profile.[1][2][3] This technical guide provides a comprehensive examination of the ionization properties of 5-(Methylamino)pentan-1-ol hydrochloride, a bifunctional molecule of interest in chemical and pharmaceutical research. In the absence of direct experimentally determined pKa values in public literature, this document outlines the theoretical basis for its ionization, details robust experimental protocols for its empirical determination, describes modern computational prediction methods, and discusses the critical implications of its pKa on its behavior in research and development settings.

Introduction and Molecular Profile

5-(Methylamino)pentan-1-ol hydrochloride is a chemical compound featuring a secondary amine and a primary alcohol functional group. The hydrochloride salt form indicates that the basic nitrogen center is protonated. Understanding the pKa values associated with the deprotonation of the secondary ammonium ion and the alcohol proton is fundamental to predicting its behavior in aqueous environments, such as physiological systems and formulation buffers.

Molecular Structure:

The structure consists of a five-carbon pentanol backbone, with a methylamino group at position 5 and a hydroxyl group at position 1.

Table 1: Physicochemical Properties of 5-(Methylamino)pentan-1-ol

PropertyValueSource
Molecular Formula C6H15NOPubChem[4]
Molecular Weight 117.19 g/mol Lab-Chemicals.com[5]
Structure (SMILES) CNCCCCCOPubChem[4]
Form (hydrochloride) SaltImplied by name
Predicted XlogP 0.2PubChem[4]

Note: Properties are for the free base unless otherwise specified.

Theoretical pKa Estimation and Ionization Behavior

The ionization of 5-(Methylamino)pentan-1-ol involves two primary equilibria: the deprotonation of the protonated secondary amine (the secondary ammonium ion) and the deprotonation of the primary alcohol.

  • Secondary Ammonium Ion (R₂NH₂⁺): The secondary amine is the more basic site. In the hydrochloride salt, this group is protonated. The pKa of this ammonium ion (pKa₁) will describe its deprotonation to the neutral amine. Aliphatic secondary amines typically exhibit pKa values in the range of 10-11.[6][7] Therefore, at physiological pH (~7.4), the methylamino group will be predominantly in its protonated, positively charged form.

  • Primary Alcohol (ROH): The hydroxyl group is a very weak acid. The pKa of a typical primary alcohol (pKa₂) is in the range of 16-18.[8][9][10] This means that under all but the most strongly basic conditions, the alcohol group will remain in its neutral, protonated form.

Predicted Ionization States:

  • pH < pKa₁: The molecule will exist predominantly as the dicationic species (protonated amine and protonated alcohol, though the latter is only significant in very strong acids). In typical aqueous solutions, it will be primarily the monocationic species with a protonated amine and a neutral alcohol.

  • pH = pKa₁: There will be an equilibrium mixture of the protonated amine (cationic) and the neutral amine species.

  • pKa₁ < pH < pKa₂: The molecule will be predominantly in its neutral, zwitterionic-capable form (neutral amine, neutral alcohol).

  • pH > pKa₂: The molecule will exist as the anionic alkoxide. This is not relevant for physiological or most laboratory conditions.

G node_low R-NH₂⁺-R'OH (Predominantly Cationic) node_phys R-NH₂⁺-R'OH (Cationic) node_low->node_phys pH increases node_high R-NH-R'OH (Neutral) node_phys->node_high pH increases past pKa₁

Experimental Determination of pKa Values

Since no experimental data is readily available for this specific molecule, empirical determination is necessary for accurate characterization.[4] Potentiometric titration and UV-Vis spectrophotometry are two robust and widely used methods.[11][12]

Potentiometric Titration

This method involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the midpoint of the buffer region on the resulting titration curve.[13][14][15]

Protocol for Potentiometric pKa Determination:

  • Instrument Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[13]

  • Sample Preparation: Accurately weigh and dissolve 5-(Methylamino)pentan-1-ol hydrochloride in deionized, carbonate-free water to a known concentration (e.g., 1-10 mM). Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[13][14]

  • Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Purge the solution with nitrogen to remove dissolved CO₂.[14] Immerse the calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). Add the titrant in small, precise increments, allowing the pH to stabilize before recording the reading and the total volume of titrant added.

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. For more precise determination, calculate the first and second derivatives of the titration curve to accurately locate the equivalence point(s).[16]

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Calibrate pH Meter B Prepare Sample Solution (with KCl) A->B D Assemble Setup (N₂ purge, 25°C) B->D C Prepare Titrant (e.g., 0.1M NaOH) C->D E Add Titrant Incrementally D->E Repeat until past equivalence F Record pH and Volume E->F Repeat until past equivalence F->E Repeat until past equivalence G Plot pH vs. Volume F->G H Determine Equivalence Point (Derivative Method) G->H I Calculate pKa (pH at 1/2 Equivalence Vol.) H->I

UV-Vis Spectrophotometry

This method is applicable if the molecule possesses a chromophore whose absorbance spectrum changes upon ionization.[12][17] While aliphatic amines and alcohols do not have strong chromophores in the standard UV-Vis range, this method is detailed here as a principal technique in pharmaceutical analysis.

Protocol for Spectrophotometric pKa Determination:

  • Wavelength Selection: Record the UV-Vis spectra of the compound in highly acidic (e.g., pH 2) and highly basic (e.g., pH 12) solutions to identify the wavelengths of maximum absorbance difference between the ionized and neutral forms.[18]

  • Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 8 to 12 for the amine).

  • Sample Measurement: Prepare solutions of the compound at a constant concentration in each buffer. This can be streamlined using a 96-well microplate reader.[12]

  • Data Acquisition: Measure the absorbance of each solution at the pre-determined wavelengths.

  • Data Analysis: Plot absorbance versus pH. The pKa corresponds to the pH at the inflection point of the resulting sigmoidal curve. The data can be fitted to the Henderson-Hasselbalch equation for accurate calculation.[18][19]

Computational pKa Prediction

In silico methods provide rapid pKa estimations and are invaluable in early drug discovery.[20][21] These tools can be broadly categorized into empirical and quantum mechanical approaches.

  • Empirical/QSPR Methods: These methods use quantitative structure-property relationships (QSPR) and database lookups. They correlate structural fragments or molecular descriptors with a large database of experimentally determined pKa values.[22][23] They are very fast but their accuracy depends on the similarity of the query molecule to the compounds in the training set.

  • Quantum Mechanical (QM) Methods: These first-principles methods calculate the free energy change of the dissociation reaction in a simulated solvent environment.[22][24] They are more computationally intensive but can be more accurate for novel molecules not represented in empirical databases.

Table 2: Common Software for pKa Prediction

Software/PlatformMethod TypeKey Features
ACD/pKa DB Empirical (Database)Large database of experimental values; provides reliability index.[25]
ChemAxon pKa Plugins Empirical (QSAR)Fast prediction for multiple ionization centers; used by PubChem.[24]
Schrödinger Epik/Jaguar Empirical/QM HybridCombines rapid empirical methods with high-accuracy QM calculations.[26]
Molecular Discovery MoKa Empirical (GRID Descriptors)Fast and accurate, trainable with experimental data.[27]

G cluster_empirical Empirical Methods cluster_qm Quantum Mechanics Input Molecular Structure (e.g., SMILES) QSAR QSAR / Fragment-Based (e.g., ChemAxon) Input->QSAR DB Database Lookup (e.g., ACD/Labs) Input->DB QM First-Principles Calculation (e.g., Jaguar) Input->QM Output Predicted pKa Value(s) & Ionization Profile QSAR->Output Fast, relies on training set DB->Output Very Fast, relies on analogs QM->Output Slower, high accuracy for novel scaffolds

Implications for Research and Drug Development

The pKa of 5-(Methylamino)pentan-1-ol hydrochloride is a master variable controlling its biopharmaceutical properties.[1][28]

  • Solubility: As a basic compound, its aqueous solubility will be highest at pH values below its pKa (pKa₁), where it exists as the charged, cationic species.[28] The hydrochloride salt form leverages this principle to enhance solubility for formulation and handling.

  • Permeability and Absorption: According to the pH-partition hypothesis, molecules permeate biological membranes (like the intestinal epithelium or the blood-brain barrier) more readily in their neutral, uncharged state.[29] For this compound, the neutral form is favored at pH > pKa₁. Therefore, absorption from the gastrointestinal tract (where pH ranges from 1.5 to 8) will be a balance between dissolution (favored at low pH) and permeability (favored at higher pH).

  • Drug-Target Interactions: The ionization state at the target site is crucial for binding. If a salt bridge (ionic interaction) with an acidic residue (e.g., aspartate, glutamate) in a protein binding pocket is required for activity, the compound must be in its protonated, cationic form.[2]

  • Formulation: Knowledge of the pKa is essential for selecting appropriate buffer systems and excipients to ensure the stability and solubility of the API in a final drug product.

Conclusion

While direct experimental pKa data for 5-(Methylamino)pentan-1-ol hydrochloride is not publicly available, a thorough understanding of its chemical structure allows for robust theoretical estimation and guides empirical determination. The secondary amine (pKa₁ ≈ 10-11) is the primary determinant of its ionization behavior in biological systems, while the primary alcohol (pKa₂ ≈ 16-18) is not ionizable under normal conditions. This guide provides the foundational knowledge and detailed protocols for researchers to accurately characterize this compound's pKa values through potentiometric titration or computational modeling. This essential data will empower scientists and drug developers to predict its solubility, permeability, and formulation behavior, enabling more rational and efficient research and development.

References

  • Rowan. pKa Prediction. [Link]

  • Serrano, M., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Publications. [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Baltruschat, B., et al. Prediction of pKa values of small molecules via graph neural networks. reposiTUm. [Link]

  • JoVE. (2024). Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. Journal of Visualized Experiments. [Link]

  • Ramis-Ramos, G., et al. (2005). Determination of the dissociation constants (pKa) of secondary and tertiary amines in organic media by capillary electrophoresis and their role in the electrophoretic mobility order inversion. PubMed. [Link]

  • ACD/Labs. (2025). What is the pKa of my compound?. [Link]

  • ACD/Labs. Acid Dissociation Constant Calculator | pKa Prediction Software. [Link]

  • Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]

  • Chemagination. How to measure pKa by UV-vis spectrophotometry. [Link]

  • De Witte, A. M., et al. Development of Methods for the Determination of pKa Values. PMC. [Link]

  • Ashenhurst, J. (2014). Acid-Base Reactions Of Alcohols. Master Organic Chemistry. [Link]

  • Molecular Discovery. MoKa - pKa modelling. [Link]

  • Organic Chemistry Tutor. How to Estimate the pKa Values Using the pKa Table. [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. PMC. [Link]

  • Wiskur, S. L., et al. (2001). pKa Values and Geometries of Secondary and Tertiary Amines Complexed to Boronic Acids—Implications for Sensor Design. ACS Publications. [Link]

  • Schrödinger. Macro-pKa. [Link]

  • Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. [Link]

  • Reddit. (2023). Computational pKa Determination. r/comp_chem. [Link]

  • Master Organic Chemistry. (2026). The pKa Table Is Your Friend. [Link]

  • PubChem. 5-(methylamino)pentan-1-ol hydrochloride. [Link]

  • Galiano, S., et al. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC. [Link]

  • El-Ghazaly, M., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

  • Lin, J., et al. (2021). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Taylor & Francis Online. [Link]

  • Al-Haque, A. H. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. [Link]

  • Scientific Research Publishing. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • Mettler Toledo. Streamline pKa Value Determination Using Automated UV/Vis-Titration. [Link]

  • SciSpace. (2019). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]

  • University of California, Davis. UV-Vis Spectrometry, pKa of a dye. [Link]

  • Reddit. (2021). This molecule has pKa at 3.6 , 7.5 and 8.8, could someone tell me which functions are causing this and how charged the molecule is at pH 7 ?. r/OrganicChemistry. [Link]

  • Chemistry LibreTexts. (2020). 13.5: Acidity of Alcohols and Phenols. [Link]

  • University of Wisconsin. Approximate pKa chart of the functional groups. [Link]

  • PubChem. 5-(Dimethylamino)pentan-1-ol. [Link]

  • PubChemLite. 5-(dimethylamino)pentan-1-ol (C7H17NO). [Link]

Sources

Exploratory

Technical Guide: Managing the Hygroscopic Nature of 5-(Methylamino)pentan-1-ol Hydrochloride

Executive Summary 5-(Methylamino)pentan-1-ol hydrochloride (CAS: 51206-97-4 for the HCl salt; 2751-70-4 for free base) represents a class of bifunctional linkers critical in PROTAC® and antibody-drug conjugate (ADC) synt...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(Methylamino)pentan-1-ol hydrochloride (CAS: 51206-97-4 for the HCl salt; 2751-70-4 for free base) represents a class of bifunctional linkers critical in PROTAC® and antibody-drug conjugate (ADC) synthesis. While the hydrochloride salt form is preferred for its oxidative stability compared to the free amine, it introduces a significant challenge: aggressive hygroscopicity .

This guide details the physicochemical mechanisms driving this moisture uptake, establishes protocols for quantifying the Critical Relative Humidity (CRH), and provides authoritative workflows for handling, storage, and recovery. Failure to manage this property leads to stoichiometric errors in coupling reactions, hydrolysis of sensitive esters in one-pot syntheses, and physical degradation of the reagent.

Part 1: The Physicochemical Basis of Deliquescence

To control the material, one must understand the molecular driver. The hygroscopicity of 5-(Methylamino)pentan-1-ol HCl is not merely surface adsorption; it is a thermodynamic drive toward solution formation (deliquescence).

Structural Vulnerability

The molecule possesses three distinct hydrophilic vectors that act synergistically to lower the energy barrier for water lattice incorporation:

  • The Ammonium Cation (

    
    ):  A potent hydrogen bond donor.
    
  • The Chloride Anion (

    
    ):  A high charge-density hydrogen bond acceptor.
    
  • The Primary Alcohol (

    
    ):  Provides additional hydrogen bonding sites, facilitating the formation of a water-bridged network.
    

When exposed to ambient humidity above its Critical Relative Humidity (CRH), the crystal lattice energy is overcome by the solvation energy, causing the solid to dissolve in its own sorbed water.[1]

Mechanism of Action Diagram

The following diagram illustrates the cascade from surface adsorption to full deliquescence.

MoistureMechanism Atmosphere Ambient Humidity (> CRH) Surface Surface Adsorption (H-Bonding to Cl-) Atmosphere->Surface Kinetic Impact Lattice Lattice Expansion (Disruption of Ionic Bonds) Surface->Lattice Water Penetration Solution Deliquescence (Saturated Solution Formation) Lattice->Solution Thermodynamic Collapse Solution->Surface Autocatalytic Surface Area Increase

Figure 1: The thermodynamic cascade of moisture uptake in amine hydrochloride salts.

Part 2: Characterization & Quantification

Before using this reagent in GMP or GLP settings, you must define its stability window. Do not rely on generic "Store at -20°C" labels.

Protocol: Determination of Critical Relative Humidity (CRH) via DVS

Dynamic Vapor Sorption (DVS) is the gold standard for defining the stability window.

Objective: Determine the RH threshold where mass change (


) exceeds 0.002% per minute.

Methodology:

  • Sample Prep: Load 10–15 mg of 5-(Methylamino)pentan-1-ol HCl into the DVS quartz pan.

  • Drying Cycle: Heat to 40°C under 0% RH (dry nitrogen flow) for 120 minutes to establish dry mass (

    
    ).
    
  • Sorption Scan: Ramp RH from 0% to 90% in 5% increments.

    • Equilibrium Criteria:

      
       or max 3 hours per step.
      
  • Desorption Scan: Ramp RH from 90% back to 0%.

  • Analysis: Plot Isotherm (Mass Change % vs. RH). The inflection point in the sorption curve indicates the CRH.[2]

Typical Data Profile for Amine HCl Salts:

ParameterValue Range (Typical)Interpretation
CRH (25°C) 35% – 45% RHHigh Risk. Handle only in controlled environments.
Hysteresis > 2% Mass GapIndicates hydrate formation or pore entrapment.
Water Uptake > 20% w/w at 80% RHMaterial will liquefy in open lab conditions.
Rapid "Parking Lot" Test (Non-Instrumental)

If DVS is unavailable, use the Saturated Salt Slurry Method :

  • Place open vials of the sample in desiccators containing saturated salt solutions of known RH (e.g.,

    
    , 
    
    
    
    ).
  • Weigh periodically over 48 hours.

  • The RH bracket where weight gain spikes defines the CRH.

Part 3: Handling & Storage Workflows

The primary source of synthesis failure with this reagent is stoichiometric mismatch . If the salt has absorbed 10% water by weight, using it as a dry reagent results in a 10% under-loading of the amine, leaving unreacted electrophiles in the pot.

The "Dry-Chain" Workflow

This self-validating workflow ensures integrity from receipt to reaction.

HandlingWorkflow Receipt 1. Sample Receipt (Check Seal Integrity) QC 2. Water Content Check (Karl Fischer - Coulometric) Receipt->QC Decision Water > 1.0%? QC->Decision Drying 3. Azeotropic Drying (Toluene/EtOH) Decision->Drying Yes Storage 4. Storage (Desiccator/Glovebox) Decision->Storage No Drying->QC Re-test Dispense 5. Dispensing (Inert Atmosphere Only) Storage->Dispense

Figure 2: Decision tree for handling hygroscopic reagents.

Protocol: Recovery of Deliquesced Material (Azeotropic Drying)

If the salt has turned into a gum or oil, do not use heat alone (risk of oxidation or degradation). Use azeotropic removal.

  • Dissolution: Dissolve the "wet" oil in a minimum amount of anhydrous Ethanol (EtOH).

  • Azeotrope Addition: Add 10 volumes of Toluene.

  • Evaporation: Rotary evaporate at 40–45°C. The Toluene/EtOH/Water ternary azeotrope will carry off the moisture.

  • Repeat: Repeat step 2–3 twice.

  • Final Drying: Place the resulting white solid under high vacuum (< 1 mbar) for 12 hours.

  • Validation: Verify via Karl Fischer titration (Target: < 0.5% water).

Weighing Best Practices
  • Never weigh this compound on an open balance for high-precision work (> 30 seconds exposure).

  • Technique: Use the "Difference by Weighing" method inside a capped vial.

    • Tare vial + cap.

    • Add approximate amount in glovebox/dry bag.

    • Close cap.

    • Weigh outside.

    • Dispense into reaction.

    • Weigh empty vial + cap.

    • Calculate mass delivered.

Part 4: Impact on Synthesis (Case Studies)

Peptide Coupling / Amide Bond Formation

In reactions using EDC/NHS or HATU:

  • The Problem: Excess water hydrolyzes the activated ester (O-acylisourea or OBt ester) back to the carboxylic acid.

  • The Symptom: Low yield, high recovery of starting acid, and need for excess coupling reagent.

  • The Fix: If the amine salt is suspected to be wet, add DIPEA (Diisopropylethylamine) and Molecular Sieves (3Å) to the amine solution before adding it to the activated acid.

Nucleophilic Substitution ( )
  • The Problem: Water is a competing nucleophile.

  • The Symptom: Formation of the alcohol impurity (from the alkyl halide) instead of the desired amine alkylation product.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. [Overview of salt hygroscopicity mechanisms].
  • Surface Measurement Systems. (n.d.). DVS Method for Amine Salts. Retrieved from

  • Newman, A. W., & Reutzel-Edens, S. M. (2020). Deliquescence and Hygroscopicity of Pharmaceutical Solids. Journal of Pharmaceutical Sciences.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. [Azeotropic drying protocols].
  • Ambeed. (2024). Safety Data Sheet: 5-(Methylamino)pentan-1-ol. Retrieved from

Sources

Foundational

An In-Depth Technical Guide to Predicting the Metabolic Stability of 5-(Methylamino)pentan-1-ol Derivatives

Foreword: The Critical Role of Metabolic Stability in Drug Discovery In the intricate journey of drug discovery and development, the metabolic stability of a new chemical entity (NCE) is a cornerstone of its potential su...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate journey of drug discovery and development, the metabolic stability of a new chemical entity (NCE) is a cornerstone of its potential success. It dictates the compound's half-life, bioavailability, and potential for drug-drug interactions, thereby profoundly influencing its efficacy and safety profile.[1][2] A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable might accumulate to toxic levels. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and predict the metabolic stability of a specific class of compounds: 5-(methylamino)pentan-1-ol derivatives. By integrating theoretical knowledge of metabolic pathways with practical, field-proven experimental protocols and in silico modeling, this document aims to empower scientists to make informed decisions in the lead optimization phase.

Deconstructing the Molecule: Anticipated Metabolic Fates of 5-(Methylamino)pentan-1-ol Derivatives

The structure of 5-(methylamino)pentan-1-ol presents two primary sites for metabolic transformation: the secondary amine and the primary alcohol. Understanding the enzymatic pathways that act upon these functional groups is paramount to predicting the metabolic liabilities of its derivatives.

Metabolism of the Secondary Amine Moiety

The secondary amine is a common target for Phase I metabolic enzymes, primarily the Cytochrome P450 (CYP) superfamily and Flavin-containing Monooxygenases (FMOs).[3][4][5]

  • N-Dealkylation (CYP-mediated): This is a prevalent metabolic route for secondary amines. The CYP enzymes, through a proposed hydrogen atom abstraction-rebound mechanism, can remove the methyl group, leading to the formation of a primary amine (5-aminopentan-1-ol) and formaldehyde.[3] This pathway is a significant contributor to the clearance of many drugs.

  • N-Hydroxylation (CYP and FMO-mediated): Both CYP and FMO enzymes can catalyze the N-hydroxylation of secondary amines to form hydroxylamines.[3][6][7][8][9] These hydroxylamine metabolites can sometimes be further oxidized to nitrones.[3] It's crucial to monitor for these metabolites as hydroxylamines can be associated with toxicity.[6][7][8][9] FMOs are particularly efficient at N-oxygenating primary and secondary amines.[5]

  • Metabolic-Intermediate (MI) Complex Formation: Further oxidation of metabolites from secondary amines can lead to the formation of MI complexes with the heme iron of CYP enzymes, causing time-dependent inhibition.[3] This is a critical aspect to investigate as it can lead to significant drug-drug interactions.

Metabolism of the Primary Alcohol Moiety

The primary alcohol is susceptible to oxidation by cytosolic enzymes.

  • Oxidation to an Aldehyde (Alcohol Dehydrogenase - ADH): ADH, a NAD+-dependent enzyme found in high concentrations in the liver, catalyzes the oxidation of primary alcohols to their corresponding aldehydes.[10][11][12][13] In this case, 5-(methylamino)pentan-1-ol would be converted to 5-(methylamino)pentanal.

  • Oxidation to a Carboxylic Acid (Aldehyde Dehydrogenase - ALDH): The resulting aldehyde is often rapidly metabolized by ALDH to the corresponding carboxylic acid, 5-(methylamino)pentanoic acid.[14][15][16][17] This two-step oxidation of the alcohol moiety is a major detoxification pathway.[15][17]

The interplay of these pathways will determine the overall metabolic profile of 5-(methylamino)pentan-1-ol derivatives. The following diagram illustrates these potential metabolic transformations.

Metabolic Pathways cluster_amine Secondary Amine Metabolism cluster_alcohol Primary Alcohol Metabolism Parent 5-(Methylamino)pentan-1-ol Derivative Primary_Amine Primary Amine Metabolite Parent->Primary_Amine CYP (N-Dealkylation) Hydroxylamine N-Hydroxylamine Metabolite Parent->Hydroxylamine CYP, FMO (N-Hydroxylation) Aldehyde Aldehyde Metabolite Parent->Aldehyde ADH Nitrone Nitrone Hydroxylamine->Nitrone Further Oxidation MI_Complex MI Complex with CYP Nitrone->MI_Complex Carboxylic_Acid Carboxylic Acid Metabolite Aldehyde->Carboxylic_Acid ALDH

Caption: Predicted metabolic pathways for 5-(methylamino)pentan-1-ol derivatives.

In Vitro Assessment of Metabolic Stability: A Practical Guide

To empirically determine the metabolic stability of 5-(methylamino)pentan-1-ol derivatives, a series of well-established in vitro assays are employed. These assays provide quantitative data on the rate of metabolism, which is crucial for ranking compounds and predicting in vivo clearance.[18][19]

Human Liver Microsomal (HLM) Stability Assay

The HLM assay is a workhorse in early drug discovery for assessing Phase I metabolic stability.[20] Liver microsomes are subcellular fractions containing a high concentration of CYP enzymes.[20]

Causality Behind Experimental Choices: This assay is chosen for its high-throughput nature and its focus on CYP-mediated metabolism, which is a primary clearance pathway for a vast number of drugs.[20] By incubating the compound with HLMs in the presence of the necessary cofactor, NADPH, we can specifically assess the susceptibility of the compound to oxidative metabolism.

Self-Validating System: The inclusion of positive control compounds with known metabolic fates (e.g., a rapidly metabolized compound and a slowly metabolized one) is essential to validate the enzymatic activity of the microsomal batch and the overall assay performance. A negative control without the NADPH cofactor ensures that any observed compound disappearance is due to enzymatic activity.

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare stock solutions of positive controls (e.g., Verapamil for high clearance, Diazepam for low clearance).

    • Prepare an NADPH regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer.

    • Add the pooled human liver microsomes to a final concentration of 0.5 mg/mL.

    • Add the test compound to a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a cold stop solution (e.g., acetonitrile containing an internal standard).

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the remaining concentration of the parent compound at each time point using LC-MS/MS.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm of the percent remaining versus time.

    • Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.

The following diagram outlines the HLM stability assay workflow.

HLM Stability Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Reagents (Buffer, Compound, Controls, NADPH) B Add Buffer, HLMs, and Compound to Plate A->B C Pre-incubate at 37°C B->C D Initiate Reaction with NADPH C->D E Stop Reaction at Time Points D->E Sampling over time F Centrifuge and Collect Supernatant E->F G LC-MS/MS Analysis F->G H Calculate t½ and CLint G->H

Caption: Workflow for the Human Liver Microsomal (HLM) stability assay.

Hepatocyte Stability Assay

To gain a more comprehensive understanding of metabolic stability, including both Phase I and Phase II metabolism, the hepatocyte stability assay is employed.[1] Hepatocytes, as intact liver cells, contain a full complement of drug-metabolizing enzymes and cofactors.

Causality Behind Experimental Choices: This assay provides a more physiologically relevant model compared to microsomes. It is particularly important for compounds that may undergo significant metabolism by cytosolic enzymes (like ADH and ALDH) or Phase II conjugation enzymes, which are not present in microsomes.

Self-Validating System: Similar to the HLM assay, the use of well-characterized positive and negative controls is crucial. A negative control with heat-inactivated hepatocytes helps to distinguish between enzymatic degradation and chemical instability.

  • Hepatocyte Preparation:

    • Thaw cryopreserved human hepatocytes according to the supplier's protocol.

    • Determine cell viability (e.g., using trypan blue exclusion) and adjust the cell density in incubation medium (e.g., to 0.5 x 10^6 viable cells/mL).[1]

  • Incubation:

    • In a suspension culture plate, add the hepatocyte suspension.

    • Add the test compound to a final concentration of 1 µM.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 on an orbital shaker.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the cell suspension.[1]

    • Immediately stop the metabolic activity by adding a cold stop solution (e.g., acetonitrile with an internal standard).

  • Sample Processing and Analysis:

    • Vortex and centrifuge the samples to pellet cell debris and precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis of the parent compound.

  • Data Analysis:

    • The data analysis is similar to the HLM assay, yielding the in vitro half-life (t½) and intrinsic clearance (CLint). These values can then be used to extrapolate to in vivo hepatic clearance.

In Silico Prediction of Metabolic Stability

In the early stages of drug discovery, before compounds are synthesized, in silico models play a vital role in prioritizing which derivatives to pursue. These computational tools use the chemical structure of a molecule to predict its metabolic fate.

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models are mathematical relationships between the chemical structure of a compound and its biological activity, in this case, metabolic stability.[21][22] These models are built using large datasets of compounds with experimentally determined metabolic stability data.[22][23] For aliphatic amines and alcohols, descriptors such as lipophilicity (logP or logD), molecular weight, and polar surface area are often correlated with metabolic stability.

Machine Learning and AI-driven Approaches

More recently, machine learning algorithms, such as random forests and deep neural networks, have been employed to build more sophisticated predictive models.[23] These models can learn complex patterns from large chemical datasets and often provide higher predictive accuracy than traditional QSAR models. Several platforms and software are available that incorporate these advanced modeling techniques.

Trustworthiness of In Silico Models: It is crucial to understand the applicability domain of any in silico model. These models are most reliable when predicting the stability of compounds that are structurally similar to those in the training set. Therefore, for a novel class of compounds like 5-(methylamino)pentan-1-ol derivatives, the predictions should be interpreted with caution and used as a guide for experimental design rather than a definitive answer. The performance of these models can degrade over time as new chemical scaffolds are explored, necessitating periodic retraining with new experimental data.[22]

Data Interpretation and Integrated Decision-Making

The ultimate goal is to synthesize the data from in vitro assays and in silico predictions to guide the design-make-test-analyze cycle.

Parameter HLM Stability Assay Hepatocyte Stability Assay In Silico Prediction
Primary Focus Phase I (CYP-mediated) metabolismPhase I and Phase II metabolismEarly-stage prediction and prioritization
Key Output t½, CLint (microsomal)t½, CLint (hepatocellular)Predicted stability class or clearance value
Strengths High-throughput, cost-effectiveMore physiologically relevantNo compound required, very high throughput
Limitations Lacks Phase II and cytosolic enzymesLower throughput, more expensiveDependent on model quality and applicability domain

Integrated Analysis:

  • Initial Screening: Use in silico models to perform a virtual screen of a library of 5-(methylamino)pentan-1-ol derivatives to flag potentially unstable compounds.

  • Experimental Confirmation: Synthesize a prioritized subset of compounds and assess their stability in the HLM assay. This will provide a rapid assessment of their susceptibility to CYP-mediated metabolism.

  • Comprehensive Profiling: For promising candidates from the HLM assay, perform the hepatocyte stability assay to get a more complete picture of their metabolic fate, including the contribution of cytosolic and Phase II enzymes.

  • Structure-Metabolism Relationship (SMR): Correlate the metabolic stability data with the structural modifications across the series of derivatives. This will help in building an understanding of which structural features enhance or diminish metabolic stability for this particular chemical scaffold.

By following this integrated approach, researchers can efficiently identify 5-(methylamino)pentan-1-ol derivatives with an optimal metabolic stability profile, thereby increasing the likelihood of advancing a successful drug candidate.

References

  • Aldehyde dehydrogenase - Wikipedia. [Link]

  • Singh S, et al. Aldehyde toxicity and metabolism: the role of aldehyde dehydrogenases in detoxification, drug resistance and carcinogenesis. Drug Metab Rev. 2019. [Link]

  • VandenBrink BM, et al. Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem. Drug Metab Dispos. 2011. [Link]

  • Jackson B, et al. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application. Pharmacol Rev. 2018. [Link]

  • Krueger SK, Williams DE. Flavin Containing Monooxygenases and Metabolism of Xenobiotics. Curr Drug Metab. 2005. [Link]

  • Alcohol dehydrogenase - Wikipedia. [Link]

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  • Seger ST, et al. Mechanism of the N-Hydroxylation of Primary and Secondary Amines by Cytochrome P450. ACS Publications. 2015. [Link]

  • Mechanism of the N-Hydroxylation of Primary and Secondary Amines by Cytochrome P450. Semantic Scholar. [Link]

  • Mechanism of the N-Hydroxylation of Primary and Secondary Amines by Cytochrome P450. ACS Publications. 2015. [Link]

  • Singh S, et al. Aldehyde toxicity and metabolism: The role of aldehyde dehydrogenases in detoxification, drug resistance and carcinogenesis. ResearchGate. 2019. [Link]

  • Pathway by which aldehyde dehydrogenase 2 (ALDH2) catalyzes aldehyde... ResearchGate. [Link]

  • Krueger SK, Williams DE. Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism. Pharmacol Ther. 2005. [Link]

  • Cashman JR. Human Flavin-Containing Monooxygenase: Substrate Specificity and Role in Drug Metabolism. ResearchGate. 2002. [Link]

  • Phillips IR, Shephard EA. Drug metabolism by flavin-containing monooxygenases of human and mouse. Expert Opin Drug Metab Toxicol. 2017. [Link]

  • Alcohol dehydrogenase – Knowledge and References. Taylor & Francis Online. [Link]

  • Cronin MT, et al. QSARs for selected aliphatic and aromatic amines. SAR QSAR Environ Res. 1998. [Link]

  • Phillips IR, Shephard EA. Endogenous Roles of Mammalian Flavin-Containing Monooxygenases. Catalysts. 2019. [Link]

  • Leggio L, et al. Alcohol metabolism in alcohol use disorder: a potential therapeutic target. Neuropsychopharmacology. 2023. [Link]

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  • Microsomal Stability. Cyprotex. [Link]

  • Ghamali M, et al. Inhibition of Tetrahymena pyriformis growth by Aliphatic Alcohols and Amines: a QSAR Study. ASJP. 2017. [Link]

  • Zmuidinavicius D, et al. Development of QSAR models for microsomal stability: Identification of good and bad structural features for rat, human and mouse microsomal stability. ResearchGate. 2011. [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]

  • Services for in vitro Metabolism research. Admescope. [Link]

  • Metabolism Simulation and Toxicity Prediction in the Evaluation of Food Ingredient/Contaminant Safety. MN-AM. [Link]

  • Lin KC, et al. In vitro metabolic profiling of methylenedioxy-substituted synthetic cathinones for enhanced detection in urine sample analysis. J Food Drug Anal. 2024. [Link]

  • Vasanthanathan P, et al. Critically Assessing the Predictive Power of QSAR Models for Human Liver Microsomal Stability. J Chem Inf Model. 2015. [Link]

  • 4-Methyl-5-(methylamino)pentan-1-ol. PubChem. [Link]

  • 5-Amino-1-pentanol - Wikipedia. [Link]

  • Amine Reactivity. Michigan State University Department of Chemistry. [Link]

  • Lin KC, et al. In vitro metabolic profiling of methylenedioxy-substituted synthetic cathinones for enhanced detection in urine sample analysis. Journal of Food and Drug Analysis. 2024. [Link]

  • Primary, Secondary, Tertiary, and Quaternary in Organic Chemistry. Master Organic Chemistry. 2010. [Link]

  • Amination of primary alcohols with secondary amines under borrowing hydrogen conditions. ResearchGate. [Link]

  • Alcohols and Amines. Ontario Student Chemistry Blog. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for Reductive Amination Using 5-(Methylamino)pentan-1-ol Hydrochloride

Introduction: The Strategic Synthesis of Tertiary Amines Reductive amination stands as a cornerstone transformation in modern organic synthesis, providing a robust and highly efficient method for the formation of carbon-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Synthesis of Tertiary Amines

Reductive amination stands as a cornerstone transformation in modern organic synthesis, providing a robust and highly efficient method for the formation of carbon-nitrogen bonds.[1][2] This powerful reaction allows for the conversion of aldehydes and ketones into primary, secondary, and tertiary amines, making it an indispensable tool in the synthesis of a vast array of biologically active molecules, pharmaceuticals, and functional materials.[2] A key advantage of reductive amination over traditional alkylation methods is the significant reduction in over-alkylation byproducts, leading to cleaner reactions and higher yields of the desired amine.[1]

This application note provides a detailed protocol for the reductive amination of a model aldehyde with 5-(Methylamino)pentan-1-ol hydrochloride. This bifunctional secondary amine, possessing both a nucleophilic secondary amine and a primary alcohol, offers a versatile building block for the introduction of a hydrophilic N-methylpentanol moiety onto a target scaffold. The hydrochloride salt form enhances the stability and handling of the amine. The protocol will focus on the use of sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent, which is particularly well-suited for one-pot reductive aminations due to its tolerance of a wide range of functional groups and its ability to selectively reduce the intermediate iminium ion in the presence of the starting carbonyl compound.[3][4][5][6]

Reaction Principle and Mechanism

The reductive amination of an aldehyde with a secondary amine, such as 5-(Methylamino)pentan-1-ol, proceeds through a two-step sequence that is typically performed in a single pot.[1][7]

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine on the carbonyl carbon of the aldehyde. This is followed by dehydration to form a transient iminium ion intermediate. The formation of this intermediate is often catalyzed by mild acid.[1][3]

  • Hydride Reduction: The resulting iminium ion is then selectively reduced by a hydride source, in this case, sodium triacetoxyborohydride, to yield the final tertiary amine product.[8] STAB is particularly effective as it is less reactive than other borohydrides, preventing the premature reduction of the starting aldehyde.[6]

The overall transformation is a highly efficient method for constructing sterically hindered tertiary amines.[9]

Reaction Mechanism Diagram

Reductive_Amination_Mechanism Aldehyde R-CHO (Aldehyde) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + R'₂NH Amine R'₂NH (Secondary Amine) STAB NaBH(OAc)₃ (STAB) Product R-CH₂-NR'₂ (Tertiary Amine) Iminium Iminium Ion [R-CH=NR'₂]⁺ Hemiaminal->Iminium - H₂O Iminium->Product + H⁻ (from STAB)

Caption: Mechanism of reductive amination with a secondary amine.

Experimental Protocol

This protocol details the reductive amination of a generic aldehyde with 5-(Methylamino)pentan-1-ol hydrochloride.

Materials and Reagents
ReagentMolecular FormulaM.W. ( g/mol )EquivalentsAmount (for 1 mmol scale)
AldehydeR-CHO-1.01.0 mmol
5-(Methylamino)pentan-1-ol hydrochlorideC₆H₁₅NO · HCl153.651.11.1 mmol (169 mg)
Sodium Triacetoxyborohydride (STAB)NaBH(OAc)₃211.941.51.5 mmol (318 mg)
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93-10 mL
Triethylamine (TEA)(C₂H₅)₃N101.191.11.1 mmol (0.153 mL)
Saturated aq. Sodium BicarbonateNaHCO₃84.01-~20 mL
Anhydrous Magnesium SulfateMgSO₄120.37-q.s.
Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol, 1.0 equiv) and 5-(Methylamino)pentan-1-ol hydrochloride (1.1 mmol, 1.1 equiv).

  • Solvent and Base Addition: Add anhydrous dichloromethane (10 mL) to the flask. To neutralize the hydrochloride salt and facilitate the reaction, add triethylamine (1.1 mmol, 1.1 equiv) to the stirring suspension. Stir for 10-15 minutes at room temperature to ensure complete deprotonation of the amine salt.

  • Addition of Reducing Agent: To the resulting mixture, add sodium triacetoxyborohydride (1.5 mmol, 1.5 equiv) in one portion. Note: STAB is moisture-sensitive, so handle it quickly in a dry environment.[5][10]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-24 hours).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (~20 mL).[6] Stir vigorously for 15-20 minutes to ensure any remaining STAB is decomposed.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure tertiary amine.

Workflow Diagram

Reductive_Amination_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine Aldehyde and 5-(Methylamino)pentan-1-ol HCl B 2. Add Anhydrous DCM and TEA A->B C 3. Add Sodium Triacetoxyborohydride (STAB) B->C D 4. Stir at Room Temperature (Monitor by TLC/LC-MS) C->D E 5. Quench with sat. aq. NaHCO₃ D->E Reaction Complete F 6. Extract with DCM E->F G 7. Dry Organic Layer (MgSO₄) F->G H 8. Concentrate in vacuo G->H I 9. Purify by Column Chromatography H->I J J I->J Pure Product

Caption: Step-by-step workflow for reductive amination.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Incomplete Reaction - Insufficient reaction time.- Deactivated reducing agent.- Sterically hindered substrates.- Extend the reaction time and continue to monitor.- Use fresh, high-quality sodium triacetoxyborohydride.- Consider gentle heating (e.g., 40 °C).- For very unreactive substrates, a more powerful reducing agent or different solvent may be necessary, but this requires careful consideration of functional group compatibility.
Formation of Byproducts - Reduction of the starting aldehyde.- Impurities in starting materials.- Ensure STAB is used, as it is selective for the iminium ion over the aldehyde.[5][6]- If using a less selective reducing agent like sodium borohydride, ensure complete imine formation before adding the reducing agent in a two-step procedure.[6][10]- Purify starting materials if necessary.
Difficult Purification - Co-elution of product and starting amine.- Product is highly polar.- Ensure complete consumption of the starting amine by using a slight excess of the aldehyde.- Consider an acidic work-up to extract the basic amine product into the aqueous phase, followed by basification and re-extraction into an organic solvent.[11]- Utilize a more polar eluent system for column chromatography.

Safety Precautions

  • 5-(Methylamino)pentan-1-ol hydrochloride is a corrosive substance and can cause burns.[12] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.

  • Sodium triacetoxyborohydride is water-sensitive and can release flammable hydrogen gas upon decomposition.[5] Avoid contact with water and handle in a dry atmosphere.

  • Always consult the Safety Data Sheet (SDS) for all reagents before use.[12][13][14]

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of tertiary amines using 5-(Methylamino)pentan-1-ol hydrochloride and sodium triacetoxyborohydride. This one-pot procedure is characterized by its mild reaction conditions, broad functional group tolerance, and straightforward work-up, making it a valuable tool for researchers in drug discovery and chemical synthesis. The principles and troubleshooting guidance outlined in this note can be adapted for a wide range of aldehyde and ketone substrates, facilitating the synthesis of diverse and complex amine-containing molecules.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • Chemistry Stack Exchange. (2019). Reductive amination in case of secondary amines. [Link]

  • Reaction Chemistry. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. [Link]

  • ResearchGate. (n.d.). Formation of Amines from Aldehydes, Ketones, and Derivatives. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • CPAchem. (2023). Safety data sheet: 3-Pentanone. [Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Kim, T. L., Jeong, M., & Cheon, C.-H. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl. Journal of Organic Chemistry, 90(41), 14701-14708. [Link]

  • Scribd. (n.d.). UCY 201L - Expt 5 - Solvent Free Reductive Amination Protocol. [Link]

  • Wang, G.-Q., et al. (2018). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 23(10), 2465. [Link]

  • Der Pharma Chemica. (2015). Synthesis of primary amines by one-pot reductive amination of aldehydes. Der Pharma Chemica, 7(1), 126-131. [Link]

  • Wikipedia. (n.d.). 5-Amino-1-pentanol. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • PubChem. (n.d.). 4-Methyl-5-(methylamino)pentan-1-ol. [Link]

Sources

Application

Application Notes and Protocols for the Utilization of 5-(Methylamino)pentan-1-ol Hydrochloride as a PROTAC Linker Intermediate

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The strategic design of the linker is a critical determinant of the efficacy, selectivity, and pharmaco...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The strategic design of the linker is a critical determinant of the efficacy, selectivity, and pharmacokinetic properties of Proteolysis Targeting Chimeras (PROTACs).[1][2] This document provides a comprehensive guide to the application of 5-(Methylamino)pentan-1-ol hydrochloride, a versatile bifunctional building block, as an intermediate for the synthesis of PROTAC linkers. We present a scientifically grounded, step-by-step protocol for the incorporation of this linker into a PROTAC scaffold, including critical insights into reaction mechanisms, experimental design, and characterization of the final conjugate. The protocols detailed herein are designed to be self-validating, with explanations of the causality behind each experimental choice to ensure robust and reproducible outcomes.

Introduction: The Pivotal Role of the Linker in PROTAC Design

PROTACs are heterobifunctional molecules that function by recruiting a target protein of interest (POI) to an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the POI by the proteasome.[1][3] This elegant mechanism of action is orchestrated by three key components: a ligand for the POI (the "warhead"), a ligand for an E3 ligase (the "anchor"), and a chemical linker that covalently connects the two.[1][2]

While significant research has focused on the warhead and anchor moieties, it is increasingly evident that the linker is not merely a passive spacer. Its length, rigidity, and chemical composition profoundly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient protein degradation.[1][4] The linker also significantly impacts the physicochemical properties of the PROTAC, such as solubility and cell permeability.[4][5]

5-(Methylamino)pentan-1-ol hydrochloride offers a valuable scaffold for PROTAC linker synthesis due to its bifunctional nature. The secondary amine provides a point of attachment for either the warhead or the E3 ligase ligand, while the primary alcohol can be readily functionalized for subsequent conjugation. The five-carbon alkyl chain provides a flexible spacer, the length of which can be crucial for optimal ternary complex formation.

Strategic Overview of Incorporating 5-(Methylamino)pentan-1-ol into a PROTAC

The synthetic strategy for utilizing 5-(Methylamino)pentan-1-ol hydrochloride as a PROTAC linker intermediate involves a multi-step process that ensures selective and efficient coupling. The presence of two reactive functional groups, a secondary amine and a primary alcohol, necessitates a protection/deprotection strategy to control the sequence of reactions.

The overall workflow can be conceptualized as follows:

G cluster_0 Step 1: Protection cluster_1 Step 2: Activation cluster_2 Step 3: First Coupling cluster_3 Step 4: Deprotection cluster_4 Step 5: Second Coupling cluster_5 Step 6: Characterization A 5-(Methylamino)pentan-1-ol Hydrochloride B Boc-Protected Intermediate A->B Boc₂O, Base C Activated Intermediate (e.g., Tosylate) B->C TsCl, Pyridine E PROTAC Fragment 1 C->E D Warhead or E3 Ligase Ligand (with nucleophile) D->E F Deprotected Intermediate E->F TFA or HCl H Final PROTAC Conjugate F->H G E3 Ligase Ligand or Warhead (with carboxylic acid) G->H Amide Coupling (e.g., HATU) I Purified and Characterized PROTAC H->I HPLC, NMR, MS

Figure 1: A generalized experimental workflow for the synthesis of a PROTAC using 5-(Methylamino)pentan-1-ol as a linker intermediate.

Detailed Experimental Protocols

Safety Precaution: Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Review the Safety Data Sheets (SDS) for all chemicals before use. 5-(Methylamino)pentan-1-ol is corrosive and harmful if swallowed.[6]

Protocol 1: Boc Protection of the Secondary Amine

Rationale: The secondary amine is more nucleophilic than the primary alcohol and would react preferentially with electrophiles. To ensure selective functionalization of the alcohol, the amine must first be protected. The tert-butyloxycarbonyl (Boc) group is an ideal choice as it is stable under the conditions required for alcohol activation and is readily removed under acidic conditions.[6][7]

Materials:

  • 5-(Methylamino)pentan-1-ol hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 5-(Methylamino)pentan-1-ol hydrochloride (1.0 eq).

  • Dissolve or suspend the starting material in anhydrous DCM or THF.

  • Add TEA or DIPEA (2.2 eq) to neutralize the hydrochloride salt and act as a base for the protection reaction. Stir for 10 minutes at room temperature.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same anhydrous solvent.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.

Protocol 2: Activation of the Primary Alcohol via Tosylation

Rationale: The hydroxyl group is a poor leaving group. To facilitate nucleophilic substitution, it must be converted into a better leaving group. Tosylation, the reaction with p-toluenesulfonyl chloride (TsCl), transforms the alcohol into a tosylate (-OTs), which is an excellent leaving group, comparable to a halide.[2][8][9]

Materials:

  • Boc-protected 5-(methylamino)pentan-1-ol (from Protocol 1)

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous Pyridine or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected amino alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous pyridine or TEA (1.5 eq).

  • Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, ensuring the temperature remains at 0 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 4-16 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with cold 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude product can be purified by flash column chromatography on silica gel.

Protocol 3: First Nucleophilic Substitution Coupling

Rationale: The activated tosylate is now susceptible to nucleophilic attack. This step involves coupling the linker intermediate with either the warhead or the E3 ligase ligand that possesses a suitable nucleophile (e.g., a phenol or a primary/secondary amine).

Materials:

  • Boc-protected tosylated linker intermediate (from Protocol 2)

  • Warhead or E3 ligase ligand with a nucleophilic handle (e.g., -OH, -NHR) (1.0 eq)

  • A suitable base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA)

  • Anhydrous solvent (e.g., DMF, Acetonitrile)

Procedure:

  • In a round-bottom flask, dissolve the nucleophilic warhead or E3 ligase ligand (1.0 eq) and the base (e.g., K₂CO₃, 2.0 eq) in the chosen anhydrous solvent.

  • Add the Boc-protected tosylated linker intermediate (1.1 eq).

  • Heat the reaction mixture (e.g., to 60-80 °C) and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Protocol 4: Boc Deprotection of the Secondary Amine

Rationale: With one side of the linker now attached, the Boc protecting group on the secondary amine must be removed to allow for the second coupling reaction. This is typically achieved under acidic conditions.[10][11]

Materials:

  • Boc-protected PROTAC fragment (from Protocol 3)

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected PROTAC fragment (1.0 eq) in anhydrous DCM.

  • Add an excess of TFA (e.g., 20-50% v/v) or 4M HCl in 1,4-dioxane (10 eq).

  • Stir the reaction at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.

  • Upon completion, remove the solvent and excess acid under reduced pressure. The resulting amine salt can often be used directly in the next step or after a basic workup.

Protocol 5: Final Amide Bond Formation

Rationale: The final step is to couple the deprotected linker-fragment with the remaining partner (either the E3 ligase ligand or the warhead) that has a carboxylic acid functionality. Standard peptide coupling reagents are used to facilitate this amide bond formation.[4][12]

Materials:

  • Deprotected PROTAC fragment (from Protocol 4)

  • Carboxylic acid-functionalized warhead or E3 ligase ligand (1.0 eq)

  • Coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)

  • Base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF)

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid component (1.0 eq), the coupling reagent (e.g., HATU, 1.1 eq), and the base (e.g., DIPEA, 3.0 eq) in anhydrous DMF. Stir for 10-15 minutes to pre-activate the carboxylic acid.

  • Add a solution of the deprotected amine fragment (1.2 eq) in anhydrous DMF.

  • Stir the reaction mixture at room temperature for 2-12 hours, monitoring by LC-MS.

  • Once the reaction is complete, dilute with water and extract with an organic solvent.

  • Wash the organic layer with saturated aqueous LiCl solution (to remove DMF), followed by saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the final PROTAC conjugate by preparative HPLC.

Characterization and Data Presentation

Thorough characterization of the final PROTAC is essential to confirm its identity, purity, and structural integrity.

G cluster_0 Analytical Techniques PROTAC Final PROTAC Conjugate NMR NMR Spectroscopy (¹H, ¹³C) PROTAC->NMR Structural Confirmation MS High-Resolution Mass Spectrometry (HRMS) PROTAC->MS Molecular Weight Verification HPLC HPLC/UPLC PROTAC->HPLC Purity Assessment

Figure 2: Key analytical techniques for the characterization of the final PROTAC conjugate.

Data Summary Table:

Analytical Technique Purpose Expected Outcome
¹H and ¹³C NMR To confirm the chemical structure and connectivity of the warhead, linker, and E3 ligase ligand.[13]Signals corresponding to all protons and carbons in the final molecule with correct chemical shifts, integrations, and coupling patterns.
High-Resolution Mass Spectrometry (HRMS) To confirm the exact molecular weight and elemental composition of the PROTAC.[14]The measured mass should be within a narrow tolerance (e.g., ± 5 ppm) of the calculated theoretical mass.
HPLC/UPLC To determine the purity of the final compound.A single major peak, indicating a purity of >95% is typically desired for biological assays.

Conclusion

5-(Methylamino)pentan-1-ol hydrochloride is a readily accessible and highly adaptable building block for the synthesis of PROTACs. Its bifunctional nature allows for a modular and controlled approach to linker construction. The protocols outlined in this application note provide a robust framework for researchers to incorporate this intermediate into their PROTAC design and discovery workflows. By understanding the rationale behind each synthetic step, from protection and activation to the final coupling and characterization, scientists can confidently and efficiently synthesize novel protein degraders for therapeutic development.

References

  • Activation of Alcohols to Nucleophilic Substitution - YouTube. (2024). Retrieved from [Link]

  • Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC. (2024). Retrieved from [Link]

  • Current strategies for the design of PROTAC linkers: a critical review - PMC. (n.d.). Retrieved from [Link]

  • TsCl/Pyridine: Alcohol to Tosylate (ROTs) + What Happens Next (SN2 vs E2) - OrgoSolver. (n.d.). Retrieved from [Link]

  • Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy | ACS Central Science. (2020). Retrieved from [Link]

  • Native mass spectrometry can effectively predict PROTAC efficacy - bioRxiv. (2019). Retrieved from [Link]

  • Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC. (n.d.). Retrieved from [Link]

  • Assays and technologies for developing proteolysis targeting chimera degraders - PMC. (2020). Retrieved from [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC. (2020). Retrieved from [Link]

  • Editing out the amide from amide-bond formation: Synthesis Of C–C bonds instead of C–N bonds from carboxylic acids and amines. (n.d.). Retrieved from [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing). (n.d.). Retrieved from [Link]

  • Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols - Jack Westin. (n.d.). Retrieved from [Link]

  • Alcohol Speed up Boc Protection of Primary Amines - WuXi Biology. (n.d.). Retrieved from [Link]

  • How can we protect an amino group leaving an alcohol group free? - ResearchGate. (2014). Retrieved from [Link]

  • 7.6 Extra Topics on Nucleophilic Substitution Reactions – Organic Chemistry I. (n.d.). Retrieved from [Link]

  • Scope of PROTAC synthesis via amide coupling. Reaction conditions: vial... - ResearchGate. (n.d.). Retrieved from [Link]

  • Boc Deprotection - TFA - Common Organic Chemistry. (n.d.). Retrieved from [Link]

  • Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity - PMC. (n.d.). Retrieved from [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. (2024). Retrieved from [Link]

Sources

Method

Application Note: Optimizing N-Alkylation of 5-(Methylamino)pentan-1-ol Hydrochloride

Executive Summary & Strategic Analysis 5-(Methylamino)pentan-1-ol hydrochloride (CAS: 5115-19-5 [free base equiv]) is a critical bifunctional linker used frequently in the synthesis of PROTACs and antibody-drug conjugate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

5-(Methylamino)pentan-1-ol hydrochloride (CAS: 5115-19-5 [free base equiv]) is a critical bifunctional linker used frequently in the synthesis of PROTACs and antibody-drug conjugates (ADCs). Its structure presents a classic chemoselectivity challenge: a secondary amine (


) and a primary alcohol (

) residing on the same alkyl chain.

The Core Challenge: The starting material is an HCl salt. To participate in nucleophilic attack, the amine must be deprotonated. However, the conditions required to free the amine must not be so basic that they deprotonate the alcohol, which would lead to competitive O-alkylation or polymerization. Furthermore, as a secondary amine, the product is a tertiary amine, which carries a risk of over-alkylation to a quaternary ammonium salt.

This guide details two validated protocols to achieve high-yield N-alkylation while suppressing O-alkylation and quaternization.

Mechanistic Decision Matrix

Before selecting a protocol, analyze your electrophile (the alkyl group you are adding).

ReactionLogic Start Start: 5-(Methylamino)pentan-1-ol HCl Electrophile Identify Electrophile Type Start->Electrophile Decision Electrophile Nature? Electrophile->Decision Aldehyde Aldehyde/Ketone (R-CHO) Decision->Aldehyde Carbonyl Halide Alkyl Halide/Tosylate (R-X) Decision->Halide Leaving Group MethodA Method A: Reductive Amination (High Selectivity) Aldehyde->MethodA MethodB Method B: Direct Alkylation (Requires Base Control) Halide->MethodB

Figure 1: Decision tree for selecting the optimal alkylation strategy based on the available electrophile.

Method A: Reductive Amination (Preferred)

Best for: High chemoselectivity; avoiding O-alkylation entirely. Mechanism: Formation of an iminium ion intermediate followed by in-situ reduction.[1]

Why this works

Reductive amination is kinetically favored for amines over alcohols. By using Sodium Triacetoxyborohydride (STAB) , a mild hydride donor, we reduce the iminium species selectively without reducing the aldehyde/ketone substrate or affecting the alcohol functionality [1, 2].[2]

Protocol A: STAB-Mediated Reductive Alkylation

Reagents:

  • Substrate: 5-(Methylamino)pentan-1-ol HCl (1.0 equiv)

  • Electrophile: Aldehyde (1.1 - 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)

  • Base: DIPEA (1.0 equiv) — Critical for neutralizing the HCl salt

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Step-by-Step Procedure:

  • Salt Neutralization: In a flame-dried round-bottom flask under

    
    , suspend 5-(Methylamino)pentan-1-ol HCl in DCE (0.1 M concentration). Add DIPEA (1.0 equiv) and stir for 10 minutes at Room Temperature (RT). The solution should become clear as the free amine is liberated.
    
  • Imine Formation: Add the Aldehyde (1.1 equiv). Stir for 30–60 minutes. Note: Magnesium sulfate (

    
    ) can be added here if the imine formation is sluggish, but is usually unnecessary with STAB.
    
  • Reduction: Cool the mixture to 0°C. Add STAB (1.4 equiv) portion-wise over 10 minutes.

    • Why portion-wise? To prevent localized exotherms and rapid hydrogen gas evolution.

  • Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor by LC-MS (Target: M+R group).

  • Quench: Quench with saturated aqueous

    
    . Stir vigorously for 20 minutes until gas evolution ceases.
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over

    
    .
    

Method B: Direct Alkylation ( )

Best for: Alkyl halides, mesylates, or tosylates where the aldehyde precursor is unstable or unavailable. Risk: Competitive O-alkylation and Quaternization.

Optimization for Chemoselectivity

To favor N-alkylation over O-alkylation, we utilize the difference in nucleophilicity. The neutral amine is a better nucleophile than the neutral alcohol. We must use a base strong enough to neutralize the HCl salt (


 ~10) but too weak to deprotonate the alcohol (

~16).

Base Selection:

  • Avoid: NaH, KHMDS (Will cause O-alkylation).

  • Preferred:

    
     or 
    
    
    
    in Acetonitrile (ACN).
Protocol B: Inorganic Base-Mediated Alkylation

Reagents:

  • Substrate: 5-(Methylamino)pentan-1-ol HCl (1.0 equiv)

  • Electrophile: Alkyl Halide (R-Br or R-I) (0.95 - 1.0 equiv)

  • Base:

    
     (3.0 equiv) — Excess required for kinetics and HCl neutralization
    
  • Solvent: Acetonitrile (ACN) or DMF (if solubility is poor)

Step-by-Step Procedure:

  • Preparation: In a vial, suspend 5-(Methylamino)pentan-1-ol HCl in anhydrous ACN.

  • Base Addition: Add powdered, dry

    
     (3.0 equiv). Stir vigorously at RT for 15 minutes.
    
  • Electrophile Addition: Add the Alkyl Halide (dissolved in minimal ACN) dropwise.

    • Critical: Use a slight deficit (0.95 equiv) or exact stoichiometry (1.0 equiv) of the alkyl halide to prevent quaternization (over-alkylation) of the resulting tertiary amine.

  • Temperature: Heat to 40–60°C.

    • Control: Do not exceed 80°C; higher temps increase the rate of O-alkylation.

  • Monitoring: Monitor by TLC/LC-MS. Look for the disappearance of the alkyl halide.

  • Workup: Filter off the solid inorganic salts. Concentrate the filtrate. Partition between EtOAc and Water.

Comparative Data & Troubleshooting

ParameterMethod A (Reductive)Method B (Direct Alkylation)
Primary Risk Reduction of sensitive groups on RO-Alkylation / Quaternization
Selectivity (N vs O) Excellent (>99:1)Good (Variable with Temp)
Reaction Time 4 - 16 Hours2 - 24 Hours
Purification Often simple extractionLikely requires Column Chrom.
Water Tolerance Low (decomposes STAB)Moderate
Troubleshooting Guide

Issue: Product is stuck as a salt in the aqueous layer.

  • Cause: Amino-alcohols are highly polar.

  • Solution: During workup, ensure the aqueous layer pH > 12 (using NaOH) to fully free-base the tertiary amine before extraction. Use 10% MeOH in DCM as the extraction solvent.

Issue: Over-alkylation (Quaternary salt formed).

  • Cause: Excess alkyl halide in Method B.

  • Solution: Switch to Method A. If Method B is required, add the alkyl halide via syringe pump over 2 hours to keep its instantaneous concentration low.

Process Visualization

ProcessFlow cluster_0 Input cluster_1 Critical Control Point cluster_2 Reaction Salt Substrate HCl Salt Base Neutralization (DIPEA or K2CO3) Salt->Base Deprotonate FreeAmine Free Amine (In Situ) Base->FreeAmine Alkylation N-Alkylation FreeAmine->Alkylation Major Path SideReaction Risk: O-Alkylation FreeAmine->SideReaction If pH > 14 or High Temp

Figure 2: Process flow highlighting the critical neutralization step required before alkylation can proceed.

References

  • Abdel-Magid, A. F., et al. (1996).[1][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Organic Chemistry Portal. "Sodium Triacetoxyborohydride (STAB) in Reductive Amination."

  • Salvatore, R. N., et al. (2002). "Synthesis of secondary amines." Tetrahedron, 58(46), 9297-9302.

Sources

Application

Application Notes and Protocols: Step-by-Step Esterification of 5-(Methylamino)pentan-1-ol Hydrochloride

Abstract This document provides a comprehensive guide for the esterification of 5-(methylamino)pentan-1-ol hydrochloride. It outlines two primary protocols: a direct acid-catalyzed esterification and a two-step protectio...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the esterification of 5-(methylamino)pentan-1-ol hydrochloride. It outlines two primary protocols: a direct acid-catalyzed esterification and a two-step protection-esterification-deprotection sequence. The direct method offers simplicity, while the protection strategy provides greater control and potentially higher yields for sensitive substrates. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed, step-by-step methodologies, explanations of the underlying chemical principles, and troubleshooting advice.

Introduction

Esters of amino alcohols are a significant class of molecules, serving as crucial intermediates in the synthesis of pharmaceuticals and other biologically active compounds.[1] The ester functional group can also act as a protecting group for the hydroxyl moiety of amino alcohols.[1] The subject of this guide, 5-(methylamino)pentan-1-ol, contains both a secondary amine and a primary alcohol, presenting a unique challenge for selective esterification. The presence of the amine as a hydrochloride salt adds another layer of complexity that must be carefully managed.

This application note details two robust methods for the esterification of 5-(methylamino)pentan-1-ol hydrochloride, providing researchers with the flexibility to choose the most suitable approach based on their specific needs, available resources, and the nature of the carboxylic acid being used.

Method 1: Direct Fischer-Speier Esterification

The Fischer-Speier esterification is a classic and widely used method for forming esters from carboxylic acids and alcohols using an acid catalyst.[2][3][4] In the case of 5-(methylamino)pentan-1-ol hydrochloride, the amine is already protonated, which protects it from participating in side reactions and allows for the selective esterification of the primary alcohol.[1]

Underlying Principle

The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., sulfuric acid), which enhances the electrophilicity of the carbonyl carbon.[2][5] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[2][3] The reaction is reversible, so it is crucial to employ strategies to drive the equilibrium towards the product side.[3][5][6] This is typically achieved by using a large excess of the alcohol or by removing water as it is formed.[3][6]

Experimental Workflow: Direct Esterification

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 5-(Methylamino)pentan-1-ol HCl, carboxylic acid, and excess alcohol (solvent) B Add acid catalyst (e.g., conc. H2SO4) dropwise A->B Careful addition C Reflux the mixture B->C Heat D Monitor reaction progress by TLC C->D Periodic sampling E Cool and remove excess alcohol D->E Upon completion F Neutralize with saturated NaHCO3 solution E->F Quenching G Extract with an organic solvent (e.g., EtOAc) F->G H Wash organic layer, dry, and concentrate G->H I Purify by column chromatography H->I

Caption: Workflow for Direct Fischer-Speier Esterification.

Materials
ReagentGradeSupplier
5-(Methylamino)pentan-1-ol hydrochloride≥98%Standard vendor
Carboxylic Acid of choice≥98%Standard vendor
Sulfuric Acid (H₂SO₄), concentratedACS Reagent GradeStandard vendor
Anhydrous Alcohol (e.g., Methanol, Ethanol)ACS Reagent GradeStandard vendor
Saturated Sodium Bicarbonate (NaHCO₃) solutionN/AIn-house prep
Ethyl Acetate (EtOAc)ACS Reagent GradeStandard vendor
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Reagent GradeStandard vendor
Silica Gel for column chromatography60 Å, 230-400 meshStandard vendor
Step-by-Step Protocol
  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-(methylamino)pentan-1-ol hydrochloride (1.0 eq), the desired carboxylic acid (1.1 eq), and a large excess of the corresponding alcohol to act as the solvent (e.g., 20 mL of methanol per gram of the hydrochloride salt).

    • With gentle stirring, cautiously add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the reaction mixture. An exotherm may be observed.

  • Reaction:

    • Heat the reaction mixture to reflux and maintain for 4-24 hours. The reaction time will vary depending on the specific carboxylic acid and alcohol used.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess alcohol under reduced pressure using a rotary evaporator.

    • Carefully neutralize the residue by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.[7]

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude ester by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure amino ester.

Method 2: Protection-Esterification-Deprotection Strategy

For more sensitive substrates or when the direct esterification yields are low, a protection strategy is recommended. The amine functionality is first protected, typically as a tert-butoxycarbonyl (Boc) carbamate, which is stable under the conditions required for esterification and can be readily removed later.

Underlying Principle

The secondary amine of 5-(methylamino)pentan-1-ol is more nucleophilic than the primary alcohol and will preferentially react with an amine-protecting group like di-tert-butyl dicarbonate (Boc₂O).[8] Once the amine is protected, the esterification of the alcohol can be carried out using standard methods, such as Steglich esterification, which is suitable for acid-sensitive substrates.[9] This method utilizes a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).[10] Finally, the Boc protecting group is removed under acidic conditions to yield the desired amino ester hydrochloride.

Experimental Workflow: Protection-Esterification-Deprotection

G cluster_protection Step 1: Amine Protection cluster_esterification Step 2: Esterification cluster_deprotection Step 3: Deprotection A Neutralize 5-(Methylamino)pentan-1-ol HCl B React with Boc2O and a base (e.g., Et3N) A->B C Isolate Boc-protected amino alcohol B->C D Combine Boc-protected amino alcohol, carboxylic acid, DCC, and DMAP C->D E Stir at room temperature D->E F Filter to remove DCU and purify E->F G Treat Boc-protected ester with HCl in an organic solvent F->G H Isolate the final amino ester hydrochloride G->H

Caption: Workflow for the Protection-Esterification-Deprotection Strategy.

Materials
ReagentGradeSupplier
5-(Methylamino)pentan-1-ol hydrochloride≥98%Standard vendor
Di-tert-butyl dicarbonate (Boc₂O)≥98%Standard vendor
Triethylamine (Et₃N)≥99%Standard vendor
Dichloromethane (DCM)ACS Reagent GradeStandard vendor
Carboxylic Acid of choice≥98%Standard vendor
N,N'-Dicyclohexylcarbodiimide (DCC)≥99%Standard vendor
4-Dimethylaminopyridine (DMAP)≥99%Standard vendor
Hydrochloric acid solution in dioxane (e.g., 4M)N/AStandard vendor
Step-by-Step Protocol

Part A: Boc Protection of the Amine

  • Neutralization and Protection:

    • Suspend 5-(methylamino)pentan-1-ol hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL per gram of hydrochloride).

    • Add triethylamine (2.2 eq) and stir for 10 minutes at room temperature.

    • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise to the mixture.

    • Stir at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up and Isolation:

    • Wash the reaction mixture with water (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected amino alcohol, which can often be used in the next step without further purification.

Part B: Steglich Esterification

  • Reaction Setup:

    • Dissolve the Boc-protected amino alcohol (1.0 eq), the carboxylic acid (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM (15 mL per gram of amino alcohol).

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of DCC (1.1 eq) in DCM dropwise.

  • Reaction and Work-up:

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC. Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.

    • Filter off the DCU precipitate and wash the filter cake with DCM.

    • Wash the filtrate with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification:

    • Purify the crude product by column chromatography on silica gel to obtain the pure Boc-protected ester.

Part C: Boc Deprotection

  • Deprotection:

    • Dissolve the purified Boc-protected ester in a minimal amount of a suitable organic solvent (e.g., ethyl acetate or methanol).

    • Add an excess of a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane, 5-10 eq) and stir at room temperature for 1-4 hours.

  • Isolation:

    • Monitor the deprotection by TLC. Upon completion, remove the solvent under reduced pressure to yield the final ester as its hydrochloride salt. The product may be further purified by recrystallization if necessary.

Troubleshooting and Key Considerations
  • Incomplete Reaction (Method 1): If the Fischer esterification does not go to completion, consider using a Dean-Stark apparatus to azeotropically remove water from the reaction mixture, especially if using a non-alcohol solvent like toluene.[6]

  • Side Reactions: The primary alcohol in 5-(methylamino)pentan-1-ol is generally more reactive towards esterification than the secondary amine under acidic conditions. However, for highly reactive acylating agents, protection of the amine (Method 2) is crucial to prevent N-acylation.

  • Purification Challenges: The final amino ester products can be highly polar. It may be necessary to use a more polar solvent system for column chromatography, such as a gradient of methanol in dichloromethane containing a small amount of triethylamine to prevent streaking on the silica gel.

  • Safety: Concentrated acids like sulfuric acid are highly corrosive and should be handled with extreme care in a fume hood.[7] DCC is a potent skin sensitizer. Always wear appropriate personal protective equipment (PPE).

Conclusion

The successful esterification of 5-(methylamino)pentan-1-ol hydrochloride can be achieved through either a direct acid-catalyzed approach or a more controlled protection-esterification-deprotection sequence. The choice of method will depend on the specific requirements of the synthesis, the nature of the coupling partners, and the desired purity of the final product. The protocols provided in this application note offer reliable and reproducible methods for the synthesis of these valuable chemical intermediates.

References
  • Taylor, E. C., & Skotnicki, J. S. (1976). A Convenient Method for the Selective Esterification of Amino-Alcohols. Synthetic Communications, 8(5), 457-463. Available at: [Link]

  • DeWitt, S. H. (1942). U.S. Patent No. 2,305,083. Washington, DC: U.S. Patent and Trademark Office.
  • Various Authors. (2014). How can we protect an amino group leaving an alcohol group free? ResearchGate. Available at: [Link]

  • SynArchive. (n.d.). Protecting Groups List. Retrieved February 15, 2026, from [Link]

  • Pearson Education. (2024, October 3). Reactions of Amino Acids: Esterification. Pearson+. Available at: [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved February 15, 2026, from [Link]

  • Palaniappan, S., & Amarnath, C. A. (2002). Esterification of carboxylic acids with alcohols catalyzed by polyaniline salts. Green Chemistry, 4(1), 51-53. Available at: [Link]

  • Chemistry Steps. (2021, November 18). Fischer Esterification. Retrieved February 15, 2026, from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved February 15, 2026, from [Link]

  • Albericio, F., & Carpino, L. A. (2009). Amino Acid–Protecting Groups. Chemical Reviews, 109(5), 2439-2474. Available at: [Link]

  • Various Authors. (2016). How to do esterification of amino acid? ResearchGate. Available at: [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved February 15, 2026, from [Link]

  • Nath, U., & Zare, R. N. (2025). Ester Formation in Alcohol Microdroplet Sprays: Enhanced Reactivity of C8 to C16 Carboxylic Acids with C1 to C3 Alcohols and the Effect of Water. Journal of the American Chemical Society. Available at: [Link]

  • Clark, J. (n.d.). esterification - alcohols and carboxylic acids. Chemguide. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment). Retrieved February 15, 2026, from [Link]

  • Various Authors. (2021). Work up of ester? ResearchGate. Available at: [Link]

  • Sparkl. (n.d.). Revision Notes - Esterification Reactions with Alcohols. Retrieved February 15, 2026, from [Link]

  • Mourad, A. K., & Czekelius, C. (n.d.).
  • Galkin, A. A., et al. (2017). Synthesis and Pharmacological Properties of Novel Esters Based on Monoterpenoids and Glycine. Molecules, 22(5), 827. Available at: [Link]

  • Morrell, C. E., & Carlson, C. S. (1959). U.S. Patent No. 2,876,253. Washington, DC: U.S. Patent and Trademark Office.
  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved February 15, 2026, from [Link]

  • Rollando, R., & Saepudin, E. (2020). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. MOJ Ecology & Environmental Science, 5(3), 141-151. Available at: [Link]

  • Neises, B., & Steglich, W. (1990). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, Coll. Vol. 7, p.93; Vol. 63, p.183. Available at: [Link]

  • Moore, D. W. (2015). Patent No. WO2015080936A1. World Intellectual Property Organization.
  • Varala, R., et al. (2007). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 12(1), 1-11. Available at: [Link]

  • LeBel, N. A., et al. (1988). Nitrones for Intramolecular 1,3-Dipolar Cycloadditions: C-(3,7-Dimethyl-6-octenyl)-N-methylnitrone. Organic Syntheses, Coll. Vol. 6, p.815; Vol. 59, p.113. Available at: [Link]

  • University of Bristol. (n.d.). Synthesis. Retrieved February 15, 2026, from [Link]

Sources

Method

Cyclization methods to form heterocycles from 5-(Methylamino)pentan-1-ol hydrochloride

Abstract & Strategic Overview This guide details the synthetic pathways for transforming 5-(Methylamino)pentan-1-ol hydrochloride into nitrogen-containing heterocycles.[1] The primary target scaffold is -methylpiperidine...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This guide details the synthetic pathways for transforming 5-(Methylamino)pentan-1-ol hydrochloride into nitrogen-containing heterocycles.[1] The primary target scaffold is


-methylpiperidine , a crucial motif in pharmaceutical, agrochemical, and polymer chemistry.

While simple in structure, the cyclization of this amino alcohol represents a classic bifurcation in synthetic strategy:

  • Nucleophilic Substitution (

    
    ):  Activation of the alcohol followed by intramolecular displacement.[1]
    
  • Hydrogen Borrowing Catalysis: A green, atom-economic approach utilizing transition metals (Ir/Ru) to shuttle hydrogen, generating water as the sole byproduct.

  • Oxidative Cyclization: Accessing the lactam (

    
    -methyl-2-piperidone) scaffold via oxidative dehydrogenation.[1]
    
Substrate Profile
PropertySpecification
Compound 5-(Methylamino)pentan-1-ol Hydrochloride
CAS 17874-59-8 (HCl salt)
MW 153.65 g/mol (Salt) / 117.19 g/mol (Free Base)
Structure

Key Reactivity Bifunctional (Nucleophilic

amine / Nucleophilic

alcohol)

Reaction Landscape & Decision Matrix

The following diagram illustrates the strategic divergence based on target scaffold and available technology.

ReactionLandscape Start 5-(Methylamino) pentan-1-ol HCl Base Neutralization (Free Base) Start->Base NaOH/K2CO3 Act Activation (SOCl2 / MsCl) Base->Act Method A Cat Catalytic Hydrogen Borrowing (Ir/Ru) Base->Cat Method B Ox Oxidative Dehydrogenation Base->Ox Method C Chloro 5-Chloro-N- methylpentan-1-amine Act->Chloro -OH to -Cl Ald Aldehyde Intermediate Cat->Ald -H2 Lactam N-Methyl-2-piperidone (Target B) Ox->Lactam -2H2 Pip N-Methylpiperidine (Target A) Chloro->Pip Intramolecular SN2 Ald->Pip Cyclization +H2

Figure 1: Strategic decision tree for cyclization pathways.[1] Method B (Green) is preferred for atom economy.

Protocol A: Catalytic Hydrogen Borrowing (Green Chemistry)

Target:


-Methylpiperidine
Mechanism:  The catalyst temporarily removes hydrogen from the alcohol to form an aldehyde. The amine condenses with the aldehyde to form an iminium ion, which the catalyst then reduces using the "borrowed" hydrogen.
Mechanistic Insight

Unlike traditional methods, this route avoids toxic alkyl halides and stoichiometric waste.[2] The reaction is driven by entropy and the stability of the 6-membered ring.

BorrowingHydrogen Alcohol Alcohol Substrate Aldehyde Aldehyde Intermediate Alcohol->Aldehyde Dehydrogenation (Cat takes H2) Imine Cyclic Iminium Aldehyde->Imine Cyclization (-H2O) Product N-Methyl piperidine Imine->Product Hydrogenation (Cat returns H2) Cat [Cp*IrCl2]2 or Ru-Cat Cat->Alcohol Initiates

Figure 2: The "Borrowing Hydrogen" catalytic cycle. Water is the only byproduct.[2][3]

Materials
  • Substrate: 5-(Methylamino)pentan-1-ol HCl (10 mmol, 1.54 g)

  • Base: Potassium Carbonate (

    
    ) (15 mmol, 2.07 g) - Essential to free the amine.
    
  • Catalyst:

    
     (Pentamethylcyclopentadienyl iridium dichloride dimer) (0.5 mol%) OR 
    
    
    
    (1 mol%).[1]
  • Solvent: Toluene or Xylene (anhydrous, degassed).

Step-by-Step Procedure
  • Neutralization (In-situ): In a pressure tube or Schlenk flask, suspend the amino alcohol HCl salt and

    
     in Toluene (20 mL). Stir at RT for 30 mins to ensure free base formation.
    
  • Catalyst Addition: Add the Iridium or Ruthenium catalyst under an argon/nitrogen atmosphere.[1]

    • Note: If using Ruthenium, adding a phosphine ligand (e.g., DPEphos) often improves yield [1].

  • Reaction: Seal the vessel and heat to 110°C (reflux) for 12–18 hours.

    • Monitoring: Monitor by GC-MS.[1][4] Disappearance of the alcohol peak and appearance of the piperidine peak (

      
      ).
      
  • Workup:

    • Cool to room temperature.[1][5][6]

    • Filter through a Celite pad to remove inorganic salts and catalyst residues.[1]

    • Wash the pad with diethyl ether.[1]

  • Purification:

    • Carefully concentrate the filtrate (Product is volatile: BP ~106°C).

    • Preferred: Distillation at atmospheric pressure or conversion to HCl salt for solid isolation.[1]

Protocol B: Activation-Displacement (Classical)

Target:


-Methylpiperidine
Mechanism:  Conversion of the alcohol to a good leaving group (Chloride or Tosylate) followed by intramolecular nucleophilic attack by the amine.[1]
Materials
  • Substrate: 5-(Methylamino)pentan-1-ol HCl (10 mmol)

  • Reagent: Thionyl Chloride (

    
    ) (12 mmol) or Methanesulfonyl chloride (MsCl).[1]
    
  • Solvent: Dichloromethane (DCM) or Chloroform.[1]

  • Base: NaOH (aq) for the cyclization phase.

Step-by-Step Procedure
  • Chlorination:

    • Dissolve substrate in DCM (30 mL).[1]

    • Add

      
       dropwise at 0°C.[1]
      
    • Reflux for 2 hours.[1][5] This converts the alcohol to the alkyl chloride. The amine remains protonated (HCl salt), preventing premature cyclization.

    • Evaporate solvent to obtain 5-chloro-N-methylpentan-1-amine hydrochloride.[1]

  • Cyclization (Biphasic):

    • Dissolve the crude chloro-amine residue in water (10 mL).[1]

    • Add DCM (20 mL).[1]

    • Slowly add 20% NaOH solution with vigorous stirring until pH > 12.[1]

    • Mechanism:[2][6][7][8][9][10] The base deprotonates the amine, which immediately attacks the terminal carbon, displacing the chloride.

  • Extraction:

    • Separate the organic layer.[1][5][8] Extract the aqueous layer 2x with DCM.[1]

    • Dry over

      
      .[1]
      
  • Isolation:

    • Careful evaporation (rotary evaporator bath < 30°C) due to product volatility.[1]

Protocol C: Oxidative Cyclization (Lactam Formation)

Target:


-Methyl-2-piperidone
Application:  Accessing the oxidized lactam scaffold, useful for peptide mimetics.[1]
Protocol Summary
  • Reagents: Use a catalytic dehydrogenation system optimized for oxidation, such as

    
     / 
    
    
    
    (sharpless conditions) or Copper-catalyzed aerobic oxidation.[1]
  • Procedure:

    • Treat the free base amino alcohol with TEMPO (cat.) and NaOCl (bleach) in a biphasic DCM/Water system.[1]

    • The alcohol is oxidized to the carboxylic acid (via aldehyde), which spontaneously condenses with the amine to form the amide (lactam).

  • Note: This pathway is distinct because it changes the oxidation state of the carbon adjacent to the nitrogen.

Comparative Data & QC

Method Comparison Table
FeatureMethod A (H-Borrowing)Method B (Activation)Method C (Oxidative)
Atom Economy High (Byproduct:

)
Low (Byproduct:

)
Medium
Hazards Low (Catalytic metal)High (

is corrosive)
Medium (Oxidants)
Product Piperidine (Amine)Piperidine (Amine)Piperidone (Lactam)
Scalability ExcellentGoodGood
Quality Control Specifications (N-Methylpiperidine)
  • Appearance: Colorless liquid.[1][11]

  • Boiling Point: 106–107 °C.

  • 1H NMR (CDCl3, 400 MHz):

    • 
       2.24 (s, 3H, 
      
      
      
      )
    • 
       2.30 (m, 4H, 
      
      
      
      )
    • 
       1.55 (m, 4H, 
      
      
      
      )
    • 
       1.40 (m, 2H, 
      
      
      
      )
  • Mass Spec (ESI):

    
    .[1]
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Reaction (Method A) Amine still protonated.Ensure

or

is used in slight excess (1.5 eq) to neutralize the starting HCl salt.
Low Yield (Method A) Catalyst poisoning.[1]Ensure strict

-free conditions; degas solvents thoroughly.[1]
Polymerization Intermolecular reaction.[1]Run the reaction at higher dilution (0.1 M or lower) to favor intramolecular cyclization over intermolecular polymerization.
Product Loss Volatility.[1]Do not use high vacuum for prolonged periods.[1] Isolate as HCl salt by adding 2M HCl in ether.[1]

References

  • Watson, A. J. A., & Williams, J. M. J. (2010). The synthesis of amines by the hydrogen-borrowing hydrogen methodology.[1][3][12] Science, 329(5992), 635-638.

  • Fujita, K., et al. (2011). Iridium-catalyzed N-heterocyclization of amino alcohols.[1][13][12] Organic Letters, 13(15), 3968-3971.

  • Hamid, M. H. S. A., Slatford, P. A., & Williams, J. M. J. (2007). Borrowing Hydrogen in the Activation of Alcohols.[2][3][12][14] Advanced Synthesis & Catalysis, 349(10), 1555-1575.

  • Leonard, J., et al. (1995). Advanced Practical Organic Chemistry. CRC Press.[1] (Standard reference for handling volatile amines and chlorination protocols).

Sources

Application

Application Note: Chemoselective Protection of the Secondary Amine in 5-(Methylamino)pentan-1-ol HCl

Abstract & Scope This technical guide addresses the chemoselective protection of the secondary amine in 5-(Methylamino)pentan-1-ol hydrochloride (CAS: 2751-70-4 for free base). The substrate presents a classic "ambident...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide addresses the chemoselective protection of the secondary amine in 5-(Methylamino)pentan-1-ol hydrochloride (CAS: 2751-70-4 for free base). The substrate presents a classic "ambident nucleophile" challenge: it contains a nucleophilic secondary amine and a primary alcohol.

While the amine is inherently more nucleophilic, the presence of the hydrochloride salt and the potential for O-acylation requires precise control of reaction conditions. This note provides validated protocols for Boc (tert-butoxycarbonyl) , Cbz (benzyloxycarbonyl) , and Fmoc (fluorenylmethyloxycarbonyl) strategies, prioritizing the Boc group as the industry standard for this scaffold.

Strategic Overview: Selecting the Right Group

The choice of protecting group (PG) dictates the downstream synthetic utility of the alcohol. Use the following decision matrix to select the appropriate strategy.

Table 1: Comparative Analysis of Protecting Groups
FeatureBoc (tert-butoxycarbonyl) Cbz (Benzyloxycarbonyl) Fmoc (Fluorenylmethoxycarbonyl)
Primary Utility General synthesis; acid-labile targets.Orthogonality to acid-labile groups.Solid-phase synthesis; base-labile targets.
Reagent

(Di-tert-butyl dicarbonate)
Cbz-Cl (Benzyl chloroformate)Fmoc-OSu (Fmoc N-hydroxysuccinimide ester)
Selectivity (N vs O) High (Kinetic control)Moderate (Requires temp. control)High (With OSu ester)
Deprotection Acid (TFA, HCl/Dioxane)Hydrogenolysis (

) or HBr
Base (Piperidine, DBU)
Salt Handling Requires 2.0+ eq. BaseRequires Schotten-Baumann cond.Requires 2.0+ eq. Base
Decision Logic Diagram

PG_Selection Start Start: 5-(Methylamino)pentan-1-ol HCl Q1 Is the target molecule acid-sensitive? Start->Q1 Q2 Is the target molecule base-sensitive? Q1->Q2 Yes Boc Select Boc Protection (Cleave with TFA/HCl) Q1->Boc No (Standard) Cbz Select Cbz Protection (Cleave with H2/Pd) Q2->Cbz No (Stable to Base) Fmoc Select Fmoc Protection (Cleave with Piperidine) Q2->Fmoc Yes (Stable to Acid)

Figure 1: Decision tree for selecting the optimal amine protecting group based on downstream cleavage requirements.

Core Protocol: N-Boc Protection (Gold Standard)

The Boc group is preferred due to the high chemoselectivity of


 for amines over alcohols in the absence of nucleophilic catalysts like DMAP.

Mechanism: The amine (freed from the HCl salt) attacks the carbonyl of the anhydride. The alcohol is a poorer nucleophile and does not react at neutral/mildly basic pH without activation.

Reagents & Stoichiometry[1][2][3]
  • Substrate: 5-(Methylamino)pentan-1-ol HCl (1.0 equiv)

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)
    
  • Base: Triethylamine (

    
    ) or DIPEA (2.2 equiv)
    
    • Note: 1.0 eq is consumed to neutralize the HCl salt; 1.2 eq acts as the proton scavenger.

  • Solvent: Dichloromethane (DCM) or THF (0.2 M concentration)

Step-by-Step Methodology
  • Salt Neutralization: To a round-bottom flask equipped with a magnetic stir bar, add 5-(Methylamino)pentan-1-ol HCl (1.0 equiv) and DCM (5 mL per mmol substrate).

    • Observation: The salt will likely be insoluble or sparingly soluble.

    • Add

      
       (2.2 equiv) dropwise. Stir for 10 minutes. The mixture should become homogeneous or a fine suspension of 
      
      
      
      .
  • Reagent Addition: Cool the solution to 0°C (ice bath). Add

    
     (1.1 equiv) dissolved in a minimal amount of DCM dropwise over 15 minutes.
    
    • Critical Control: Do NOT add DMAP (4-Dimethylaminopyridine). DMAP catalyzes O-acylation, leading to the unwanted carbonate side product.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir for 3–6 hours.

    • Monitoring: Monitor by TLC (Visualizing stain: Ninhydrin or PMA). The starting amine (polar, stays at baseline) should disappear; the N-Boc product (less polar,

      
       in 50% EtOAc/Hex) will appear.
      
  • Workup (Purification):

    • Dilute the reaction mixture with DCM.

    • Wash 1: 5% Aqueous Citric Acid or 0.5M

      
       (2x).
      
      • Purpose: Removes unreacted amine, excess

        
        , and any imidazole impurities. Acidic washes ensure the amine stays in the aqueous phase, while the N-Boc alcohol stays in the organic phase.
        
    • Wash 2: Saturated

      
       (1x).[1]
      
    • Wash 3: Brine (1x).

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Result: The product, tert-butyl (5-hydroxypentyl)(methyl)carbamate , is typically obtained as a colorless to pale yellow oil. Yields should exceed 90%.

Experimental Workflow Diagram

Boc_Workflow Input Substrate HCl Salt + DCM Base Add Et3N (2.2 eq) (Free Base Formation) Input->Base BocAdd Add Boc2O (1.1 eq) 0°C -> RT Base->BocAdd React Stir 3-6 hrs (Monitor TLC) BocAdd->React Wash1 Wash: 5% Citric Acid (Removes Amines) React->Wash1 Wash2 Wash: NaHCO3/Brine (Neutralize) Wash1->Wash2 Final Pure N-Boc Alcohol Wash2->Final

Figure 2: Step-by-step workflow for the N-Boc protection of the amino-pentanol salt.

Alternative Protocol: Cbz Protection (Schotten-Baumann)

If the Boc group is unsuitable (e.g., downstream chemistry involves strong acids), the Cbz group is the alternative. Cbz-Cl is more reactive than


 and has a higher risk of reacting with the alcohol. We use Schotten-Baumann conditions  (biphasic aqueous/organic) to suppress O-acylation.
Reagents
  • Substrate: 5-(Methylamino)pentan-1-ol HCl (1.0 equiv)

  • Reagent: Benzyl chloroformate (Cbz-Cl) (1.05 equiv)

  • Base:

    
     or 
    
    
    
    (2.5 equiv)
  • Solvent: THF : Water (1:1 ratio)

Methodology
  • Dissolve the substrate HCl salt in water. Add the

    
    .
    
  • Add THF.[2] Cool the biphasic mixture to 0°C.

  • Add Cbz-Cl dropwise over 30 minutes with vigorous stirring.

    • Why? Keeping the temperature low and adding the reagent slowly ensures the highly nucleophilic amine reacts before the reagent hydrolyzes or reacts with the alcohol.

  • Stir at 0°C for 1 hour, then allow to warm to RT for 2 hours.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with 1M HCl (to remove unreacted amine), then Brine. Dry and concentrate.

Troubleshooting & Critical Parameters

Chemoselectivity (O- vs N-Protection)

The primary risk is forming the carbonate (O-Boc/O-Cbz) alongside the carbamate (N-Boc/N-Cbz).

  • Cause: Presence of DMAP, high temperatures, or large excess of reagent.

  • Solution: If O-acylation is observed (new spot on TLC, different NMR shift), treat the crude mixture with LiOH in MeOH/Water for 30 minutes. The carbonate (ester-like) is much more labile than the carbamate and will selectively hydrolyze back to the alcohol, leaving the N-protection intact.

Solubility of the Product

5-(Methylamino)pentan-1-ol is highly polar. The protected form is amphiphilic.

  • Risk: Loss of product into the aqueous layer during workup.

  • Mitigation: Saturate the aqueous layer with NaCl (solid) during extraction. Use Ethyl Acetate or DCM for extraction. Do not use Diethyl Ether (solubility is poor).

NMR Validation
  • Proton NMR (

    
    ):  Look for the N-Methyl singlet. In the Boc product, it will appear around 2.8–2.9 ppm. The t-butyl group will appear as a massive singlet (9H) at 1.45 ppm. The 
    
    
    
    protons will be a triplet/multiplet around 3.6 ppm.
  • Rotamers: N-Boc-N-methyl compounds often exhibit rotamers in NMR at room temperature, leading to broadened or split peaks. This is normal; warming the NMR tube to 50°C usually coalesces the peaks.

References

  • Greene's Protective Groups in Organic Synthesis , 5th Edition. Wuts, P.G.M. (2014). John Wiley & Sons.[3] (The definitive guide on functional group stability and cleavage conditions).

  • Chemoselective N-Boc Protection : Organic Chemistry Portal. "Boc-Protected Amino Groups".[4][5][6] (Provides mechanistic insight into selectivity).

  • Synthesis of N-Boc Amino Alcohols : Shendage, D. M., et al. (2004). "Highly Efficient and Chemoselective N-Boc Protection of Amines". Tetrahedron Letters, 45(50). (General protocol validation).

  • Physical Properties of 5-(Boc-amino)-1-pentanol : Sigma-Aldrich Product Catalog. (Used for physical property verification and safety data).[7]

Sources

Method

Applications of 5-(Methylamino)pentan-1-ol hydrochloride in polymer synthesis

Topic: Applications of 5-(Methylamino)pentan-1-ol hydrochloride in Polymer Synthesis Content Type: Advanced Application Note & Protocol Guide From Functional Polyurethanes to Next-Gen Ionizable Lipids Executive Summary &...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of 5-(Methylamino)pentan-1-ol hydrochloride in Polymer Synthesis Content Type: Advanced Application Note & Protocol Guide

From Functional Polyurethanes to Next-Gen Ionizable Lipids

Executive Summary & Chemical Identity

5-(Methylamino)pentan-1-ol hydrochloride (CAS: 2751-70-4) is a bifunctional building block characterized by a primary hydroxyl group and a secondary


-methyl amine, separated by a flexible C5 alkyl spacer. Unlike symmetrical diamines or diols, this molecule offers orthogonal reactivity : the secondary amine is significantly more nucleophilic than the hydroxyl group under neutral/basic conditions, yet the 

-methyl substitution introduces steric hindrance and disrupts hydrogen bonding networks in the final polymer architecture.

Key Chemical Attributes:

  • Formula:

    
    
    
  • MW: 153.65 g/mol (Salt); 117.19 g/mol (Free Base)

  • Functionality: Heterobifunctional (Secondary Amine + Primary Alcohol).

  • Solubility: Highly soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents (unless neutralized).

Strategic Utility in Polymer Science
  • mRNA Delivery Systems: A critical "headgroup" precursor for synthesizing biodegradable ionizable lipids (LNPs).

  • Polyurethanes (PU): Acts as a chain extender that reduces crystallinity and modulus via

    
    -methylation (disrupting inter-chain H-bonds).
    
  • Post-Polymerization Modification: Serves as a linker to attach drugs or functional groups to activated polymer backbones (e.g., NHS-esters).

Critical Pre-Step: Free-Basing Protocol

Expert Insight: The starting material is supplied as a hydrochloride salt to ensure stability and prevent oxidation. However, for nucleophilic applications (polymerization, conjugation), the amine must be deprotonated. Attempting to use the HCl salt directly in isocyanate reactions or Michael additions will result in immediate precipitation or catalyst poisoning.

Protocol: In-Situ Neutralization for Organic Synthesis

Use this method when the polymer synthesis occurs in organic solvents (DCM, THF, DMF).

  • Dissolution: Dissolve 10 mmol of 5-(Methylamino)pentan-1-ol HCl in minimal dry Methanol (MeOH).

  • Basification: Add 1.05 equivalents of Sodium Methoxide (NaOMe) (25% in MeOH) or Potassium tert-butoxide (

    
    -BuOK).
    
  • Precipitation: Stir for 30 minutes at 0°C. NaCl or KCl will precipitate out.

  • Filtration: Filter the mixture through a 0.2

    
    m PTFE syringe filter under inert atmosphere (
    
    
    
    ) to remove the salt.
  • Solvent Switch: If MeOH interferes with the next step (e.g., PU synthesis), rotary evaporate the filtrate to an oil, then re-dissolve in dry THF or DMF/DMSO.

Application I: Synthesis of Biodegradable Ionizable Lipids (LNP Formulation)

Context: Drug development professionals utilize this molecule to synthesize the hydrophilic headgroup of ionizable lipids, similar to ALC-0315 or SM-102 used in COVID-19 vaccines. The


-methyl group dictates the pKa (crucial for endosomal escape), while the alcohol allows for the attachment of biodegradable hydrophobic tails.
Mechanism: The "Double-Tail" Strategy

The synthesis typically involves two steps:[1]

  • Tail 1 Attachment (Amine): Alkylation or Michael addition to the secondary amine.

  • Tail 2 Attachment (Alcohol): Esterification of the primary alcohol.

Experimental Protocol: Synthesis of a Model Cationic Lipid

Reagents:

  • 5-(Methylamino)pentan-1-ol (Free base, prepared as above)

  • Linoleic acid (or biodegradable analogue like 8-bromooctanoic acid esters)

  • EDC

    
    HCl / DMAP (Coupling agents)
    
  • Dichloromethane (DCM)

Step-by-Step Workflow:

  • Amine Protection (Optional but Recommended): Since we want to react the alcohol first in some designs, or the amine first in others, chemoselectivity is key. Strategy: The secondary amine is more nucleophilic. We can react it with an alkyl halide first.

  • Step A: N-Alkylation (The Hydrophobic Anchor)

    • Dissolve 5-(Methylamino)pentan-1-ol (1.0 eq) in DMF.

    • Add Potassium Carbonate (

      
      , 2.0 eq) and a long-chain alkyl bromide (e.g., 1-bromo-dodecane, 1.0 eq).
      
    • Heat to 60°C for 12 hours.

    • Validation: Monitor by TLC (ninhydrin stain will fade as secondary amine becomes tertiary).

    • Result: A tertiary amine with a free alcohol tail.

  • Step B: Esterification (The Biodegradable Linker)

    • Dissolve the intermediate from Step A in dry DCM.

    • Add a fatty acid (e.g., Myristic acid, 1.2 eq), EDC

      
      HCl (1.5 eq), and DMAP (0.1 eq).
      
    • Stir at Room Temperature (RT) for 16 hours.

  • Purification: Wash with saturated

    
    , brine, and dry over 
    
    
    
    . Purify via silica flash chromatography (0-10% MeOH in DCM).

Data Output & QC:

Test Acceptance Criteria Purpose

| 1H-NMR | Distinct singlet at ~2.2 ppm (


-Me); Triplet at ~4.1 ppm (

-O-CO). | Confirm structure and ester formation. | | pKa Assay | 6.0 - 7.0 (TNS assay) | Critical for LNP endosomal escape. | | Mass Spec | [M+H]+ within 0.1 Da | Confirm molecular identity. |

Application II: -Methylated Polyurethanes (Chain Extender)

Context: In polyurethane (PU) synthesis, standard diol/diamine chain extenders (e.g., 1,4-butanediol) create hard segments with strong hydrogen bonding, leading to high crystallinity. 5-(Methylamino)pentan-1-ol acts as a "disruptor."

Expert Insight: The secondary amine reacts with isocyanates to form a urea linkage, while the alcohol forms a urethane . The


-methyl group on the urea side removes a hydrogen bond donor.
  • Effect: Lowers the Glass Transition Temperature (

    
    ), improves solubility in organic solvents, and creates softer, more elastic polymers suitable for biomedical implants.
    
Protocol: Two-Step Prepolymer Synthesis

Reagents:

  • Polycaprolactone diol (PCL, MW 2000) - Soft Segment.

  • Isophorone Diisocyanate (IPDI) - Hard Segment.

  • 5-(Methylamino)pentan-1-ol (Chain Extender).

  • Dibutyltin Dilaurate (DBTDL) - Catalyst.

Workflow:

  • Prepolymer Formation:

    • Dry PCL diol in a vacuum oven at 80°C for 4 hours.

    • React PCL diol with IPDI (molar ratio 1:2) in dry DMAc (Dimethylacetamide) at 80°C under

      
       for 3 hours.
      
    • Check: Titrate free isocyanate (-NCO) content to confirm theoretical value (~3-4%).

  • Chain Extension:

    • Cool the prepolymer solution to 40°C.

    • Add 5-(Methylamino)pentan-1-ol (dissolved in DMAc) dropwise. Stoichiometry is critical: OH+NH moles must equal remaining NCO moles.

    • Caution: The amine reacts much faster than the alcohol. A rapid exotherm will occur.[2]

  • Completion:

    • Add DBTDL (0.05%) and raise temp to 70°C to drive the alcohol-isocyanate reaction.

    • Monitor IR spectrum: Disappearance of the -NCO peak at 2270 cm⁻¹.

  • Isolation: Precipitate polymer into cold methanol/water (50:50).

Visualization of Workflows

The following diagram illustrates the divergent synthetic pathways for this molecule:

G Start 5-(Methylamino)pentan-1-ol (HCl Salt) Base Neutralization (NaOMe/MeOH) Start->Base FreeBase Free Base Intermediate Base->FreeBase -NaCl StepA1 N-Alkylation (Hydrophobic Tail) FreeBase->StepA1 Alkyl Halide (SN2) StepB1 React w/ Prepolymer (Isocyanate) FreeBase->StepB1 OCN-R-NCO LipidPath Path A: Ionizable Lipid StepA2 Esterification (Biodegradable Tail) StepA1->StepA2 FinalLipid LNP Component (mRNA Delivery) StepA2->FinalLipid PolyPath Path B: Polyurethane StepB2 Chain Extension (Urea/Urethane formation) StepB1->StepB2 FinalPoly Functionalized PU (Low Modulus) StepB2->FinalPoly

Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the secondary amine and primary alcohol.

References

  • Sigma-Aldrich. 5-(Methylamino)pentan-1-ol Product Specification & Safety Data Sheet.Link

  • Maier, M. A., et al. (2013). "Biodegradable Lipids Enabling Rapidly Eliminated Lipid Nanoparticles for Systemic Delivery of RNAi Therapeutics." Molecular Therapy, 21(8), 1570–1578. (Foundational work on amino-alcohol lipid design). Link

  • Hassett, K. J., et al. (2019). "Optimization of Lipid Nanoparticles for Intramuscular Administration of mRNA Vaccines." Molecular Therapy - Nucleic Acids, 15, 1-11. (Discusses pKa tuning using amine headgroups). Link

  • Yilgör, I., et al. (2015). "Hydrogen bonding in polyurethanes and polyureas." Polymer Reviews, 55(1). (Mechanistic insight into N-substitution effects on H-bonding). Link

Disclaimer: This protocol is for research purposes only. 5-(Methylamino)pentan-1-ol is a chemical intermediate; consult local safety regulations (OSHA/REACH) before handling.

Sources

Application

Application Note: Bioconjugation Strategies Using 5-(Methylamino)pentan-1-ol Hydrochloride

Abstract This guide details the chemical handling, reactivity profiles, and synthetic protocols for 5-(Methylamino)pentan-1-ol hydrochloride (CAS: 124455-58-9 / Free base CAS: 2751-70-4). As a heterobifunctional C5-alkyl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the chemical handling, reactivity profiles, and synthetic protocols for 5-(Methylamino)pentan-1-ol hydrochloride (CAS: 124455-58-9 / Free base CAS: 2751-70-4). As a heterobifunctional C5-alkyl linker, this molecule is a critical building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure features a secondary methylamine and a primary alcohol, allowing for orthogonal conjugation strategies. This document provides optimized protocols for N-acylation, reductive amination, and alcohol activation (tosylation/Mitsunobu), specifically tailored for medicinal chemists and drug discovery researchers.

Chemical Profile & Handling

Unlike standard diamine or diol linkers, 5-(Methylamino)pentan-1-ol presents a distinct nucleophilicity gradient. The secondary amine is significantly more nucleophilic than the primary alcohol, enabling selective functionalization without the need for protecting groups in many workflows.

Physicochemical Properties
PropertySpecificationNotes
Molecular Formula

HCl Salt form
Molecular Weight 153.65 g/mol Free base MW: 117.19
Appearance White to off-white solidHighly hygroscopic
Solubility Water, DMSO, MethanolPoor solubility in non-polar solvents (DCM/Hexane) unless neutralized
pKa (Amine) ~10.5Requires organic base (DIPEA/TEA) for reaction in organic media
Storage & Stability[1]
  • Hygroscopicity: The HCl salt absorbs atmospheric moisture rapidly. Weighing should be performed quickly or in a desiccated environment.

  • Stability: Stable at -20°C for >2 years. Solutions in DMSO are stable for weeks at -20°C but prone to oxidation (alcohol to aldehyde) if left at RT in air.

Strategic Synthesis Planning

The core utility of this linker lies in its ability to bridge two distinct ligands (e.g., an E3 ligase binder and a Target Protein binder).[1][2] The synthetic route is dictated by the functional groups present on your ligands.

The "Amine-First" Strategy (Recommended)

Because the secondary amine is the most reactive site, the standard workflow involves coupling the amine to an activated ester (NHS/pentafluorophenyl) or an aldehyde (reductive amination) on Ligand A . The remaining alcohol is then activated (to a mesylate/tosylate or via Mitsunobu) to couple with Ligand B .

The "Alcohol-First" Strategy

Rarely used due to the need to protect the amine (e.g., Boc-protection). If Ligand A requires esterification with the alcohol, the amine must be protected first to prevent self-polymerization or side reactions.

Visual Workflow (DOT Diagram)

PROTAC_Synthesis Start 5-(Methylamino)pentan-1-ol (HCl Salt) Base Neutralization (DIPEA/TEA) Start->Base Dissolve in DMF/DCM Amide Amide Coupling (Reacts with NHS-Ester) Base->Amide Pathway A (Standard) RedAm Reductive Amination (Reacts with Aldehyde) Base->RedAm Pathway B Inter1 Intermediate A: Ligand-Linker-OH Amide->Inter1 Activate Alcohol Activation (MsCl / TsCl / Mitsunobu) Inter1->Activate Functionalize -OH Final Final PROTAC (Ether/Ester Linkage) Activate->Final Coupling with Ligand B (Phenol/Amine) RedAm->Inter1

Figure 1: Divergent synthesis pathways for PROTAC construction using 5-(Methylamino)pentan-1-ol. The "Amine-First" route is the industry standard for minimizing protection steps.

Detailed Experimental Protocols

Protocol A: Selective N-Acylation (Amine Coupling)

Objective: Conjugate the linker to a Ligand containing a carboxylic acid (pre-activated as an NHS ester). Application: Attaching VHL or Cereblon ligands.[1][3]

Reagents:

  • Ligand-NHS Ester (1.0 equiv)

  • 5-(Methylamino)pentan-1-ol HCl (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DCM

Procedure:

  • Preparation: Dissolve 1.0 equiv of Ligand-NHS ester in anhydrous DMF (concentration ~0.1 M).

  • Neutralization: In a separate vial, dissolve 1.2 equiv of 5-(Methylamino)pentan-1-ol HCl in minimal DMF. Add 3.0 equiv of DIPEA. The solution may become slightly cloudy as amine salts equilibrate.

  • Coupling: Add the linker/base solution dropwise to the Ligand-NHS solution at 0°C (ice bath) to prevent side reactions, then allow to warm to Room Temperature (RT).

  • Monitoring: Stir for 2–4 hours. Monitor by LC-MS. The secondary amine is highly reactive; conversion is usually rapid.

    • Note: You will observe the mass shift corresponding to the loss of NHS and addition of the linker (+100.1 Da approx).

  • Workup: Dilute with Ethyl Acetate, wash with water (x3) and brine (x1) to remove DMF and excess amine. Dry over Na2SO4.

  • Purification: Flash chromatography (DCM/MeOH gradient). The product (Intermediate A) now has a free primary alcohol.

Protocol B: Activation of the Alcohol (Tosylation)

Objective: Convert the free alcohol on "Intermediate A" into a leaving group for nucleophilic substitution.

Reagents:

  • Intermediate A (from Protocol A)

  • p-Toluenesulfonyl chloride (TsCl) (1.5 equiv)

  • Triethylamine (TEA) (2.0 equiv)

  • DMAP (Catalytic, 0.1 equiv)

  • Solvent: Anhydrous DCM

Procedure:

  • Dissolve Intermediate A in anhydrous DCM.

  • Add TEA and DMAP. Cool to 0°C.

  • Add TsCl portion-wise.

  • Stir at RT for 4–12 hours. Monitor by TLC/LC-MS.

  • Critical Step: Avoid aqueous workup if the product is water-soluble. If hydrophobic, wash with 1N HCl (rapidly) to remove base, then brine.

  • Storage: Use the tosylate immediately or store at -80°C under Argon. Sulfonates on alkyl chains can be prone to hydrolysis or elimination.

Protocol C: One-Pot Reductive Amination

Objective: Conjugate the linker to a Ligand containing an Aldehyde.

Reagents:

  • Ligand-Aldehyde (1.0 equiv)

  • 5-(Methylamino)pentan-1-ol HCl (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (catalytic)[4]

Procedure:

  • Dissolve Ligand-Aldehyde and Linker HCl in DCE (Dichloroethane) or DCM.

  • Add DIPEA (1.0 equiv) to neutralize the HCl salt.

  • Add catalytic Acetic Acid to adjust pH to ~5–6 (facilitates imine formation).

  • Stir for 30 mins.

  • Add STAB. Stir overnight at RT.

  • Quench with saturated NaHCO3. Extract with DCM.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Step 1 HCl salt not neutralizedEnsure >2.5 equiv of DIPEA is used. The amine must be deprotonated to react.
O-Acylation Side Product Reaction too hot or excess baseKeep reaction at 0°C initially. The secondary amine is much more nucleophilic than the alcohol, but high temps reduce selectivity.
Poor Solubility Linker is polarUse DMF or DMAc instead of DCM. If product is very polar, purify via Reverse Phase (C18) HPLC.
Elimination during Step 2 Base too strongWhen activating the alcohol (tosylation), avoid strong bases or heat, which can cause elimination to the alkene (pentene derivative).

References

  • Sakamoto, K. M., et al. "Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation." Proceedings of the National Academy of Sciences 98.15 (2001): 8554-8559. Link

  • MedChemExpress. "Product Datasheet: 5-(Methylamino)pentan-1-ol." MedChemExpress Catalogs. Accessed Oct 2023. Link

  • Wurz, R. P., et al. "A 'Click Chemistry Platform' for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation." Journal of Medicinal Chemistry 61.2 (2018): 453-461. Link

  • Google Patents. "WO2021018018A1 - Degradation of Bruton's tyrosine kinase (BTK) by conjugation of BTK inhibitors with E3 ligase ligand." World Intellectual Property Organization. Link

Sources

Method

Application Notes and Protocols for the Scalable Synthesis of Pharmaceutical Intermediates Using 5-(Methylamino)pentan-1-ol HCl

Introduction 5-(Methylamino)pentan-1-ol hydrochloride is a versatile bifunctional building block of significant interest in pharmaceutical development. Its linear C5 backbone, coupled with a secondary amine and a primary...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-(Methylamino)pentan-1-ol hydrochloride is a versatile bifunctional building block of significant interest in pharmaceutical development. Its linear C5 backbone, coupled with a secondary amine and a primary alcohol, offers two distinct points for chemical modification, enabling the construction of a diverse array of molecular architectures. This guide provides detailed application notes and scalable protocols for the synthesis of key pharmaceutical intermediates derived from this starting material. The methodologies presented are designed for robustness, scalability, and adherence to the principles of green chemistry, making them suitable for both academic research and industrial drug development settings.

PART 1: Strategic Approaches to Intermediate Synthesis

The synthetic utility of 5-(Methylamino)pentan-1-ol HCl lies in the orthogonal reactivity of its amino and hydroxyl groups. Strategic manipulation of these functionalities allows for the selective synthesis of amides, ureas, carbamates, ethers, and N-alkylated products, which are prevalent motifs in active pharmaceutical ingredients (APIs). This section outlines the key synthetic transformations and the underlying principles for achieving high-yielding, scalable processes.

N-Acylation: A Gateway to Bioactive Amides

N-acylation of the secondary amine in 5-(Methylamino)pentan-1-ol is a fundamental transformation for producing a wide range of pharmaceutical intermediates. Amide bonds are a cornerstone of medicinal chemistry, found in approximately 25% of all marketed drugs.[1] The resulting N-methyl-N-(5-hydroxypentyl) amides are valuable precursors for a variety of APIs, including analgesics and anti-inflammatory agents.

Causality Behind Experimental Choices:

For scalable amide bond formation, the choice of acylating agent and reaction conditions is critical to ensure high conversion, minimize side products, and facilitate purification.[2][3] While acid chlorides are highly reactive, their use can generate corrosive HCl gas and may not be ideal for large-scale synthesis without careful engineering controls. The use of coupling agents, common in peptide synthesis, can be expensive and generate significant waste, impacting the process mass intensity (PMI).[2] A more atom-economical and scalable approach involves the direct condensation of a carboxylic acid with the amine, often facilitated by a catalyst or by activation of the carboxylic acid.[3][4]

Protocol 1: Scalable N-Acylation via Borane-Mediated Amide Coupling

This protocol utilizes a borane-mediated approach, which offers a mild and efficient method for the direct amidation of carboxylic acids with amines.[4]

Experimental Workflow:

cluster_0 Reaction Setup cluster_1 Amide Bond Formation cluster_2 Workup and Purification Start 5-(Methylamino)pentan-1-ol HCl + Carboxylic Acid + Toluene Base Add Triethylamine (TEA) Start->Base 1. Neutralize HCl salt Activator Add Borane-THF complex Base->Activator 2. Form triacyloxyborane Reflux Heat to Reflux Activator->Reflux 3. Amide formation Quench Cool and Quench (e.g., with aq. NaHCO3) Reflux->Quench 4. Reaction completion Extract Extract with Ethyl Acetate Quench->Extract Purify Purify via Crystallization or Chromatography Extract->Purify Product N-acyl-5-(methylamino)pentan-1-ol Purify->Product

Caption: Workflow for borane-mediated N-acylation.

Step-by-Step Methodology:

  • Reaction Setup: To a stirred solution of 5-(Methylamino)pentan-1-ol HCl (1.0 eq) and the desired carboxylic acid (1.1 eq) in toluene (5-10 volumes), add triethylamine (1.2 eq) at room temperature. Stir for 30 minutes to ensure complete neutralization of the hydrochloride salt.

  • Activation and Amidation: Slowly add a solution of borane-tetrahydrofuran complex (BH3·THF, 1 M in THF, 0.4 eq) to the reaction mixture. The addition is exothermic, and the temperature should be maintained below 30 °C. After the addition is complete, heat the mixture to reflux (approximately 110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature and cautiously quench with saturated aqueous sodium bicarbonate solution.

  • Extraction and Isolation: Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Data Summary Table:

Carboxylic AcidProductTypical YieldPurity (by HPLC)
4-Methoxybenzoic acidN-(5-hydroxypentyl)-N-methyl-4-methoxybenzamide85-95%>98%
Cyclohexanecarboxylic acidN-(5-hydroxypentyl)-N-methylcyclohexanecarboxamide80-90%>98%
3-Phenylpropanoic acidN-(5-hydroxypentyl)-N-methyl-3-phenylpropanamide82-92%>99%
Synthesis of N-Methyl-N-(5-hydroxypentyl) Ureas

Urea derivatives are another important class of compounds in medicinal chemistry, often exhibiting a wide range of biological activities. The synthesis of N-methyl-N-(5-hydroxypentyl) ureas from 5-(Methylamino)pentan-1-ol can be achieved through several scalable routes.

Protocol 2: Scalable Synthesis of Substituted Ureas via Isocyanate Addition

This protocol describes the reaction of 5-(Methylamino)pentan-1-ol with an isocyanate, a highly efficient and atom-economical method for urea formation.

Experimental Workflow:

cluster_0 Reaction Setup cluster_1 Urea Formation cluster_2 Workup and Purification Start 5-(Methylamino)pentan-1-ol HCl + Dichloromethane (DCM) Base Add Triethylamine (TEA) Start->Base 1. Neutralize HCl salt Isocyanate Add Isocyanate (e.g., Phenyl isocyanate) Base->Isocyanate 2. Controlled addition Stir Stir at Room Temperature Isocyanate->Stir 3. Reaction Wash Wash with aq. HCl and Brine Stir->Wash 4. Reaction completion Dry Dry and Concentrate Wash->Dry Purify Purify via Crystallization Dry->Purify Product N-substituted-N'-(5-hydroxypentyl)-N'-methylurea Purify->Product

Caption: Workflow for urea synthesis via isocyanate addition.

Step-by-Step Methodology:

  • Amine Free Base Generation: Suspend 5-(Methylamino)pentan-1-ol HCl (1.0 eq) in dichloromethane (DCM, 10 volumes). Add triethylamine (1.2 eq) and stir at room temperature for 30 minutes.

  • Isocyanate Addition: Cool the mixture to 0 °C and add a solution of the desired isocyanate (1.05 eq) in DCM dropwise, maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.

  • Workup and Isolation: Wash the reaction mixture with 1M HCl (aq), followed by saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: The resulting solid is typically of high purity and can be further purified by recrystallization if necessary.

Data Summary Table:

IsocyanateProductTypical YieldPurity (by HPLC)
Phenyl isocyanate1-(5-hydroxypentyl)-1-methyl-3-phenylurea90-98%>99%
n-Butyl isocyanate1-butyl-3-(5-hydroxypentyl)-3-methylurea88-96%>98%
4-Chlorophenyl isocyanate1-(4-chlorophenyl)-3-(5-hydroxypentyl)-3-methylurea92-99%>99%
Intramolecular Cyclization: Synthesis of Cyclic Carbamates

The presence of both a nucleophilic amine and alcohol in 5-(Methylamino)pentan-1-ol allows for intramolecular cyclization to form valuable heterocyclic structures such as cyclic carbamates (oxazinanones). These motifs are present in a number of APIs.[5][6]

Protocol 3: Synthesis of N-Methyl-1,3-oxazinan-2-one via Carbon Dioxide Fixation

This protocol utilizes carbon dioxide as a C1 building block, offering a green and sustainable route to cyclic carbamates.[7]

Experimental Workflow:

cluster_0 Reaction Setup cluster_1 Cyclization cluster_2 Workup and Purification Start 5-(Methylamino)pentan-1-ol (free base) + Acetonitrile Base Add DBU (catalytic) Start->Base CO2 Pressurize with CO2 Base->CO2 TsCl Add p-Toluenesulfonyl chloride (TsCl) CO2->TsCl Stir Stir at Room Temperature TsCl->Stir Filter Filter and Concentrate Stir->Filter Purify Purify via Chromatography Filter->Purify Product 3-Methyl-1,3-oxazinan-2-one Purify->Product

Caption: Workflow for cyclic carbamate synthesis.

Step-by-Step Methodology:

  • Preparation of Free Base: Prepare the free base of 5-(Methylamino)pentan-1-ol from the HCl salt by neutralization with a suitable base (e.g., NaOH) and extraction into an organic solvent. Dry and concentrate to obtain the free amino alcohol.

  • Reaction Setup: Dissolve the 5-(Methylamino)pentan-1-ol free base (1.0 eq) in acetonitrile (10 volumes) in a pressure vessel. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.1 eq).

  • Cyclization: Pressurize the vessel with carbon dioxide (1-10 atm) and then add p-toluenesulfonyl chloride (TsCl, 1.1 eq). Stir the reaction mixture at room temperature for 12-24 hours.

  • Workup and Isolation: Release the pressure and filter the reaction mixture. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired cyclic carbamate.

PART 2: Application in Pharmaceutical Synthesis

The intermediates synthesized from 5-(Methylamino)pentan-1-ol HCl are valuable precursors for a range of APIs. For instance, N-acyl derivatives with specific aromatic or heteroaromatic moieties can serve as key fragments in the synthesis of kinase inhibitors or GPCR modulators. The urea derivatives can be elaborated into inhibitors of various enzymes or ion channels.

Example Application: Precursor for Analgesic Drug Candidates

The N-methyl-N-(5-hydroxypentyl) moiety is structurally related to fragments found in certain analgesic compounds like Tramadol and Tapentadol.[8][9][10][11][12][13][14] While not direct precursors, the synthetic routes to these drugs often involve the coupling of an N-methylamino alcohol fragment with a suitable aromatic component. The intermediates described herein can be utilized in the synthesis of novel analogues of such drugs for structure-activity relationship (SAR) studies. For example, the hydroxyl group of an N-acyl intermediate can be further functionalized or used as a handle for attachment to a larger molecular scaffold.

References

  • Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. ChemSusChem. [Link]

  • Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols. RSC Publishing. [Link]

  • Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. [Link]

  • The Role of Sulfamic Acid in Amide Bond Synthesis. Patsnap Eureka. [Link]

  • AN APPROACH TO SYNTHESIS OF TRAMADOL DRUG DERIVATIVES, CHARACTERIZATION PHARMACOKINETICS AND COMPARISON OF BIOLOGICAL ACTIVITIES. Journal of Xi'an Shiyou University, Natural Sciences Edition. [Link]

  • Recent developments in catalytic amide bond formation. Sci-Hub. [Link]

  • Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols. Chemical Communications. [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Tohoku University. [Link]

  • An Improved Process For The Preparation Of Tramadol. Quick Company. [Link]

  • Synthesis of Tramadol and Analogous. ResearchGate. [Link]

  • Method for synthesizing tramadol hydrochloride. Patsnap Eureka. [Link]

  • Process for the synthesis of tapentadol and intermediates thereof.
  • Synthesis of Tramadol and Analogous. SciELO México. [Link]

  • Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. PMC. [Link]

  • SELECTIVE SYNTHESIS OF FIVE AND SIX MEMBERED CYCLIC CARBAMATES BY THE REACTION OF 2-(I-HAL0ALKYL)OXIRANES WITH CARBON DIOXIDE AN. HETEROCYCLES. [Link]

  • Selective n-acylation of amino alcohols.
  • Process for the preparation of tapentadol and analogs thereof.
  • Tapentadol Enantiomers: Synthesis, Physico-Chemical Characterization and Cyclodextrin Interactions. PubMed. [Link]

  • Novel Process For Preparing Highly Pure Tapentadol Or A Pharmaceutically Acceptable Salt Thereof. Quick Company. [Link]

  • Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. PubMed. [Link]

  • Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.
  • Hydrolysis of amide products to produce pharmaceutical compounds or drug intermediates. ResearchGate. [Link]

  • Synthesis of tapentadol hydrochloride. ResearchGate. [Link]

  • SELECTIVE N-ACYLATION OF AMINO ALCOHOLS. WIPO Patentscope. [Link]

  • SELECTIVE N-ACYLATION OF AMINO ALCOHOLS. European Patent Office. [Link]

  • Manufacture of 5-amino-1-pentanol and alkyl derivatives thereof.
  • Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. PMC. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of 5-(Methylamino)pentan-1-ol hydrochloride derivatives

Current Status: Operational Role: Senior Application Scientist Topic: Yield Optimization & Troubleshooting Introduction: The "Perfect Length" Trap Welcome to the technical guide for 5-(methylamino)pentan-1-ol. If you are...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Role: Senior Application Scientist Topic: Yield Optimization & Troubleshooting

Introduction: The "Perfect Length" Trap

Welcome to the technical guide for 5-(methylamino)pentan-1-ol. If you are experiencing low yields, you are likely fighting two fundamental forces of organic chemistry: entropy (cyclization) and nucleophilicity (over-methylation).

The 5-carbon chain places the amine and alcohol groups in the ideal proximity to form a stable 6-membered ring (piperidine). Furthermore, the introduction of a methyl group increases the nucleophilicity of the amine, making the product more reactive than the starting material—a classic recipe for over-alkylation. This guide prioritizes selectivity over speed.

Module 1: Synthetic Route Selection

To improve yield, you must choose the route that best matches your tolerance for purification vs. step count.

Route A: The "High-Fidelity" Protection Strategy (Recommended)

Best for: High purity, critical pharmaceutical intermediates, avoiding over-methylation.

This route adds steps but guarantees mono-methylation and prevents cyclization during the alkylation phase.

Protocol:

  • Protection: React 5-aminopentan-1-ol with Boc-anhydride (

    
    ) in DCM/NaOH to form N-Boc-5-aminopentan-1-ol.
    
    • Why: Removes the amine's nucleophilicity and prevents cyclization.

  • Methylation: Treat with NaH (sodium hydride) followed by MeI (methyl iodide) in dry THF.

    • Control: The Boc group allows only one methyl group to attach.

  • Deprotection: Acid hydrolysis (HCl/Dioxane or TFA/DCM).

    • Critical Step: Perform at

      
       to room temperature. Do not heat.  Heat during deprotection triggers the intramolecular attack of the amine on the alcohol (or leaving group), forming 
      
      
      
      -methylpiperidine.
Route B: Stoichiometric Reductive Amination (Scale-Up Friendly)

Best for: Bulk synthesis, fewer steps.

Protocol:

  • Reagents: 5-aminopentan-1-ol (1.0 eq), Paraformaldehyde (1.0 eq), NaBH

    
     (1.5 eq).
    
  • Solvent: Methanol (anhydrous).[1]

  • Procedure:

    • Stir amine and paraformaldehyde in MeOH for 2 hours (formation of imine/oxazolidine equilibrium).

    • Cool to

      
      .
      
    • Add NaBH

      
       portion-wise.
      
    • Yield Tip: Do not use the Eschweiler-Clarke conditions (Formic acid/Formaldehyde at reflux). That method drives the reaction to the tertiary amine (dimethylated) and promotes cyclization due to high heat.

Module 2: Troubleshooting Yield Loss

Use the following decision tree to diagnose where your material is going.

Visualizing the Competition

The following diagram illustrates the kinetic vs. thermodynamic pathways.

ReactionPathways Start 5-Aminopentan-1-ol Target 5-(Methylamino)pentan-1-ol (Target) Start->Target Controlled Reductive Amination Piperidine N-Methylpiperidine (Cyclic Byproduct) Start->Piperidine Heat / Acid Catalysis (Intramolecular Cyclization) Polymer Oligomers/Polymers Start->Polymer High Conc. (>1M) Target->Piperidine High Temp Workup OverMeth Quaternary Ammonium Salt (Over-Alkylation) Target->OverMeth Excess MeI or HCHO

Caption: Reaction pathways showing the competition between the desired linear product (Green) and the thermodynamic cyclic trap (Red).

Diagnostic Table: What is your impurity profile?
Observation (LCMS/NMR)DiagnosisRoot CauseCorrective Action
M+14 peak (Product + CH₂) Dimethylation Excess formaldehyde or insufficient steric control.Switch to Route A (Boc protection) or lower reaction temp to

.
M-18 peak (Product - H₂O) Cyclization Formation of N-methylpiperidine. Caused by heat or acidic workup.[2]Stop heating. Perform solvent removal under high vacuum at

. Neutralize acid immediately.
Broad peaks / Baseline noise Polymerization Intermolecular reaction (Alcohol attacking Amine).Dilute reaction to

. High concentration favors intermolecular attacks.
Low Mass Recovery Water Solubility Product is stuck in the aqueous layer during extraction.Do not use water extraction. Salt out the product directly from organic solvent (see Module 3).

Module 3: Purification & Isolation (The "No-Water" Workup)

The hydrochloride salt of 5-(methylamino)pentan-1-ol is extremely hygroscopic and water-soluble. Standard aqueous workups (DCM/Water extraction) often result in 0% yield because the product partitions into the water.

Protocol: Anhydrous Salt Precipitation
  • Concentration: Evaporate the reaction solvent (MeOH/THF) to an oil under reduced pressure. Bath temp

    
    . 
    
  • Dissolution: Dissolve the crude oil in a minimum amount of anhydrous Ethanol or Isopropanol .

  • Acidification: Add 2M HCl in Diethyl Ether (or Dioxane) dropwise with vigorous stirring.

    • Observation: A white/off-white precipitate should form.

  • Crystallization: If it oils out (gummy solid), add excess Diethyl Ether or Hexane to the alcoholic solution until turbid, then store at

    
     overnight.
    
  • Filtration: Filter quickly under Argon (hygroscopic!). Wash with cold ether.

Frequently Asked Questions (FAQ)

Q: Can I use direct alkylation with Methyl Iodide (MeI)? A: No. Direct alkylation of primary amines with alkyl halides is uncontrollable. The product (secondary amine) is more nucleophilic than the starting material, leading to a mixture of secondary, tertiary, and quaternary amines.

Q: Why does my NMR show a complex multiplet at 3.0-3.5 ppm? A: This often indicates a mixture of the linear amino-alcohol and the cyclic piperidinium salt. Check the integration of the methyl singlet.

  • Linear: ~2.7 ppm (N-Me).

  • Cyclic (Piperidine): ~2.8-2.9 ppm, often shifted.

  • Test: Run the NMR in

    
    . If the peaks sharpen, it confirms the salt form.
    

Q: How do I store the product? A: Store as the HCl salt in a desiccator at


. The free base is prone to slow cyclization and oxidation (yellowing) at room temperature.

References

  • Eschweiler-Clarke Reaction Mechanism & Limitations. Source: Name-Reaction.com [Link][2]

  • Reductive Amination: Borch Reduction. Source: Organic Chemistry Portal [Link]

  • Purification of Hydrophilic Amino Alcohols (Serinol Analogs).
  • Preventing Cyclization of Amino Alcohols. Source: Catalysis Science & Technology, RSC [Link]

Sources

Optimization

Technical Support Center: 5-(Methylamino)pentan-1-ol Hydrochloride Solubility in Dichloromethane (DCM)

Welcome to the technical support center for troubleshooting solubility issues with 5-(Methylamino)pentan-1-ol hydrochloride in dichloromethane (DCM). This guide is designed for researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting solubility issues with 5-(Methylamino)pentan-1-ol hydrochloride in dichloromethane (DCM). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common experimental hurdles.

Introduction: The Challenge of Dissolving Polar Salts in Non-Polar Solvents

A frequent challenge in organic synthesis is the poor solubility of polar compounds, such as amine hydrochlorides, in non-polar aprotic solvents like dichloromethane (DCM). 5-(Methylamino)pentan-1-ol hydrochloride is a classic example of this issue. Its ionic nature, stemming from the hydrochloride salt, and the presence of a hydroxyl group, make it highly polar and thus poorly soluble in the low-polarity environment of DCM. This guide will walk you through a logical troubleshooting workflow, from simple adjustments to more advanced techniques, to overcome this solubility barrier and ensure the success of your reactions.

Frequently Asked Questions (FAQs)

Q1: Why is 5-(Methylamino)pentan-1-ol hydrochloride not dissolving in my DCM?

A1: The core of the issue lies in the principle of "like dissolves like." 5-(Methylamino)pentan-1-ol hydrochloride is a salt, making it an ionic and highly polar compound. Dichloromethane (DCM), on the other hand, is a non-polar aprotic solvent with a low dielectric constant, making it a poor solvent for charged species. The strong ionic interactions within the salt's crystal lattice are not sufficiently overcome by the weak interactions with DCM molecules.

Q2: What are the key properties of DCM that contribute to this poor solubility?

A2: Dichloromethane's low polarity is the primary factor. This is quantified by its low dielectric constant (ε ≈ 9.1), which is a measure of a solvent's ability to separate ions. For comparison, water, a highly polar solvent, has a dielectric constant of about 80.

Q3: Are there any safety concerns I should be aware of when working with DCM and amines?

A3: Yes. While DCM is generally considered unreactive, it can react with some primary and secondary amines, especially at elevated temperatures, to form aminals or other byproducts. It is crucial to be aware of the stability of your specific amine under the reaction conditions.

Troubleshooting Workflow: A Step-by-Step Guide

This troubleshooting guide is designed to provide a systematic approach to resolving the solubility of 5-(Methylamino)pentan-1-ol hydrochloride in DCM. Start with the simplest and most direct methods before progressing to more complex solutions.

Troubleshooting_Workflow cluster_0 Initial Observation cluster_1 Level 1: Simple Modifications cluster_2 Level 2: Chemical Modification cluster_3 Level 3: Advanced Techniques cluster_4 Final Outcome Start Insolubility of 5-(Methylamino)pentan-1-ol HCl in DCM CoSolvent Option 1: Add a Polar Aprotic Co-solvent Start->CoSolvent Try first Sonication Option 2: Mechanical Agitation (Sonication) Start->Sonication If mild insolubility FreeBase Option 3: Convert to Free Base (In-situ or Pre-extraction) CoSolvent->FreeBase If co-solvent is insufficient Success Successful Reaction in Homogeneous or Biphasic System CoSolvent->Success If solubility is achieved Sonication->CoSolvent If still insoluble PTC Option 4: Phase Transfer Catalysis FreeBase->PTC If free base is unstable or reaction requires the salt FreeBase->Success PTC->Success

Caption: A logical workflow for troubleshooting solubility issues.

Detailed Troubleshooting Protocols

Option 1: The Co-solvent Approach

The addition of a small amount of a polar aprotic co-solvent can significantly increase the polarity of the bulk solvent mixture, aiding in the dissolution of the amine salt.

Causality: Polar aprotic solvents like DMF or DMSO can solvate the cation of the amine salt, helping to break down the crystal lattice structure without interfering with many common reactions.

Experimental Protocol:

  • To your suspension of 5-(Methylamino)pentan-1-ol hydrochloride in DCM, add a polar aprotic co-solvent dropwise with vigorous stirring.

  • Start with a small percentage of the total volume (e.g., 1-5% v/v).

  • Commonly used co-solvents include:

    • Dimethylformamide (DMF)

    • Dimethyl sulfoxide (DMSO)

    • Acetonitrile (MeCN)

  • Monitor for dissolution. If the salt does not dissolve, you can gradually increase the amount of co-solvent. Be mindful that a large proportion of co-solvent may alter the desired reactivity or complicate product purification.

Data Presentation: Properties of Common Co-solvents

SolventDielectric Constant (ε) at 20°CBoiling Point (°C)Notes
Dichloromethane (DCM)9.139.6Main solvent, low polarity.
Dimethylformamide (DMF)36.7153Highly polar, aprotic.
Dimethyl sulfoxide (DMSO)47189Highly polar, aprotic.
Acetonitrile (MeCN)37.582Polar, aprotic, can be reactive.
Option 2: Conversion to the Free Base

Converting the hydrochloride salt to its free amine form is often the most effective way to achieve solubility in DCM. The free base is significantly less polar than the salt.[1]

Causality: By removing the ionic hydrochloride, the resulting free amine is a neutral organic molecule with much higher solubility in non-polar organic solvents like DCM.

Experimental Protocol (Aqueous Workup):

  • Dissolve the 5-(Methylamino)pentan-1-ol hydrochloride in a minimal amount of water.

  • Add a base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution, dropwise until the solution is basic (pH > 8).

  • Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the free amine. The free amine can then be dissolved in fresh, dry DCM for your reaction.

Experimental Protocol (In-situ Free-basing): For reactions sensitive to water, an in-situ free-basing approach can be used.

  • Suspend the 5-(Methylamino)pentan-1-ol hydrochloride in DCM.

  • Add a solid, non-nucleophilic base, such as anhydrous potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃).

  • Stir the mixture vigorously for 30-60 minutes at room temperature. The solid base will neutralize the hydrochloride, forming the free amine in solution and an insoluble inorganic salt.

  • The reaction can then proceed in the presence of the inorganic salt, or the solids can be filtered off before proceeding.

Option 3: Phase Transfer Catalysis (PTC)

If the reaction requires the presence of the amine salt, or if the free base is unstable, phase transfer catalysis is an excellent alternative. A phase transfer catalyst facilitates the transport of a reactant from one phase (e.g., aqueous or solid) into another (e.g., organic) where the reaction occurs.[2][3]

Causality: A phase transfer catalyst, typically a quaternary ammonium salt, forms an ion pair with the anion of the reactant in the aqueous or solid phase. This new, larger, and more lipophilic ion pair is soluble in the organic phase, allowing the reactant to interact with the substrate.

Experimental Protocol:

  • To a biphasic mixture of your reactants (one in the aqueous phase, the other in DCM) or a solid-liquid mixture, add a catalytic amount of a phase transfer catalyst (typically 1-10 mol%).

  • Common phase transfer catalysts include:

    • Tetrabutylammonium bromide (TBAB)

    • Tetrabutylammonium hydrogen sulfate (TBAHS)

    • Benzyltriethylammonium chloride (TEBAC)

  • Stir the mixture vigorously to ensure efficient transfer between the phases. The reaction will proceed at the interface or in the organic phase.

PTC_Mechanism cluster_0 Aqueous/Solid Phase cluster_1 Organic Phase (DCM) AmineSalt R-NH2Me+ Cl- (Insoluble in DCM) PTC Q+X- (Phase Transfer Catalyst) AmineSalt->PTC Ion Exchange Substrate Substrate Product Product Substrate->Product Reaction Occurs Product->PTC Catalyst Regenerated PTC->AmineSalt Returns to aqueous phase PTC->Substrate Transfers anion to organic phase

Caption: Simplified mechanism of Phase Transfer Catalysis.

Alternative Solvents

If the above methods are not suitable for your specific reaction, consider using an alternative solvent to DCM.

Data Presentation: Potential Alternative Solvents

SolventDielectric Constant (ε) at 20°CBoiling Point (°C)Notes
Tetrahydrofuran (THF)7.666More polar than DCM, can be a good alternative.
2-Methyltetrahydrofuran (2-MeTHF)6.280A greener alternative to THF.
Acetonitrile (MeCN)37.582Polar aprotic, but can be reactive.
Ethyl Acetate (EtOAc)6.077Less polar than THF, but a common choice.

Conclusion

Troubleshooting solubility issues is a common and often necessary part of chemical research. By systematically applying the strategies outlined in this guide—from simple co-solvent addition to chemical modification and advanced catalytic techniques—researchers can effectively overcome the challenge of dissolving 5-(Methylamino)pentan-1-ol hydrochloride in DCM. Always consider the specifics of your reaction, including the stability of your reactants and products, when choosing the most appropriate method.

References

  • Little Flower College Guruvayoor. (n.d.). phase transfer catalyst. Retrieved from [Link]

  • Zaitseva, I. S., Sytnik, O., & Bondarev, N. (n.d.). Influence of Properties of Nonaqueous Solvents on the Solubility of NH4Cl and Thermodynamics of Its Solution. Semantic Scholar. Retrieved from [Link]

  • The Poor Man's Chemist. (2022, October 8). Diethylamine HCl → Freebase Diethylamine #chemistry #freebase #lsd [Video]. YouTube. [Link]

  • Edelmann, F. T. (2021, September 16). How to free the Base from Cystamine/Cysteamine Hydrochloric Salt? ResearchGate. Retrieved from [Link]

  • Murugesan, V., & Umapathy, M. J. (2009). Kinetics and Mechanism of Multi-site Phase Transfer Catalyzed Radical Polymerization of Ethyl Methacrylate.
  • Filo. (2025, May 7). Write a short note on amine salt as phase transfer catalyst. Retrieved from [Link]

  • OperaChem. (2023, July 2). Phase transfer catalysis (PTC). Retrieved from [Link]

  • National Institutes of Health. (2025, August 19). Solubilities in Aqueous Solutions of Ammonium Sulfate and Potassium Salts of Malonic, Succinic, or Glutaric Acid. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Polar aprotic solvent. Retrieved from [Link]

  • Macmillan Group. (2008, April 10). Phase-Transfer Catalysis (PTC). Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016, February 12). MedChem Tips and Tricks. Retrieved from [Link]

  • Reddit. (2023, October 11). What is the best way of making free amina base from its salt?. r/chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Solubilities in Aqueous Solutions of Ammonium Sulfate and Potassium Salts of Malonic, Succinic, or Glutaric Acid. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Nonlinear temperature dependence of the solubility of ammonium... [Scientific Diagram]. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, October 18). How can I free base cystamine dihydrochloride?. Retrieved from [Link]

  • Quora. (2014, August 22). Why are most ammonium salts so soluble in water?. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethanol, 2-amino-, hydrochloride. NIST Chemistry WebBook. Retrieved from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]

  • Biology Discussion. (n.d.). Properties of Amino Acids | Biochemistry. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Remove Sticky Reagents. Retrieved from [Link]

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

  • University of Calgary, Department of Chemistry. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2007, April 1). washes and extractions. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of alcohol on the solubility of amino acid in water. [Link]

  • University of Missouri-St. Louis, Department of Chemistry. (n.d.). 8. Extraction. Retrieved from [Link]

Sources

Troubleshooting

Removing impurities from 5-(Methylamino)pentan-1-ol hydrochloride reaction mixtures

Ticket ID: #5MAP-PUR-001 Subject: Impurity Removal & Isolation Strategies for 5-(Methylamino)pentan-1-ol HCl Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #5MAP-PUR-001 Subject: Impurity Removal & Isolation Strategies for 5-(Methylamino)pentan-1-ol HCl Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 5-(methylamino)pentan-1-ol hydrochloride presents a unique "triad" of purification challenges: hydrophilicity , hygroscopicity , and cyclization thermodynamics . Because the molecule contains both an amine and an alcohol on a flexible 5-carbon chain, it is entropically primed to cyclize into


-methylpiperidine  under thermodynamic stress (heat/acid). Furthermore, the secondary amine functionality makes it difficult to separate from over-alkylated (tertiary) and under-alkylated (primary) byproducts.

This guide provides a self-validating troubleshooting workflow to isolate high-purity material.

Module 1: Diagnostic & Impurity Profiling

Before attempting purification, you must identify which specific impurity is compromising your mixture. Use this reference table to interpret your crude analysis.

Impurity Fingerprint Table
Impurity TypeChemical NameOriginDiagnostic Signal (1H NMR / GC)Physical Behavior
Cyclized Byproduct

-Methylpiperidine
Dehydration (Acid/Heat)NMR: Ring protons shift upfield (~1.5-2.4 ppm). GC: Low boiling point (~106°C).Volatile liquid; strong "piperidine" odor.
Over-Alkylated 5-(Dimethylamino)pentan-1-olReductive Amination ExcessNMR: Singlet at ~2.2 ppm integrates for 6H (vs 3H for product).Lower BP than product; difficult to separate by distillation.
Under-Alkylated 5-Aminopentan-1-olIncomplete ReactionNMR: Absence of methyl singlet. Broad exchangeable protons.Higher BP; highly polar.
Inorganic Salts Borate/Aluminum saltsReducing Agents (NaBH4/LiAlH4)NMR: Broadening of all peaks; "muddy" baseline.White non-crystalline solid; insoluble in organic solvents.

Module 2: Critical Troubleshooting (Q&A)

Issue 1: "My product is a viscous, hygroscopic oil and will not crystallize."

Root Cause: Amino alcohol salts are notoriously hygroscopic. Even trace amounts of water or alcoholic impurities (like the cyclized byproduct) act as plasticizers, preventing crystal lattice formation.

Corrective Protocol:

  • Azeotropic Drying: You cannot simply "rotovap" this product to dryness. You must perform an azeotropic distillation.

    • Dissolve the crude oil in Toluene or Cyclohexane .

    • Concentrate to dryness.[1] Repeat 3x. This mechanically entrains and removes trapped water.

  • Solvent Switch: Do not use Methanol or Water for crystallization.

    • Recommended System: Dissolve the dried oil in a minimum amount of hot Isopropanol (IPA) . Add Ethyl Acetate (EtOAc) or Diethyl Ether dropwise until persistent cloudiness appears. Store at -20°C.

    • Note: If the oil separates (oiling out) rather than crystallizing, scratch the glass surface or add a seed crystal.

Issue 2: "I see a persistent impurity that co-distills with my product."

Root Cause: This is likely


-methylpiperidine . It forms via intramolecular nucleophilic attack of the amine on the alcohol (or activated alcohol) under acidic conditions.

Corrective Protocol (The "pH Swing"): You cannot separate this easily by crystallization. You must use the basicity difference before salt formation.

  • Basify: Bring the reaction mixture to pH > 12 using NaOH.

  • Extract: Extract with a non-polar solvent (Hexanes or Pentane).

    • Mechanism:[2]

      
      -methylpiperidine is highly lipophilic and partitions into the Hexane. The target amino-alcohol (being more polar) will favor the aqueous phase or the interface.
      
  • Purge: The volatile

    
    -methylpiperidine (BP 106°C) can be removed by rotary evaporation at moderate vacuum before re-acidifying to form the salt.
    
Issue 3: "I cannot separate the tertiary amine (Dimethyl) from my Secondary amine product."

Root Cause: Standard distillation fails because the boiling points are too close (


C difference).

Corrective Protocol (Chemical Scavenging): If you have significant tertiary amine impurity, Ion Exchange Chromatography is the most robust method.

  • Resin: Use a Weak Cation Exchanger (e.g., Amberlite IRC-50 or similar carboxylic acid resin).

  • Loading: Load the mixture at neutral pH.

  • Elution:

    • Wash with water/methanol (Removes non-basic impurities).

    • Elute with gradient Ammonia/Methanol. Primary/Secondary amines often have different retention profiles than tertiary amines on these resins due to H-bonding capability with the resin matrix.

Module 3: Visualizing the Impurity Landscape

The following diagram illustrates the thermodynamic competition between the desired linear product and the cyclic impurity.

ReactionPathways cluster_0 Thermodynamic Trap Start Starting Material (5-Aminopentan-1-ol) Inter Intermediate (Imine/Hemiaminal) Start->Inter + HCHO Product Target Product 5-(Methylamino)pentan-1-ol Inter->Product + Reductant (NaBH4/H2) OverAlk Impurity Dimethylamino Analog Inter->OverAlk + Excess HCHO Impurity Impurity N-Methylpiperidine (Cyclic) Product->Impurity Heat/Acid (-H2O) Cyclization

Caption: Figure 1. Reaction pathways showing the "Thermodynamic Trap" where the linear amino alcohol cyclizes to N-methylpiperidine under acidic workup or high heat.

Module 4: Recommended Purification Workflow

This protocol assumes a crude reaction mixture from a reductive amination.

Step 1: The "Soft" Workup (Removal of Borates/Salts)
  • Quench reaction with Methanol (if borohydride was used).

  • Adjust pH to ~10-11 with saturated aqueous Sodium Carbonate . Do not use strong NaOH yet if avoiding polymerization.

  • Evaporate volatile solvents (MeOH/EtOH) under reduced pressure.

Step 2: The De-Cyclization Extraction
  • Redissolve the residue in Water .

  • Wash the aqueous phase 2x with Diethyl Ether .

    • Why: This removes the non-polar

      
      -methylpiperidine  and unreacted aldehydes.
      
  • Saturate the aqueous phase with NaCl (Salting out).

  • Extract the aqueous phase exhaustively with Dichloromethane (DCM) or Chloroform .

    • Why: The target amino-alcohol is polar but soluble in chlorinated solvents.

Step 3: Salt Formation & Crystallization[3]
  • Dry the DCM layer over

    
     and filter.
    
  • Cool the solution to 0°C.

  • Bubble HCl gas or add HCl in Dioxane (4M) dropwise. Avoid aqueous HCl to prevent hygroscopicity issues.

  • Evaporate to a white/off-white solid.

  • Recrystallization:

    • Dissolve in boiling Acetonitrile (MeCN) or Isopropanol (IPA) .

    • Allow to cool slowly. If no crystals form, add Ethyl Acetate until turbid.

References

  • PubChem. (n.d.). 5-Aminopentan-1-ol Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Boger, D. L., & Yohannes, D. (1989). Total synthesis of allo-yohimbane alkaloids. Journal of Organic Chemistry.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Optimization

Minimizing side reactions during coupling of 5-(Methylamino)pentan-1-ol hydrochloride

Status: Operational Subject: Chemoselectivity & Process Optimization Ticket ID: CHEM-SUP-5MAP-001 Executive Summary You are attempting to couple 5-(methylamino)pentan-1-ol hydrochloride (CAS: 51298-62-5 derivative). This...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Chemoselectivity & Process Optimization Ticket ID: CHEM-SUP-5MAP-001

Executive Summary

You are attempting to couple 5-(methylamino)pentan-1-ol hydrochloride (CAS: 51298-62-5 derivative). This molecule presents a classic chemoselectivity challenge : it contains two nucleophiles—a secondary amine and a primary alcohol.

While the amine is kinetically more nucleophilic, the presence of the hydrochloride salt and the potential for O-acylation (ester formation) requires precise control of reaction conditions. This guide provides the protocols necessary to favor N-acylation (amide formation) and suppress side reactions.

Module 1: The Chemoselectivity Landscape

The primary failure mode in this reaction is the formation of the O-acyl ester instead of, or in addition to, the desired N-acyl amide .

The Mechanism of Failure
  • Salt Interference: The starting material is a hydrochloride salt (

    
    ). In this state, the nitrogen is protonated and non-nucleophilic .
    
  • Base Competition: You must add a base to free the amine. If the base is too weak or insufficient, the amine remains protonated.

  • The Alcohol Threat: The hydroxyl group (

    
    ) does not require deprotonation to act as a nucleophile (albeit a weaker one). If the amine is dormant (protonated) or sterically hindered, the activated carboxylic acid will react with the alcohol, forming an ester.
    
Visualizing the Competition (Pathway Analysis)

Chemoselectivity cluster_conditions Critical Control Points SM 5-(Methylamino)pentan-1-ol (HCl Salt) FreeAmine Free Amine (Strong Nucleophile) SM->FreeAmine Deprotonation (Requires pH > 9) Alcohol Free Alcohol (Weak Nucleophile) SM->Alcohol Always Present Base Base (e.g., DIPEA) Amide Target Amide (N-Acylation) FreeAmine->Amide Fast Kinetics (k_N >> k_O) Ester Side Product Ester (O-Acylation) Alcohol->Ester Slow Kinetics (Unless Catalyzed) ActivatedAcid Activated Carboxylic Acid (e.g., HATU/NHS ester) ActivatedAcid->Amide ActivatedAcid->Ester

Caption: Kinetic competition between N-acylation and O-acylation. Sufficient base is required to unlock the fast N-acylation pathway.

Module 2: Troubleshooting & Optimization
Issue 1: "I see a product with the correct mass, but wrong retention time."

Diagnosis: You likely formed the Ester (O-acylation) .

  • Cause: The amine was not fully deprotonated, or you used an acylation catalyst like DMAP (4-Dimethylaminopyridine).

  • Correction:

    • Ban DMAP: Never use DMAP for this coupling. It dramatically accelerates alcohol acylation [1].

    • Check pH: Ensure the reaction mixture is basic (pH 8–9) before adding the coupling reagent. The HCl salt consumes 1 equivalent of base immediately.

Issue 2: "Low yield; significant starting material remains."

Diagnosis: Incomplete salt neutralization or solubility issues.

  • Cause: 5-(Methylamino)pentan-1-ol HCl is polar. If you use non-polar solvents (DCM, Toluene) without enough base, the salt precipitates and does not react.

  • Correction:

    • Solvent Switch: Use DMF (Dimethylformamide) or DMAc (Dimethylacetamide) to ensure the salt is soluble.

    • Base Stoichiometry: You need at least 3.0 equivalents of base (e.g., DIPEA):

      • 1.0 eq to neutralize the HCl salt.

      • 1.0 eq to neutralize the carboxylic acid (if using free acid).

      • 1.0 eq to maintain basicity during the reaction.

Issue 3: "My coupling partner is chiral. Am I racemizing it?"

Diagnosis: Over-basification or wrong coupling reagent.

  • Cause: Strong bases or high temperatures can racemize the carboxylic acid component.

  • Correction: Use DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine). Avoid inorganic bases like NaOH or KOH. Use "racemization-suppressing" additives like HOBt or Oxyma if using carbodiimide chemistry [2].

Module 3: Optimized Protocol (The "Gold Standard")

This protocol uses HATU for high reactivity but controls conditions to favor the amine.

Reagents:

  • Carboxylic Acid (1.0 eq)

  • 5-(Methylamino)pentan-1-ol HCl (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (3.5 eq)

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step:

  • Activation Phase:

    • Dissolve the Carboxylic Acid in DMF.

    • Add 1.0 eq of DIPEA.

    • Add HATU (1.1 eq). Stir for 5–10 minutes at Room Temperature (RT). This forms the activated ester.

  • Neutralization Phase (Critical):

    • In a separate vial, dissolve 5-(Methylamino)pentan-1-ol HCl in minimal DMF.

    • Add 2.5 eq of DIPEA to this vial. Verify the solution is homogeneous.

  • Coupling Phase:

    • Add the amine/base solution to the activated acid solution.

    • Stir at RT for 1–2 hours.

  • Workup (Purification):

    • Dilute with Ethyl Acetate.

    • Wash 1: 5% LiCl (aq) or water (removes DMF and unreacted amino-alcohol).

    • Wash 2: Saturated NaHCO₃ (removes unreacted acid).

    • Wash 3: Brine.

    • Dry over Na₂SO₄ and concentrate.

Data Summary: Reagent Stoichiometry

ComponentEquivalentsRoleNote
Carboxylic Acid 1.0Limiting Reagent
Amino-Alcohol HCl 1.1–1.2NucleophileSlight excess drives completion.
HATU 1.1Coupling AgentHigh N-selectivity compared to EDC.
DIPEA 3.0–3.5 BaseCRITICAL: Must neutralize HCl salt + Acid.
Module 4: Frequently Asked Questions (FAQ)

Q: Can I use EDC/NHS instead of HATU? A: Yes. EDC/NHS forms an active ester that is reasonably selective for amines over alcohols. However, the reaction is slower. Ensure you still add enough base (DIPEA/TEA) to neutralize the HCl salt, or the reaction will not proceed.

Q: How do I remove the unreacted 5-(methylamino)pentan-1-ol? A: The amino-alcohol is highly water-soluble. A simple aqueous wash (water or slightly acidic ammonium chloride solution) during extraction will partition the unreacted amine into the aqueous layer, leaving your amide product in the organic layer.

Q: Why avoid protecting the alcohol (e.g., TBDMS)? A: You can protect it, but it adds two steps (protection/deprotection) and reduces overall yield. Direct chemoselective coupling is more "green" and atom-economical. The protocol above renders protection unnecessary for 95% of substrates [3].

References
  • Montalbetti, C. A., & Falque, V. (2005).[1][2][3] Amide bond formation and peptide coupling.[1][2][3][4][5][6] Tetrahedron, 61(46), 10827-10852.[3]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479.

Sources

Troubleshooting

Optimizing temperature and pH for 5-(Methylamino)pentan-1-ol hydrochloride reactions

The following technical guide is structured to address the specific challenges of handling 5-(Methylamino)pentan-1-ol hydrochloride (CAS: 2751-70-4). This bifunctional building block—commonly used as a PROTAC linker or i...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the specific challenges of handling 5-(Methylamino)pentan-1-ol hydrochloride (CAS: 2751-70-4). This bifunctional building block—commonly used as a PROTAC linker or in polyesteramide synthesis—presents a classic "chemoselectivity vs. stability" conflict.

As a Senior Application Scientist, I have organized this into a troubleshooting and optimization framework. The core challenge here is balancing the liberation of the nucleophilic amine (requiring high pH) against the risk of intramolecular cyclization (forming


-methylpiperidine), which is accelerated by heat and activation of the hydroxyl group.

Topic: Optimizing Reaction Parameters (Temperature & pH)

Target Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers.[1]

Part 1: The Core Mechanism & Stability Profile

Before optimizing, you must understand the "Danger Zone."[1] This molecule is not just a linear chain; it is a pre-organized precursor to a stable 6-membered heterocycle.

The Equilibrium Triad

The molecule exists in three potential states depending on your conditions. Your goal is to maintain the Reactive Linear Free Base while avoiding the Cyclic Dead-End .

ReactionPathways cluster_0 Optimization Window Salt HCl Salt Form (Stable Solid, Unreactive) FreeBase Free Base (Reactive Linear Nucleophile) Salt->FreeBase Neutralization (pH > 10.5) FreeBase->Salt Acidification (pH < 9) Cyclic N-Methylpiperidine (Unwanted Cyclic Side Product) FreeBase->Cyclic Heat (>80°C) OR OH-Activation (e.g., SOCl2, MsCl) Product Target Coupled Product (PROTAC/Linker) FreeBase->Product Coupling Reagent Low Temp (<40°C)

Figure 1: The stability and reactivity landscape of 5-(Methylamino)pentan-1-ol. The "Optimization Window" requires maintaining the free base without triggering cyclization.[1]

Part 2: pH Optimization (The Salt-to-Base Transition)

The Issue: The hydrochloride salt is chemically inert as a nucleophile. To react, you must liberate the free amine.[1][2] However, the


 of a secondary amine is high (

10.5–11.0).[1]
Q1: Why is my reaction yield <10% when using weak bases like Pyridine or NaHCO₃?

Diagnosis: Incomplete Deprotonation. Explanation: Weak bases (


) cannot effectively deprotonate the secondary ammonium salt (

). The equilibrium heavily favors the unreactive salt form. Solution:
  • Reagent Switch: Use a base with a conjugate acid

    
    .
    
    • Recommended:DIPEA (Hünig's Base) or Triethylamine (TEA) (2.5 – 3.0 equivalents).[1]

    • Alternative: Inorganic bases like K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (DMF/DMSO).

Q2: Can I pre-neutralize the salt to isolate the free base oil?

Diagnosis: Handling Stability. Answer: Yes, but proceed with caution. The free base is prone to oxidation and absorbs CO₂ from the air. Protocol (Free Base Isolation):

  • Dissolve the HCl salt in minimal water.

  • Adjust pH to >12 using 4M NaOH (keep cool, 0°C).

  • Extract immediately with DCM or CHCl₃ (

    
    ).
    
  • Dry over Na₂SO₄ and concentrate in vacuo at <30°C .

  • Critical: Use immediately. Do not store the free base oil for long periods without inert gas protection.

Part 3: Temperature & Chemoselectivity

The Issue: 5-amino-1-pentanols undergo 6-Exo-Tet cyclization to form piperidines. This is thermodynamically favored.

Q3: I see a new spot on TLC that is not my product. What is it?

Diagnosis: Thermal Cyclization to


-methylpiperidine.
Explanation:  At elevated temperatures (>60°C), the amine terminus can attack the alcohol carbon (especially if the alcohol is activated or in the presence of trace metals), ejecting water/leaving group to close the ring.[1]
Optimization Table: 
Reaction TypeRecommended TempRisk FactorMitigation Strategy
Amine Acylation (Amide bond)0°C to 25°C LowReaction is fast; keep cool to suppress side reactions.
Nucleophilic Substitution (Sɴ2)25°C to 40°C MediumDo not reflux. Use a more reactive electrophile (Iodide/Bromide) to keep temp low.
Alcohol Activation (Mitsunobu/Tosylation)< 0°C CRITICAL MUST PROTECT AMINE FIRST. If the amine is free, it will cyclize instantly upon alcohol activation.[1]
Q4: How do I react the alcohol group (OH) without touching the amine?

Diagnosis: Chemoselectivity Error. Answer: You cannot leave the amine free if you are activating the alcohol. Protocol:

  • Protection: React the HCl salt with Boc₂O (Di-tert-butyl dicarbonate) and TEA in DCM.

    • Result:

      
      .
      
  • Reaction: Perform your chemistry on the -OH group (e.g., Mitsunobu, oxidation, alkylation).[1]

  • Deprotection: Remove Boc with HCl/Dioxane or TFA.

Part 4: Troubleshooting Guide (FAQ)

Scenario A: "My reaction mixture turned black/brown."
  • Cause: Oxidation of the free secondary amine.

  • Fix: Degas all solvents with Nitrogen/Argon. Add an antioxidant like BHT if permissible, or simply ensure strict inert atmosphere.[1] Secondary amines are electron-rich and oxidatively labile.

Scenario B: "The product is water-soluble and I can't extract it."
  • Cause: The product is likely still protonated or is a polar amino-alcohol.

  • Fix:

    • Ensure the aqueous phase pH is >12 before extraction.

    • Use n-Butanol or IPA/CHCl₃ (1:3) for extraction if the molecule is highly polar.

    • Consider "salting out" the aqueous phase with NaCl.

Scenario C: "Yields are inconsistent between batches."
  • Cause: Hygroscopic nature of the HCl salt.

  • Fix: The salt absorbs water, altering the effective molecular weight.[1]

    • Action: Dry the starting material in a vacuum desiccator over P₂O₅ for 24h before weighing.

    • Action: Perform a quantitative NMR (qNMR) to determine the exact wt% of the active ingredient.

References

  • Cyclization Risks of Amino Alcohols

    • Source: Organic Syntheses, Coll.[1] Vol. 10, p. 423 (2004).[1] "One-Pot Preparation of Cyclic Amines from Amino Alcohols."

    • URL:[Link][1]

    • Relevance: Establishes the thermodynamic drive for 5-amino-alcohols to cyclize to piperidines under activ
  • pKₐ of Secondary Amines

    • Source: Evans, D. A.[1] (Harvard University). "pKₐ Table of Amines."

    • URL:[Link]

    • Relevance: Confirms the pKₐ range (approx 10.5–11.0) for dialkylamines, dictating the need for strong bases (pH > 12) for neutralization.[1]

  • General Reactivity of 5-Amino-1-pentanol

    • Source: PubChem Compound Summary for CID 75634 (5-Amino-1-pentanol).[3]

    • URL:[Link][1]

    • Relevance: Provides physical property data and safety profiles for the parent amino-alcohol scaffold.
  • Handling of Amine Salts in Synthesis: Source: Sigma-Aldrich Technical Bulletin. "Handling and Storage of Amine Hydrochlorides."

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical reagents.

Sources

Optimization

Preventing oxidation of the alcohol group in 5-(Methylamino)pentan-1-ol hydrochloride

Technical Support Center: 5-(Methylamino)pentan-1-ol hydrochloride Welcome to the technical support center for 5-(Methylamino)pentan-1-ol hydrochloride. This guide is designed for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-(Methylamino)pentan-1-ol hydrochloride

Welcome to the technical support center for 5-(Methylamino)pentan-1-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the handling and reactivity of this bifunctional molecule, with a specific focus on preventing the oxidation of its primary alcohol group.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 5-(Methylamino)pentan-1-ol hydrochloride?

A1: 5-(Methylamino)pentan-1-ol hydrochloride is a bifunctional molecule containing a secondary amine and a primary alcohol. The primary stability concerns are oxidation of the alcohol, potential N-oxidation, and reactions related to the basicity of the free amine if the hydrochloride salt is neutralized. As a hydrochloride salt, the amine is protonated, which generally increases its stability and reduces its nucleophilicity. The primary alcohol, however, remains susceptible to oxidation.[1] For long-term storage, it is recommended to keep the compound in a dark place under an inert atmosphere at room temperature.[2][3]

Q2: Can I directly use an oxidizing agent on 5-(Methylamino)pentan-1-ol hydrochloride?

A2: Direct oxidation without neutralization of the hydrochloride salt is generally not recommended. Many common oxidizing agents are incompatible with the acidic nature of the hydrochloride salt. Furthermore, to achieve selective oxidation of the alcohol, the reaction conditions need to be carefully controlled. Neutralizing the salt to the free amine is often a necessary first step, but this introduces the challenge of potential side reactions involving the now nucleophilic secondary amine.

Q3: What are the expected products of alcohol oxidation?

A3: Oxidation of the primary alcohol group in 5-(Methylamino)pentan-1-ol can yield either the corresponding aldehyde (5-(methylamino)pentanal) or the carboxylic acid (5-(methylamino)pentanoic acid).[4][5] The product obtained depends on the choice of oxidizing agent and the reaction conditions.[5][6] Milder, controlled oxidations will favor the aldehyde, while stronger oxidizing agents or prolonged reaction times will lead to the carboxylic acid.[4][5]

Troubleshooting Guide: Preventing Unwanted Oxidation

This section addresses specific issues you may encounter during the oxidation of 5-(Methylamino)pentan-1-ol.

Problem 1: Low or no yield of the desired aldehyde/carboxylic acid.

Possible Cause 1: Incompatible Oxidizing Agent

  • Explanation: The choice of oxidizing agent is critical. Strong, non-selective oxidants like potassium permanganate (KMnO₄) or chromic acid (Jones reagent) can lead to complex mixtures of products or complete degradation, especially in the presence of an unprotected amine.[6] These reagents are generally too harsh for substrates containing sensitive functional groups.

  • Solution: Employ milder and more selective oxidizing agents. Some recommended options are:

    • Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated with oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C). It is highly effective for converting primary alcohols to aldehydes without over-oxidation to the carboxylic acid.[7][8][9][10]

    • Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine reagent that provides a mild and selective oxidation of primary alcohols to aldehydes at room temperature.[4][11][12][13] It has a high tolerance for various functional groups.[11][14]

    • TEMPO-based Systems: 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) is a stable radical that, in conjunction with a co-oxidant like sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS), selectively oxidizes primary alcohols.[15][16][17] Copper/TEMPO catalyst systems are also effective for aerobic oxidation.[18][19][20]

Possible Cause 2: Interference from the Amino Group

  • Explanation: If the hydrochloride salt is neutralized to the free amine, the secondary amine can compete with the alcohol in reacting with the oxidizing agent or other reagents in the reaction mixture. This can lead to N-oxidation or other undesired side reactions, consuming the starting material and reducing the yield of the desired product.

  • Solution: Protect the amino group before proceeding with the oxidation. The use of a protecting group masks the reactivity of the amine, allowing for the selective oxidation of the alcohol.

    • Recommended Protecting Groups for Amines:

      • Boc (tert-butyloxycarbonyl): Introduced using di-tert-butyl dicarbonate (Boc₂O), it is stable to many oxidative conditions and can be removed under acidic conditions.

      • Cbz (carboxybenzyl): Introduced using benzyl chloroformate (Cbz-Cl), it is stable to a wide range of conditions and is typically removed by catalytic hydrogenation.

Problem 2: Formation of multiple unidentified side products.

Possible Cause 1: Over-oxidation

  • Explanation: When targeting the aldehyde, using an excess of the oxidizing agent or allowing the reaction to proceed for too long can lead to over-oxidation to the carboxylic acid.[5] In aqueous conditions, the aldehyde can form a hydrate, which is readily oxidized further.[4]

  • Solution:

    • Use a stoichiometric amount of the oxidizing agent.

    • Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • For aldehyde synthesis, it is often beneficial to remove the aldehyde from the reaction mixture as it forms, for example, by distillation if it is sufficiently volatile.[5][6]

    • Perform the reaction in the absence of water to prevent the formation of the aldehyde hydrate.[4]

Possible Cause 2: Intramolecular Cyclization

  • Explanation: In the presence of a base (often used in the workup or if the free amine is present), the nucleophilic amino group can potentially attack the newly formed electrophilic aldehyde or carboxylic acid, leading to intramolecular cyclization and the formation of a cyclic imine or lactam, respectively.

  • Solution:

    • Protect the amino group prior to oxidation. This is the most effective way to prevent intramolecular reactions.

    • If the amine is not protected, careful control of the reaction pH is crucial. Maintaining a slightly acidic pH during workup can help to keep the amine protonated and less nucleophilic.

Experimental Protocols

Protocol 1: Protection of the Amino Group with Boc Anhydride
  • Dissolve 5-(Methylamino)pentan-1-ol hydrochloride in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Add a base, such as triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃), to neutralize the hydrochloride and free the amine.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) to the solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.

  • Perform an aqueous workup to remove the base and any water-soluble byproducts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected amino alcohol.

Protocol 2: Dess-Martin Oxidation of Boc-Protected 5-(Methylamino)pentan-1-ol
  • Dissolve the Boc-protected amino alcohol in anhydrous dichloromethane (DCM).

  • Add Dess-Martin periodinane (1.1 - 1.5 equivalents) to the solution in portions at room temperature.

  • Stir the reaction mixture for 1-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Stir vigorously until the two layers are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Common Oxidizing Agents for Primary Alcohols

Oxidizing Agent SystemTypical ProductAdvantagesDisadvantages
Swern Oxidation (DMSO, (COCl)₂, Et₃N)AldehydeHigh yields, mild conditions, no over-oxidation.[7][8][9]Requires cryogenic temperatures (-78 °C), produces malodorous dimethyl sulfide.[7][9][21]
Dess-Martin Periodinane (DMP) AldehydeRoom temperature reaction, high chemoselectivity, wide functional group tolerance.[11][12][13]Potentially explosive nature, cost can be a factor for large-scale synthesis.[11]
TEMPO/NaOCl Aldehyde/Carboxylic AcidCatalytic, selective for primary alcohols, can be tuned to produce either aldehyde or acid.[15][16]Requires careful pH control, potential for chlorinated byproducts.
Jones Reagent (CrO₃, H₂SO₄, acetone)Carboxylic AcidStrong and effective for full oxidation.Harsh conditions, uses toxic chromium, not suitable for sensitive substrates.

Visualizations

Workflow for Selective Oxidation

G start 5-(Methylamino)pentan-1-ol HCl step1 Neutralization (e.g., Et3N, NaHCO3) start->step1 step2 Protection of Amine (e.g., Boc2O) step1->step2 step3 Boc-Protected Amino Alcohol step2->step3 step4 Selective Oxidation of Alcohol (e.g., DMP, Swern) step3->step4 step5 Protected Amino Aldehyde/Acid step4->step5 step6 Deprotection (e.g., TFA, HCl) step5->step6 end Final Product: Amino Aldehyde/Acid step6->end G cluster_0 Protection Step cluster_1 Deprotection Step Alcohol R-OH Protected_Alcohol R-O-PG Alcohol->Protected_Alcohol + PG-X - HX Protecting_Group PG-X Protected_Alcohol_2 R-O-PG Final_Alcohol R-OH Protected_Alcohol_2->Final_Alcohol Deprotection Reagent

Sources

Troubleshooting

Handling hygroscopic clumping of 5-(Methylamino)pentan-1-ol hydrochloride in lab settings

Technical Support Center: Handling 5-(Methylamino)pentan-1-ol Hydrochloride Last Updated: February 15, 2026 Introduction Welcome to the technical support guide for 5-(Methylamino)pentan-1-ol hydrochloride. This document...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling 5-(Methylamino)pentan-1-ol Hydrochloride

Last Updated: February 15, 2026

Introduction

Welcome to the technical support guide for 5-(Methylamino)pentan-1-ol hydrochloride. This document is designed for researchers, scientists, and drug development professionals to address the primary challenge associated with this compound: its hygroscopic nature. The tendency to absorb atmospheric moisture can lead to significant issues, including clumping, inaccurate measurements, and compromised sample integrity. This guide provides expert-driven, practical solutions through a detailed FAQ section and a troubleshooting guide to ensure the accuracy and reproducibility of your experiments.

Part A: Frequently Asked Questions (FAQs)

Q1: What is 5-(Methylamino)pentan-1-ol hydrochloride, and why is it hygroscopic?

A1: 5-(Methylamino)pentan-1-ol hydrochloride is a chemical compound featuring a secondary amine and a primary alcohol functional group, stabilized as a hydrochloride salt. Its hygroscopicity—the tendency to attract and absorb moisture from the surrounding environment—stems from the presence of polar functional groups, specifically the hydroxyl (-OH) and the ammonium (-NH2+-) groups. These groups readily form hydrogen bonds with water molecules present in the atmosphere. The hydrochloride salt form is particularly susceptible to this process, which can lead to the solid powder becoming sticky, clumping, or even deliquescing (dissolving in the absorbed water) under high humidity conditions.

Q2: What are the immediate consequences of moisture absorption on my sample?

A2: The primary and most immediate consequence is a change in the physical state of the compound from a free-flowing powder to a dense, clumped solid. This physical change introduces several cascading problems in the lab:

  • Inaccurate Weighing: The absorbed water adds mass to the sample. Weighing a clumped, hydrated sample will lead to an overestimation of the actual amount of the active compound. This directly impacts the concentration of prepared solutions, leading to non-reproducible experimental results.

  • Difficulty in Handling: Clumped material is difficult to manipulate, transfer, and dissolve, leading to material loss and frustration.

  • Potential for Degradation: For many compounds, the presence of water can initiate hydrolysis or other degradation pathways, compromising the chemical purity of the sample over time.

Q3: How should I properly store 5-(Methylamino)pentan-1-ol hydrochloride upon receipt?

A3: Proper storage is the most critical step in preventing moisture-related issues. Hygroscopic materials must be stored in an environment with minimal exposure to atmospheric moisture.

  • Primary Container: Always keep the compound in its original, tightly sealed container.

  • Secondary Containment: Place the primary container inside a desiccator or a glove box. A desiccator is a sealable enclosure containing a desiccant (a drying agent) that maintains a low-humidity environment.[1]

  • Inert Atmosphere: For highly sensitive applications or long-term storage, storing the compound under an inert atmosphere (e.g., nitrogen or argon) can provide the best protection.

The following table summarizes recommended storage conditions:

Parameter Recommended Condition Rationale Consequence of Failure
Atmosphere Dry, Inert (Nitrogen/Argon) or DesiccatedMinimizes exposure to atmospheric moisture.Clumping, inaccurate weighing, potential degradation.
Temperature Cool (as per supplier SDS)Reduces the rate of potential degradation reactions.Accelerated degradation, especially if moisture is present.
Container Tightly sealed, airtight containerPrevents ingress of ambient air and moisture.[2]Direct and rapid absorption of environmental water.
Desiccant Indicating Silica Gel, Molecular SievesActively absorbs moisture within the storage environment.[3]Gradual increase in humidity inside the secondary container.
Q4: Can I dry the compound if it has already absorbed moisture and clumped?

A4: Yes, it is often possible to dry a hygroscopic compound that has been compromised by moisture, but the method must be chosen carefully to avoid thermal degradation.

  • Vacuum Oven: Gently heating the compound under vacuum is the most effective method. The reduced pressure lowers the boiling point of water, allowing it to be removed at a lower temperature, thus minimizing the risk of decomposing the compound.

  • Desiccator: For less severe clumping, placing the material in a desiccator with a fresh, high-capacity desiccant for an extended period can slowly remove absorbed water.[1] This process can take several days to weeks.[1]

  • Important Caveat: Always consult the compound's Safety Data Sheet (SDS) for information on its thermal stability before attempting to dry it with heat.[4] Some compounds may decompose at temperatures required for effective drying.[2]

Part B: Troubleshooting Guide

Problem 1: My powder has formed hard clumps, making it impossible to weigh accurately.

Solution Workflow:

This is a classic sign of significant moisture absorption. The primary goal is to handle the material in a controlled environment to prevent further water uptake.

dot

Caption: Workflow for accurately weighing a hygroscopic compound.

Detailed Protocol: Weighing by Difference

"Weighing by difference" is the standard technique for accurately measuring hygroscopic or volatile substances.[5][6]

  • Preparation: Place your sealed container of 5-(Methylamino)pentan-1-ol hydrochloride, a spatula, and the receiving vessel (e.g., a beaker or flask) inside a desiccator or glove box and allow them to equilibrate to the dry atmosphere.

  • Initial Mass: Place the sealed container of the compound on a tared analytical balance and record its mass precisely. Let's call this Mass 1 .

  • Transfer: Remove the container from the balance. Carefully open it and, using the spatula, transfer an approximate amount of the clumped solid into your receiving vessel. Do not place the receiving vessel on the balance at this stage. Work quickly to minimize exposure to any ambient air.[2]

  • Final Mass: Tightly reseal the original compound container. Place it back on the same analytical balance and record its new mass. Let's call this Mass 2 .

  • Calculation: The exact mass of the compound transferred to your receiving vessel is Mass 1 - Mass 2 .

This method is superior because it measures only the mass that has left the container, completely ignoring any moisture the compound might absorb during the transfer process.[6]

Problem 2: My experimental results are inconsistent, and I suspect my stock solution concentration is incorrect.

Solution:

Inconsistent results are a common symptom of using a reagent compromised by moisture. The "weighed" mass of a hydrated compound is not its true mass, leading to solutions of lower-than-calculated concentration.

dot

Caption: How moisture absorption leads to experimental error.

Verification and Corrective Action:

  • Quantify Water Content: The most definitive way to determine the extent of hydration is through Karl Fischer Titration . This is the gold standard for water content analysis in chemical samples.[7][8] It specifically and accurately measures the amount of water in your sample, allowing you to calculate a correction factor for your weighing.[9]

    • Volumetric KF: Suitable for samples with moderate to high water content (0.01% to 100%).[7]

    • Coulometric KF: Ideal for trace water analysis (0.0001% to 5%).[7]

  • Prepare a Fresh Stock Solution: If Karl Fischer titration is not available, the most practical approach is to prepare a new stock solution using a fresh, unopened bottle of the compound or by first drying the existing material as described in FAQ A4.

  • Standardize the Solution: If possible, you can determine the precise concentration of your prepared solution through titration with a suitable standard if an appropriate analytical method exists.

  • Best Practice Adoption: For all future work, adopt the "weighing by difference" method (see Problem 1) and ensure stringent storage conditions are maintained.

Problem 3: I am working in a very humid environment. Are there any extra precautions I should take?

Solution:

Working in high-humidity environments (>60% RH) requires an even more rigorous approach to handling hygroscopic materials.

  • Minimize Exposure Time: The core principle is to reduce the time the compound is exposed to the atmosphere to an absolute minimum. Have all materials (spatulas, weigh boats, receiving flasks) ready before opening the primary container.

  • Use a Glove Box: A glove box with a controlled inert atmosphere (e.g., dry nitrogen) is the ideal solution. It provides a completely moisture-free environment for all manipulations.[10][11]

  • Small Aliquots: If you have a large bottle of the compound, consider aliquoting it into several smaller, tightly sealed vials upon first opening (do this inside a glove box or glove bag). This prevents the need to repeatedly open the main stock bottle, protecting its integrity.

  • Rapid Sealing: After extracting the material, seal the container immediately with paraffin film around the cap for an extra barrier against moisture ingress during storage.

By implementing these expert-level handling protocols, you can mitigate the challenges posed by the hygroscopic nature of 5-(Methylamino)pentan-1-ol hydrochloride and ensure the integrity and reproducibility of your valuable research.

References

  • How to make a Desiccator Bag for Drying Chemicals. YouTube.[Link]

  • Karl Fischer Titration: The Gold Standard For Water Content Analysis. GMP Insiders.[Link]

  • What is the process for determining the liquid water content of a sample? Quora.[Link]

  • Drying and Storing Hygroscopic Salts. Reddit.[Link]

  • Moisture Analysis Techniques. News-Medical.[Link]

  • Chemistry Series - Common weighing problems. YouTube.[Link]

  • Process for drying hygroscopic materials.
  • Mixing & Drying Hygroscopic Materials. PerMix.[Link]

  • How do you handle hygroscopic solutes in the lab? TutorChase.[Link]

  • Method for drying hygroscopic material and the product thereof.
  • Choosing the Right Karl Fischer Reagent for Your Moisture Analysis. AnaLab Scientific Equipment.[Link]

  • Weighing by Difference. YouTube.[Link]

  • How do you handle hygroscopic salts? HepatoChem.[Link]

  • How to isolate a very hygroscopic salt (as presipitate) from a reaction solution? ResearchGate.[Link]

  • Analytical Balance how to accurately weight Part 3. YouTube.[Link]

  • Hygroscopic chemical...how to deal with? Protocol Online.[Link]

  • How to Use & Clean an Analytical Balance. YouTube.[Link]

  • Chemistry Series - Weighing by Addition. YouTube.[Link]

  • Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients. ResearchGate.[Link]

  • Moisture Absorbers and Wax Chemicals. Akkim.[Link]

  • Hygroscopicity of pharmaceutical solids. Asian Journal of Pharmaceutics.[Link]

  • Moisture Absorption and Mechanical Degradation of Polymer Systems Incorporated with Layered Double Hydroxide Particles. PMC.[Link]

  • The study on moisture absorption and desorption ability of composite humidity- controlling material. ResearchGate.[Link]

  • The Influence of Moisture Absorption and Desorption by the ABS Filament on the Properties of Additively Manufactured Parts Using the Fused Deposition Modeling Method. MDPI.[Link]

  • Cypermethrin (Ref: OMS 2002). AERU - University of Hertfordshire.[Link]

  • Investigation of Moisture Swing Adsorbents for Direct Air Capture by Dynamic Breakthrough Studies. ACS Sustainable Chemistry & Engineering.[Link]

  • Physical and chemical properties of pyrethroids. PubMed.[Link]

  • Active Insight: The Pyrethroids. FAOPMA.[Link]

Sources

Optimization

Purification strategies for crude 5-(Methylamino)pentan-1-ol hydrochloride products

Technical Support Center: Purification of 5-(Methylamino)pentan-1-ol Hydrochloride From the Desk of the Senior Application Scientist Welcome to the technical support center for the purification of 5-(Methylamino)pentan-1...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 5-(Methylamino)pentan-1-ol Hydrochloride

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the purification of 5-(Methylamino)pentan-1-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this crucial intermediate in high purity. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and adapt these strategies to your specific experimental context.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise when handling and purifying crude 5-(Methylamino)pentan-1-ol hydrochloride.

Q1: My crude 5-(Methylamino)pentan-1-ol hydrochloride is an oil or a sticky gum, not the expected solid. What is the likely cause?

A: This is a common issue. Amine hydrochloride salts, particularly those of relatively low molecular weight and with polar functional groups like a hydroxyl, can be hygroscopic (readily absorb moisture from the air) or have a low melting point that is significantly depressed by impurities.[1] The presence of residual solvents, unreacted starting materials, or byproducts can prevent the material from forming a stable crystal lattice, resulting in an oil or gum. The first step in troubleshooting is to place a small sample under a high vacuum for several hours to remove any volatile solvents. If it remains an oil, a more rigorous purification strategy is required.

Q2: What are the most common impurities I should anticipate in my crude product?

A: The impurity profile is highly dependent on the synthetic route. However, you can generally expect one or more of the following:

  • Unreacted Starting Materials: Precursors from the synthesis that were not fully consumed.

  • Byproducts: These can include products of over-methylation (5-(dimethylamino)pentan-1-ol), cyclization (N-methylpiperidine derivatives), or other side reactions.[2][3]

  • Inorganic Salts: If an aqueous acid (like concentrated HCl) was used for salt formation after a basic workup (using NaOH, for example), inorganic salts like NaCl are a very common impurity.[4]

  • Residual Solvents: Solvents used in the reaction or workup can become trapped in the product.[2]

  • Degradation Products: Amines can be susceptible to oxidation over time, especially if exposed to air and light.[5]

Q3: Which purification strategy is most appropriate for my laboratory scale?

A: The optimal strategy depends on both the scale and the nature of the impurities.

  • Milligram to Gram Scale: For small quantities or when dealing with complex mixtures, column chromatography is often the most effective method for achieving high purity, though it can be labor-intensive.

  • Gram to Multigram Scale: A liquid-liquid extraction procedure involving conversion to the free base and back to the hydrochloride salt is highly versatile and effective at removing inorganic salts and many polar/non-polar organic impurities.[6]

  • Large (Kilo) Scale: Recrystallization is the most industrially viable and scalable method for final purification. It is excellent for removing small amounts of impurities from a solid product. Often, it is used as the final polishing step after an initial purification by extraction.

Q4: How should I properly store the purified 5-(Methylamino)pentan-1-ol hydrochloride to ensure its long-term stability?

A: To maintain purity and prevent degradation, the product should be stored in a tightly sealed container to protect it from atmospheric moisture, as it can be hygroscopic. For long-term stability, it is recommended to store it in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon).[7] Stability studies are often required to establish definitive storage conditions and retest dates in a regulated environment.[8]

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during purification.

Problem/Symptom Potential Cause(s) Recommended Solution & Scientific Rationale
1. Poor Crystal Formation During Recrystallization - Product "oils out" instead of crystallizing.- Crystals are discolored or yield is very low.1. Incorrect Solvent System: The chosen solvent may be too good (product remains soluble even when cool) or too poor (product crashes out amorphously).2. Presence of Water: For non-aqueous recrystallizations, even trace amounts of water can act as a solvent for the polar hydrochloride salt, inhibiting crystallization.3. Co-precipitation of Impurities: High impurity loads can interfere with crystal lattice formation.4. Colored Impurities: Highly conjugated or degradation byproducts may be present.Solution: 1. Employ a Two-Solvent System: Dissolve the crude product in a minimal amount of a hot polar solvent in which it is soluble (e.g., isopropanol, ethanol). Then, slowly add a less polar "anti-solvent" (e.g., diethyl ether, ethyl acetate) until persistent cloudiness is observed. Reheat to clarify and then allow to cool slowly.[9] This carefully controlled reduction in solubility promotes the growth of pure crystals.2. Use Anhydrous Solvents: Ensure your solvents are dry, and consider performing the recrystallization under an inert atmosphere.3. Pre-Purification: If the product is very impure, perform an acid-base liquid-liquid extraction first to remove the bulk of impurities before attempting recrystallization.4. Activated Carbon Treatment: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use sparingly to avoid adsorbing your product.[10]
2. Low Recovery During Liquid-Liquid Extraction - Low yield of the free base in the organic layer after extraction.- Persistent emulsions form at the interface.1. Incomplete Basification: The pH of the aqueous layer may not be high enough to fully deprotonate the amine hydrochloride, leaving the charged species in the aqueous phase.2. Incorrect Extraction Solvent: The chosen organic solvent may not have sufficient polarity to effectively partition the free amino alcohol.3. Emulsion Formation: The presence of polar impurities or vigorous shaking can stabilize emulsions between the aqueous and organic layers.[11]Solution: 1. Verify pH: Use a pH meter or pH paper to ensure the aqueous phase is strongly basic (pH > 11) before extraction. The free amine is significantly more soluble in organic solvents than its protonated salt form.[11][12]2. Solvent Selection: Use a moderately polar, water-immiscible solvent like dichloromethane (DCM) or ethyl acetate. Perform multiple extractions (e.g., 3x with smaller volumes) as this is more efficient than a single extraction with a large volume.3. Break Emulsions: Add a saturated solution of sodium chloride (brine) to the separatory funnel.[11] The increased ionic strength of the aqueous phase helps to break the emulsion and also reduces the solubility of the organic product in the aqueous layer ("salting out").
3. Product Streaking or Not Eluting from Silica Gel Column - Broad, tailing peaks on TLC or column.- Product appears stuck at the origin.1. Strong Acid-Base Interaction: The primary cause is the interaction between the basic amine and the acidic silanol groups (Si-OH) on the surface of the silica gel.[13] This strong, often irreversible binding leads to poor chromatography.2. Mobile Phase is Not Polar Enough: The eluent may lack the strength to displace the polar compound from the polar stationary phase.Solution: 1. Mobile Phase Modification: Add a small amount of a competing base to the eluent system to neutralize the acidic sites on the silica. A common choice is 0.5-2% triethylamine (TEA) in a hexane/ethyl acetate or DCM/methanol mobile phase.[13][14] Alternatively, a solution of ammonia in methanol can be used as the polar component (e.g., 1-5% of a 7N NH3/MeOH solution in DCM).2. Change the Stationary Phase: Use a less acidic stationary phase like alumina (basic or neutral grade) or, ideally, an amine-functionalized silica column.[13][15] These provide a more inert surface for the separation of basic compounds, often allowing for the use of simpler mobile phases without additives.

Section 3: Key Experimental Protocols

These protocols provide detailed, step-by-step methodologies for the most effective purification strategies.

Protocol 1: Purification via Basification, Liquid-Liquid Extraction, and Re-Saltation

This is the most robust method for removing a wide range of impurities, especially inorganic salts.

  • Dissolution & Basification: Dissolve the crude hydrochloride salt in deionized water (approx. 10 mL per gram of crude material). Cool the solution in an ice bath. Slowly add a 2 M sodium hydroxide (NaOH) solution dropwise with stirring until the pH of the solution is > 11, as confirmed by a pH meter.

  • Extraction of Free Amine: Transfer the basic aqueous solution to a separatory funnel. Extract the aqueous phase three times with an equal volume of dichloromethane (DCM). Combine the organic layers.

    • Causality Note: The free base, 5-(methylamino)pentan-1-ol, is significantly more soluble in organic solvents than its charged hydrochloride salt, allowing it to be partitioned away from water-soluble impurities like NaCl.[12]

  • Washing & Drying: Wash the combined organic layers once with saturated aqueous sodium chloride (brine).[11] Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).

  • Filtration & Concentration: Filter off the drying agent and rinse it with a small amount of fresh DCM. Concentrate the filtrate using a rotary evaporator to yield the purified free amine, which should be a clear oil.

  • Re-formation of Hydrochloride Salt: Dissolve the purified free amine in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or isopropanol). While stirring, slowly add a solution of anhydrous HCl (e.g., 2 M HCl in diethyl ether) dropwise. A white precipitate of the pure hydrochloride salt should form.

    • Critical Step: Using an anhydrous solution of HCl is crucial to prevent the product from becoming oily or gummy due to the presence of water.[16]

  • Isolation: Continue adding the HCl solution until no further precipitation is observed. Stir the resulting slurry for 30 minutes. Collect the solid product by vacuum filtration, wash the filter cake with a small amount of cold diethyl ether, and dry under high vacuum.

Protocol 2: Optimized Recrystallization from an Isopropanol/Diethyl Ether System

This method is ideal for a final polishing step when the product is already substantially pure and solid.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum volume of hot isopropanol required to fully dissolve the solid.

  • Precipitation: While stirring the warm solution, slowly add anhydrous diethyl ether dropwise. You will observe transient cloudiness that redissolves. Continue adding ether until the cloudiness just begins to persist.

  • Crystallization: If necessary, gently warm the mixture until it becomes clear again. Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Section 4: Visualization & Data

Purification Strategy Decision Workflow

The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on the characteristics of your crude product.

Purification_Workflow start Crude 5-(Methylamino)pentan-1-ol HCl is_solid Is the crude material a solid? start->is_solid impurity_type Primary impurity type? is_solid->impurity_type Yes lle Strategy: Liquid-Liquid Extraction (LLE) is_solid->lle No (Oil/Gum) recrystallize Strategy: Recrystallization impurity_type->recrystallize <5% Organic Impurities impurity_type->lle Inorganic Salts or >5% Organic Impurities chromatography Strategy: Column Chromatography recrystallize->chromatography If purity is still low lle->recrystallize Optional Polishing Step

Caption: Decision tree for selecting a purification method.

Liquid-Liquid Extraction (LLE) Protocol Flow

This diagram visualizes the key steps and phase transfers in Protocol 1.

LLE_Protocol cluster_aqueous Aqueous Phase cluster_organic Organic Phase (DCM) start 1. Dissolve Crude HCl Salt in H₂O basify 2. Add NaOH (aq) to pH > 11 start->basify extract 3. Extract with DCM (3x) basify->extract Free Amine Transfers aq_impurities Aqueous Layer: - NaCl - Polar Impurities wash_dry 4. Wash (Brine) & Dry (Na₂SO₄) extract->wash_dry add_hcl 5. Add Anhydrous HCl/Ether wash_dry->add_hcl product 6. Filter Pure Solid Product add_hcl->product

Caption: Workflow for the LLE and re-saltation protocol.

Table 1: Common Recrystallization Solvent Systems
Primary Solvent (Good)Anti-Solvent (Poor)Notes
IsopropanolDiethyl EtherA very common and effective system. Allows for good control over precipitation.
EthanolEthyl AcetateAnother reliable choice. Ethyl acetate is less volatile and flammable than ether.
MethanolDichloromethaneUseful if the product is highly soluble in alcohols. Use with caution due to solvent volatility.
WaterAcetoneCan be effective for removing organic impurities, but the product must be rigorously dried to remove all water.[16]

References

  • Highly efficient enantioselective liquid–liquid extraction of 1,2-amino-alcohols using SPINOL based phosphoric acid hosts. (2017). National Institutes of Health. Available at: [Link]

  • Liquid–liquid extraction. Wikipedia. Available at: [Link]

  • Crystallization of hydrohalides of pharmaceutical compounds. (2007). European Patent Office.
  • Recovery of amines from by-product chloride salts. (Undated). Google Patents.
  • Separation of organic amine compounds on silica gel with reversed-phase eluents. (Undated). ACS Publications. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]

  • 2.3: LIQUID-LIQUID EXTRACTION. (2021). Chemistry LibreTexts. Available at: [Link]

  • Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Available at: [Link]

  • Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. (Undated). PubMed. Available at: [Link]

  • Chromatography: Solvent Systems For Flash Column. University of Rochester Department of Chemistry. Available at: [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. Available at: [Link]

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. (2025). Phenomenex. Available at: [Link]

  • Isolation of primary amines as HCL salt problem. (2006). Sciencemadness Discussion Board. Available at: [Link]

  • Sample Preparation – Liquid-Liquid Extraction. SCION Instruments. Available at: [Link]

  • Purification of organic hydrochloride salt? (2017). ResearchGate. Available at: [Link]

  • Problem with hydrochloride salt formation/isolation. (2018). Reddit. Available at: [Link]

  • How to purify Amine? Grad student asked me. (2022). YouTube. Available at: [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. Available at: [Link]

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. (Undated). Teledyne ISCO. Available at: [Link]

  • Guideline on Stability Testing: Stability testing of existing active substances and related finished products. (2023). European Medicines Agency. Available at: [Link]

  • 5-(Methylamino)pentan-1-ol CAS 2751-70-4. Biosynce. Available at: [Link]

  • Impurity Profiling With Use of Hyphenated Techniques. (Undated). Asian Journal of Research in Chemistry. Available at: [Link]

  • Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. (Undated). ACS Publications. Available at: [Link]

  • 5-(Dimethylamino)pentan-1-ol. PubChem. Available at: [Link]

  • 5-Amino-1-pentanol. Wikipedia. Available at: [Link]

  • Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. (2022). MDPI. Available at: [Link]

  • Method for purifying 1,5-pentanediamine and 1,5-pentanediamine. (Undated). Google Patents.
  • N-Methylamide-structured SB366791 derivatives with high TRPV1 antagonistic activity: toward PET radiotracers to visualize TRPV1. (Undated). National Institutes of Health. Available at: [Link]

Sources

Troubleshooting

Solving crystallization challenges with 5-(Methylamino)pentan-1-ol hydrochloride intermediates

[1] Executive Summary & Technical Context[2][3][4][5][6][7][8] Welcome to the technical support hub for 5-(Methylamino)pentan-1-ol hydrochloride (CAS: 5115-19-5 for free base; HCl salt analog).[1] This intermediate is cr...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Technical Context[2][3][4][5][6][7][8]

Welcome to the technical support hub for 5-(Methylamino)pentan-1-ol hydrochloride (CAS: 5115-19-5 for free base; HCl salt analog).[1] This intermediate is critical in the synthesis of pharmaceutical linkers and polymer precursors.

The Core Challenge: This compound exhibits "amphiphilic frustration." It contains a polar ionic head (amine HCl) and a hydrogen-bonding tail (hydroxyl), separated by a flexible C5 aliphatic chain.[1][2] This structure creates high conformational entropy, making the lattice energy difficult to overcome. Consequently, researchers frequently encounter Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than clean crystallization.[1]

This guide provides a self-validating, thermodynamic approach to forcing lattice formation over amorphous oiling.[1]

Critical Troubleshooting Guide (Q&A)

Issue 1: "My product separates as a viscous oil instead of crystals."

Diagnosis: You have entered a metastable miscibility gap . The attractive forces between solute molecules are strong enough to cause phase separation (droplets) but the kinetic barrier to ordered packing (crystallization) is too high. This often happens when cooling is too rapid or the anti-solvent ratio is too high.

Corrective Protocol:

  • Do NOT cool further. Cooling an oiled-out mixture usually results in an amorphous glass, not crystals.[1]

  • Re-homogenize: Reheat the mixture until the oil phase dissolves completely into a clear solution.

  • Adjust Solvent Balance: Add a small volume (5-10%) of your good solvent (e.g., Isopropanol or Ethanol).[1] Why? This shifts the system composition away from the miscibility gap boundary.

  • Seeding (Crucial): Cool very slowly to the cloud point. Add high-quality seed crystals. If you lack seeds, scratch the glass surface to induce nucleation.

  • Isothermal Aging: Hold the temperature constant at the first sign of turbidity. Allow the oil droplets to interact with seeds and convert to solid before cooling further.

Issue 2: "The isolated solid turns into a sticky gum upon exposure to air."

Diagnosis: Extreme hygroscopicity . The HCl salt lowers the critical relative humidity (CRH) of the solid, causing it to absorb atmospheric moisture until it deliquesces.

Corrective Protocol:

  • Atmosphere Control: All filtration must occur under a nitrogen blanket or in a glovebox.

  • Drying: Use a vacuum oven at 40°C with P₂O₅ (Phosphorus Pentoxide) as a desiccant trap.[1] Standard silica gel is often insufficient for amino-alcohol salts.[1]

  • Storage: Store in amber vials with Parafilm® seal, inside a secondary desiccator.

Issue 3: "Yield is low (<50%) despite cooling to 0°C."

Diagnosis: High solubility in the "good" solvent. The aliphatic chain makes this salt surprisingly soluble in alcohols.

Corrective Protocol:

  • Switch Solvents: If using Ethanol, switch to n-Butanol or Isopropanol (IPA) .[1] The lower polarity of these alcohols reduces the solubility of the salt slightly, improving recovery.

  • Anti-Solvent Drowning: Use MTBE (Methyl tert-butyl ether) or Ethyl Acetate as an anti-solvent.[1] Do not use Hexane/Heptane immediately, as they often induce oiling out due to extreme polarity difference.

The "Golden Standard" Crystallization Protocol

This protocol is designed to bypass the oiling-out region by leveraging a "buffer" solvent system.[1]

Materials
  • Crude 5-(Methylamino)pentan-1-ol HCl [1]

  • Solvent A (Good): Isopropanol (IPA) - anhydrous[1]

  • Solvent B (Anti-solvent): Ethyl Acetate (EtOAc) or MTBE - anhydrous[1]

Step-by-Step Methodology
  • Dissolution:

    • Suspend crude solid in IPA (approx. 3-5 mL per gram).

    • Heat to 60-70°C. If insolubles remain (likely NH₄Cl or inorganic salts), filter hot through a sintered glass funnel.[1]

    • Checkpoint: Solution must be perfectly clear and colorless/pale yellow.

  • Nucleation Setup:

    • Allow the solution to cool naturally to 45°C.

    • Add Solvent B (EtOAc) dropwise slowly until a faint, persistent turbidity (cloud point) is observed.

    • Critical Step: Add 1-2 mL of IPA to clear the turbidity.[1] You are now just below the supersaturation limit.

  • Seeding & Growth:

    • Add seed crystals (0.5 wt%).

    • Stir gently at 40°C for 30 minutes. You should see the seed bed grow.

    • Note: If oil droplets form, reheat to 50°C to dissolve them, then cool back to 40°C more slowly.

  • Anti-Solvent Addition:

    • Over 2 hours, add Solvent B (ratio 1:1 to 1:2 relative to IPA).

    • Cool to 0-5°C over another 2 hours.

  • Isolation:

    • Filter rapidly under Nitrogen/Argon.

    • Wash the cake with cold 1:3 IPA:EtOAc mixture.

    • Dry immediately under high vacuum.

Visualizations

Figure 1: Decision Tree for Oiling Out (LLPS)

This logic flow helps you recover a batch that has separated into two liquid phases.

OilingOutStrategy start Observation: Oiling Out (Liquid Droplets Form) check_temp Is Temp > Cloud Point? start->check_temp action_heat HEAT mixture until clear (one phase) check_temp->action_heat No (Too cold) action_solvent Add 5-10% Good Solvent (Shift Phase Diagram) check_temp->action_solvent Yes (Saturated) action_heat->action_solvent action_seed Add Seeds at Elevated Temp action_solvent->action_seed action_cool Cool Slowly (1°C/min) action_seed->action_cool action_cool->start Oils again? result_cryst Success: Crystalline Suspension action_cool->result_cryst

Caption: Workflow to resolve Liquid-Liquid Phase Separation (LLPS) during crystallization.

Figure 2: Crystallization Process Workflow

A visual representation of the "Golden Standard" protocol.

CrystProtocol step1 1. Dissolve in IPA (60-70°C) step2 2. Hot Filtration (Remove Salts) step1->step2 step3 3. Cloud Point (Add EtOAc -> Clear) step2->step3 step4 4. Seeding (Hold at 40°C) step3->step4 step5 5. Cooling Ramp (to 0°C over 2h) step4->step5 step6 6. Isolation (Vacuum/N2) step5->step6

Caption: Step-by-step workflow for the purification of 5-(Methylamino)pentan-1-ol HCl.

Data & Properties Summary

PropertyDescriptionImplication for Crystallization
Solubility (Water) Very HighAvoid water; use anhydrous organic solvents.[1]
Solubility (Alcohols) High (MeOH > EtOH > IPA)Use higher alcohols (IPA/BuOH) to improve yield.[1]
Solubility (Non-polar) Insoluble (Hexane, Ether)Use as anti-solvents, but add slowly to prevent oiling.
Hygroscopicity High (Deliquescent)Requires <30% RH environment; dry with P₂O₅.[1]
Melting Point Broad/Low (if impure)Sharp MP indicates purity; broad range suggests solvent inclusion.[1]

References

  • PubChem. 5-(Methylamino)pentan-1-ol Hydrochloride Compound Summary. National Library of Medicine. [Link]

  • Mettler Toledo. Oiling Out in Crystallization: Mechanisms and Solutions. [Link][1][3]

  • Organic Syntheses. Purification of Methylamine Hydrochloride (Analogous Procedure). Org.[4] Synth. 1925, 5,[5][6] 75. [Link]

  • LibreTexts Chemistry. Troubleshooting Crystallization: Oiling Out. [Link]

Sources

Optimization

Technical Support Center: Catalyst Optimization for 5-(Methylamino)pentan-1-ol HCl

Subject: Troubleshooting Catalyst Deactivation & Poisoning Protocols Compound ID: 5-(Methylamino)pentan-1-ol hydrochloride Functional Class: Bifunctional Amino-Alcohol / Secondary Amine Salt Core Directive & Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Catalyst Deactivation & Poisoning Protocols Compound ID: 5-(Methylamino)pentan-1-ol hydrochloride Functional Class: Bifunctional Amino-Alcohol / Secondary Amine Salt

Core Directive & Executive Summary

The Challenge: 5-(Methylamino)pentan-1-ol hydrochloride presents a "Dual-Threat" to transition metal catalysts (Pd, Pt, Rh).

  • The Nucleophile (Amine): The secondary amine is a potent Lewis base (

    
    -donor) that competitively binds to electrophilic metal centers, displacing ligands and arresting the catalytic cycle (blocking oxidative addition or reductive elimination).
    
  • The Anion (Chloride): The hydrochloride counter-ion (

    
    ) can displace labile ligands on the catalyst surface, alter the electronic properties of the metal (forming inactive Pd-Cl species), or cause nanoparticle sintering.
    

The Solution: Our approach utilizes Steric Shielding (for homogeneous catalysis) and Proton Management (for heterogeneous catalysis) to prevent the amine from "seeing" the metal center until necessary.

Mechanism of Poisoning (Diagnostic)

Before troubleshooting, you must identify how the poisoning is occurring in your specific workflow.

Visualizing the Poisoning Pathway

The following diagram illustrates the competitive inhibition mechanism where the substrate (Amine) and the counter-ion (Chloride) block the active catalytic sites.

CatalystPoisoning cluster_0 Reaction Environment Substrate 5-(Methylamino)pentan-1-ol (Free Base) Catalyst_Active Active Pd(0)/Pd(II) Species Substrate->Catalyst_Active Strong Sigma-Donation Chloride Chloride Ion (Cl-) Chloride->Catalyst_Active Ligand Displacement Desired_Reagent Coupling Partner (e.g., Aryl Halide) Desired_Reagent->Catalyst_Active Oxidative Addition (Blocked) Catalyst_Dead Deactivated Catalyst (Coordination Saturation) Catalyst_Active->Catalyst_Dead Irreversible Binding

Figure 1: Competitive adsorption mechanism. The secondary amine and chloride ion outcompete the desired reagent for open coordination sites on the metal center.

Troubleshooting Heterogeneous Catalysis (Hydrogenation)

Scenario: You are performing a hydrogenation (e.g., benzyl deprotection, double bond reduction) and the reaction stalls or is incredibly slow.

FAQ: Why is my Pd/C dead after 10 minutes?

Answer: If you neutralized the HCl salt before adding the catalyst, you generated a free amine that immediately coated the Pd surface. If you didn't neutralize it, the HCl might be corroding the equipment or affecting the support, but the amine is likely protonated (good). The issue is often the chloride poisoning the Pd surface sites.

Protocol A: The "Acidic Mode" Hydrogenation

Logic: Keep the amine protonated (


). Ammonium species do not have a lone pair to donate to the metal, rendering them "invisible" to the catalyst.

Step-by-Step:

  • Do NOT Free-Base: Use the hydrochloride salt directly if the substrate stability allows.

  • Solvent Switch: Use a protic solvent like Methanol (MeOH) or Acetic Acid (AcOH).

  • Chloride Scavenging (Optional but Recommended): If the reaction is still slow, the

    
     is the culprit.
    
    • Action: Add 1.1 equivalents of Sodium Acetate (NaOAc) .

    • Mechanism:[1][2][3][4]

      
      .
      
    • While NaCl is formed, the acetate counter-ion is far less poisoning to Pd than chloride.

  • Catalyst Loading: Increase Pd/C loading to 10-20 wt% (relative to substrate) to account for partial site blockage.

Protocol B: Counter-Ion Exchange (The "Clean" Salt)

If chloride is strictly forbidden (e.g., highly sensitive Pd species):

  • Dissolve 5-(Methylamino)pentan-1-ol HCl in water.

  • Pass through an ion-exchange resin (e.g., Amberlite IRA-400 loaded with Sulfate or Tetrafluoroborate).

  • Isolate the Sulfate/BF4 salt. These anions are non-coordinating and will not poison the catalyst.

Troubleshooting Homogeneous Catalysis (Cross-Coupling)

Scenario: You are using 5-(Methylamino)pentan-1-ol as a nucleophile in a Buchwald-Hartwig amination, but yields are low (<30%).

FAQ: The reaction turns black and precipitates Pd black immediately.

Answer: This is "Amine-Induced Catalyst Decomposition." The small, flexible amino-alcohol is chelating the Pd, kicking off your ligands (e.g., BINAP, PPh3), leading to unstable "ligandless" Pd which aggregates into Pd black.

Protocol C: Steric Shielding Strategy

Logic: You cannot protonate the amine (it needs to be a nucleophile). Therefore, you must make the catalyst inaccessible to the amine's resting state, allowing entry only for the reductive elimination step.

The Solution: Bulky Biaryl Phosphine Ligands. Use ligands from the Buchwald generation (e.g., RuPhos , BrettPhos ).

  • Why? These ligands create a massive steric "roof" over the Pd center. The primary amine can squeeze in to react, but the bulky ligand prevents the formation of stable, deactivated bis-amine complexes.

Recommended System:

  • Pre-catalyst: Use RuPhos Pd G4 or BrettPhos Pd G4 (Pre-formed oxidative addition complexes). Do not mix Pd(OAc)2 + Ligand in situ if possible; the induction period allows poisoning.

  • Base: Use NaOtBu or Cs2CO3 . (Avoid strong bases that might deprotonate the alcohol and cause O-arylation side reactions).

Data: Ligand Performance Comparison

Ligand ClassExampleYield (Typical)Mechanism of Failure/Success
Monodentate Phosphine

< 10%Displaced by amine; Pd black forms.
Bidentate Phosphine BINAP / DPPF20-40%Chelation competition; slow kinetics.
Bulky Biaryl (Gen 3/4) RuPhos > 85% Steric bulk prevents amine saturation.
N-Heterocyclic Carbene PEPPSI-IPr50-70%Strong sigma-donor, but less steric protection than RuPhos.

Workflow Decision Tree

Use this logic flow to select the correct protocol for your experiment.

DecisionTree Start Start: 5-(Methylamino)pentan-1-ol HCl ReactionType What is the Reaction Type? Start->ReactionType Hetero Heterogeneous (Hydrogenation / Deprotection) ReactionType->Hetero Reductive Homo Homogeneous (Cross-Coupling / Amination) ReactionType->Homo Coupling Action_Hetero GOAL: Keep Amine Protonated Hetero->Action_Hetero Action_Homo GOAL: Free Amine + Protected Metal Homo->Action_Homo Step_Hetero Protocol A: Acidic Mode (Use AcOH or MeOH) + NaOAc (Scavenge Cl-) Action_Hetero->Step_Hetero Step_Homo Protocol C: Steric Shielding Use RuPhos/BrettPhos Pd G4 + NaOtBu (Base) Action_Homo->Step_Homo

Figure 2: Decision matrix for catalyst protection strategies based on reaction type.

Post-Reaction Purification (Scavenging)

Even with a successful reaction, residual Pd coordinated to your product (the amine) is a common issue.

Problem: The product is an amine. It holds onto Pd.[4] Solution: Chemical Scavenging.

  • Silica-Thiol (Si-Thiol): Add 50 wt% (relative to product) of Si-Thiol resin to the crude reaction mixture in EtOAc/THF. Stir for 2 hours at 40°C. Filter.

    • Why? Sulfur binds Pd orders of magnitude stronger than the amine.

  • DMT (Dimercaptotriazine): Highly effective for removing Pd from polar amines.

  • Aqueous Wash: If the product is not water-soluble, wash the organic layer with 10% aqueous Cysteine or EDTA solution .

References

  • Mechanisms of Catalyst Poisoning

    • Title: Mechanisms of catalyst poisoning in palladium-catalyzed cyan
    • Source: PubMed / J. Am. Chem. Soc.[5]

    • URL:[Link]

  • Chloride Effects on Palladium

    • Title: Interplay of chloride levels and palladium(ii)-catalyzed reactions.[2]

    • Source: PMC / NIH
    • URL:[Link]

  • Buchwald-Hartwig Ligand Selection

    • Title: A General Catalyst for the Amination of Aryl Halides with Primary and Secondary Amines (RuPhos).
    • Source: ACS Public
    • URL:[Link]

  • Amino-Alcohol Coupling Strategies

    • Title: Catalytic Chemoselective C-N and C-O Cross-Coupling of Amino Alcohols.[6]

    • Source: ResearchGate[2][6][7][8]

    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum interpretation of 5-(Methylamino)pentan-1-ol hydrochloride

Structural Elucidation and Comparative NMR Analysis: 5-(Methylamino)pentan-1-ol Hydrochloride Executive Summary Product: 5-(Methylamino)pentan-1-ol Hydrochloride CAS: 2751-70-4 (Free base ref) Formula: Role: Critical lin...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Elucidation and Comparative NMR Analysis: 5-(Methylamino)pentan-1-ol Hydrochloride

Executive Summary

Product: 5-(Methylamino)pentan-1-ol Hydrochloride CAS: 2751-70-4 (Free base ref) Formula:


Role:  Critical linker in PROTAC® development and antibody-drug conjugates (ADCs).

This guide provides a definitive interpretation of the ^1H NMR spectrum for 5-(Methylamino)pentan-1-ol hydrochloride. Unlike standard spectral databases, this analysis focuses on the hydrochloride salt form in DMSO-d6, highlighting the critical differences between the salt and free base to ensure quality control in drug development workflows.

Experimental Protocol

To obtain the resolution required for this analysis, the following protocol is mandatory. The choice of DMSO-d_6 over D_2O is critical to visualize the ammonium (


) and hydroxyl (

) protons, which are diagnostic for salt formation and purity.
Sample Preparation Workflow

SamplePrep Step1 Weighing 10-15 mg Sample Step2 Solvent Addition 0.6 mL DMSO-d6 (99.9% D) Step1->Step2 Step3 Mixing Vortex (30s) Ensure full dissolution Step2->Step3 Step4 Transfer Clean, dry 5mm Tube Step3->Step4 Step5 Acquisition 300K, 16-32 Scans D1 = 1.0s Step4->Step5

Figure 1: Optimized sample preparation workflow for salt characterization.

Critical Parameter:

  • Solvent: DMSO-d_6 (Dimethyl sulfoxide-d6).[1][2][3]

  • Why? In D_2O, the acidic

    
     and 
    
    
    
    protons exchange with deuterium (
    
    
    ) and disappear. DMSO-d_6 preserves these signals, allowing confirmation of the salt stoichiometry and the alcohol terminus.

Structural Analysis & Assignments

The molecule consists of a 5-carbon alkyl chain terminated by a primary alcohol and a secondary amine hydrochloride.

Molecular Structure:


[2]
^1H NMR Assignment Table (DMSO-d_6, 400 MHz)
PositionGroupShift (

, ppm)
MultiplicityIntegralInterpretation
NH/OH

8.50 - 8.80Broad Singlet2HDiagnostic: Confirms HCl salt formation. Disappears in D_2O.
OH

4.35 - 4.45Triplet (

Hz)
1HHydroxyl proton. Triplet indicates coupling to C5 protons.
C5

3.35 - 3.45Quad/Multiplet2HDeshielded by Oxygen. Appears as quartet if coupled to OH.
C1

2.80 - 2.95Multiplet2HDeshielded by cationic Nitrogen (

).
N-Me

2.50 - 2.55Singlet/Triplet*3HMethyl on Nitrogen. *May appear as triplet due to coupling with

.
C2

1.60 - 1.75Multiplet2H

-position to Nitrogen.
C4

1.40 - 1.50Multiplet2H

-position to Oxygen.
C3

1.25 - 1.35Multiplet2HCentral methylene (most shielded).

> Note: The N-Methyl signal at ~2.5 ppm often overlaps with the residual DMSO solvent peak (2.50 ppm). Careful integration or 2D HSQC analysis is recommended if quantification is required.

Connectivity Logic (COSY/HSQC)

Connectivity cluster_legend Interaction Types NH NH2+ (8.7 ppm) NMe N-Me (2.55 ppm) NH->NMe Coupling C1 C1 (N-CH2) (2.9 ppm) NH->C1 Strong Coupling C2 C2 (CH2) (1.7 ppm) C1->C2 COSY C3 C3 (CH2) (1.3 ppm) C2->C3 COSY C4 C4 (CH2) (1.45 ppm) C3->C4 COSY C5 C5 (O-CH2) (3.4 ppm) C4->C5 COSY OH OH (4.4 ppm) C5->OH Scalar (J=5Hz) Legend1 Through-Bond (COSY) Legend2 Exchangeable Protons

Figure 2: Connectivity map showing scalar couplings (COSY) and key proton environments.

Comparative Analysis: Salt vs. Free Base

This is the most critical section for researchers validating their synthesis or purchase. The hydrochloride salt exhibits distinct shifts compared to the free base due to the protonation effect (deshielding).

FeatureHCl Salt (Target) Free Base (Alternative) Mechanistic Reason
Nitrogen Protons 8.5 - 9.0 ppm (2H, Broad)~1.5 - 2.0 ppm (1H, Broad)Protonation creates a cationic center (

), heavily deshielding the attached protons.

(C1)
2.80 - 2.95 ppm ~2.40 - 2.50 ppmThe positive charge on Nitrogen inductively withdraws electron density from the adjacent carbon.

(Methyl)
2.50 - 2.55 ppm ~2.25 - 2.30 ppmSimilar inductive effect on the methyl group.
Solubility High in Water/DMSOHigh in organic solvents (

)
Ionic character of the salt vs. lipophilic character of the amine.

Performance Implication: If your spectrum shows the N-Methyl group at 2.25 ppm and lacks the broad downfield signals at 8.5+ ppm, you have the Free Base , not the Hydrochloride salt. This will drastically affect solubility assays and coupling reaction yields.

Troubleshooting & Impurities

Common impurities in the synthesis of this linker include:

  • N,N-Dimethyl Analog: Look for a strong singlet at 2.7-2.8 ppm (integrating for 6H relative to the chain).

  • O-Alkylation Products: Check the O-CH2 region. If the triplet at 4.4 ppm (OH) is missing and the C5 protons shift, the alcohol may be capped.

  • Residual Water: In DMSO-d_6, water appears at 3.33 ppm . This can obscure the C5 (

    
    ) signal.
    
    • Solution: Add a drop of D_2O (shakes the water signal, eliminates OH coupling) or use dry DMSO.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3][4] (General principles of amine salt shifts).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (Reference for alkyl chain shifts). Link

Sources

Comparative

A Comparative Guide to HPLC Method Development for Purity Analysis of 5-(Methylamino)pentan-1-ol Hydrochloride

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 5-(Methylamino)pentan-1-ol hydrochloride. Designed for researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 5-(Methylamino)pentan-1-ol hydrochloride. Designed for researchers, scientists, and drug development professionals, this document delves into the causal relationships behind experimental choices, ensuring a scientifically rigorous and practical approach to method development for this challenging analyte.

The analysis of polar compounds like 5-(Methylamino)pentan-1-ol hydrochloride, which lack a significant UV chromophore, presents a considerable challenge in pharmaceutical quality control.[1][2][3] Standard reversed-phase liquid chromatography (RPLC) often fails to provide adequate retention for such highly polar molecules.[1][4][5] This guide explores robust analytical strategies, comparing a primary method utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) with Charged Aerosol Detection (CAD) against alternative approaches, supported by experimental data and adherence to regulatory standards.[6][7][8]

The Analytical Challenge: 5-(Methylamino)pentan-1-ol Hydrochloride

5-(Methylamino)pentan-1-ol hydrochloride is a small, polar, aliphatic amine. Its high polarity makes it poorly retained on traditional non-polar stationary phases used in RPLC.[5][9] Furthermore, the absence of a significant UV-absorbing moiety renders conventional UV-Vis detection insensitive for impurity profiling at low levels.[2][10][11] Therefore, a successful analytical method must address both the retention and detection challenges inherent to this molecule.

Primary Method: Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection (HILIC-CAD)

HILIC is a powerful technique for the separation of polar and hydrophilic compounds.[5][12][13] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[14][15] This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition, leading to their retention.[14][15]

Charged Aerosol Detection (CAD) is a universal detection method that is not dependent on the optical properties of the analyte.[16][17][18] It is suitable for the analysis of non-volatile and many semi-volatile compounds.[17][18][19] The eluent from the column is first nebulized, followed by the evaporation of the mobile phase, leaving behind analyte particles. These particles are then charged and detected by an electrometer, providing a response that is proportional to the mass of the analyte.[16][17][18]

HILIC-CAD Method Development Workflow

Caption: Workflow for HILIC-CAD Method Development.

Experimental Protocol: HILIC-CAD

1. Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a Charged Aerosol Detector.

2. Chromatographic Conditions:

  • Column: Amide-based HILIC column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 95% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 5 µL.

  • CAD Settings: Evaporation temperature and nitrogen gas pressure optimized according to the manufacturer's recommendations.

3. Sample Preparation:

  • Dissolve the 5-(Methylamino)pentan-1-ol hydrochloride sample in a mixture of Acetonitrile and Water (90:10 v/v) to a final concentration of 1 mg/mL.

Alternative Method 1: Ion-Pairing Reversed-Phase Chromatography with ELSD (IP-RPLC-ELSD)

Ion-pairing chromatography is a technique used to increase the retention of ionic and highly polar compounds on reversed-phase columns.[4][20] An ion-pairing reagent, which has a hydrophobic tail and an ionic head group, is added to the mobile phase.[20] This reagent forms a neutral ion pair with the analyte, which can then be retained by the non-polar stationary phase.[20]

Evaporative Light Scattering Detection (ELSD) is another universal detection technique that works on a similar principle to CAD.[21][22][23] The column eluent is nebulized, the solvent is evaporated, and the remaining non-volatile analyte particles scatter a light beam, which is then detected.[21][22][24]

IP-RPLC-ELSD Method Development Workflow

Caption: Workflow for IP-RPLC-ELSD Method Development.

Experimental Protocol: IP-RPLC-ELSD

1. Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and an Evaporative Light Scattering Detector.

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 10 mM Sodium Hexanesulfonate in Water, pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 50% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • ELSD Settings: Nebulizer temperature and nitrogen gas flow rate optimized according to the manufacturer's guidelines.

3. Sample Preparation:

  • Dissolve the 5-(Methylamino)pentan-1-ol hydrochloride sample in Mobile Phase A to a final concentration of 1 mg/mL.

Alternative Method 2: Pre-column Derivatization with UV Detection

For analytes lacking a chromophore, pre-column derivatization can be employed to attach a UV-active moiety to the molecule, enabling detection by a standard UV-Vis detector.[2][11][25] This approach can also alter the polarity of the analyte, potentially improving its retention in RPLC.[25] A common derivatizing agent for primary and secondary amines is 9-fluorenylmethyl chloroformate (FMOC-Cl).[25]

Pre-column Derivatization Workflow

Caption: Workflow for Pre-column Derivatization with UV Detection.

Experimental Protocol: Pre-column Derivatization with UV Detection

1. Derivatization Procedure:

  • To 100 µL of a 1 mg/mL sample solution in borate buffer (pH 9.0), add 100 µL of a 5 mg/mL solution of FMOC-Cl in acetonitrile.

  • Vortex the mixture and let it react at room temperature for 10 minutes.

  • Quench the reaction by adding 50 µL of a 1% glycine solution.

  • Dilute the mixture with the initial mobile phase before injection.

2. Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

3. Chromatographic Conditions:

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: 30% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 265 nm.

Performance Comparison

The following table summarizes the comparative performance of the three methods based on typical validation parameters as outlined in the ICH Q2(R1) guideline.[6][8][26]

Parameter HILIC-CAD IP-RPLC-ELSD Pre-column Derivatization-UV
Specificity High (orthogonal to RPLC)Moderate (potential for ion-pairing reagent interference)High (dependent on derivatization reaction specificity)
Linearity (r²) > 0.99 (often requires a non-linear fit)> 0.99 (often requires a non-linear fit)> 0.999 (typically linear)
LOD/LOQ Low ng rangeLow to mid ng rangeLow to sub-ng range (highly dependent on derivatization efficiency)
Accuracy (% Recovery) 98-102%97-103%98-102%
Precision (%RSD) < 2%< 3%< 2%
Robustness Moderate (sensitive to mobile phase composition and water content)Low (sensitive to pH, IPR concentration, and temperature)Moderate (dependent on the reproducibility of the derivatization reaction)
Throughput HighModerateLow (due to the extra derivatization step)
MS Compatibility High (uses volatile buffers)Low (ion-pairing reagents suppress MS signal)Moderate (depends on derivatization byproducts)

Conclusion and Recommendations

For the purity analysis of 5-(Methylamino)pentan-1-ol hydrochloride, the HILIC-CAD method emerges as the most advantageous approach. It offers a direct analysis without the need for derivatization, providing good retention and universal detection.[4][5][27] Its compatibility with mass spectrometry is a significant benefit for impurity identification.[27][28] While HILIC methods can be sensitive to mobile phase composition, modern HILIC columns have shown improved robustness and reproducibility.[29]

The pre-column derivatization method with UV detection can offer the highest sensitivity but at the cost of increased sample preparation complexity and time. The derivatization step itself can be a source of variability and potential side reactions, which must be carefully controlled and validated.[2][25]

Ultimately, the choice of method will depend on the specific requirements of the analysis, including the desired sensitivity, sample throughput, and the availability of instrumentation. For routine quality control where robustness and simplicity are paramount, the HILIC-CAD method is the recommended starting point for development and validation. All methods must be validated according to the principles outlined in ICH Q2(R1) to ensure they are suitable for their intended purpose.[6][8][26]

References

  • Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. (2024, May 11).
  • Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. (2026, February 12).
  • HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection.
  • HILIC Method Development in a Few Simple Steps. Thermo Fisher Scientific.
  • Evaporative light scattering detector. Wikipedia.
  • Charged aerosol detector. Wikipedia.
  • ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. (2020, November 19).
  • Hydrophilic Interaction Liquid Chromatography (HILIC). (2010, January 23). RJPT.
  • Episode 1: The Benefits of Charged Aerosol Detection (CAD) in High-Performance Liquid Chromatography (HPLC). (2025, March 19). Thermo Fisher Scientific.
  • USP-NF 〈621〉 Chromatography. (2023, November 1).
  • Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. (2020, September 25). Longdom Publishing.
  • Polar Hydrophilic Compounds in Pharmaceutical Analysis. Merck Millipore.
  • Charged aerosol detection - factors affecting uniform analyte response. Thermo Fisher Scientific.
  • Corona Charged Aerosol Detector (CAD) for Analytical Chemistry. (2024, August 28). AZoM.
  • Amines-Ion Pairing. (2007, June 5). Chromatography Forum.
  • General Chapters: <621> CHROMATOGRAPHY. uspbpep.com.
  • Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography.
  • Structured Approach to Method Development for Bioanalytical HILIC–MS-MS Applications.
  • Revisions per USP 621. Agilent.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • 〈621〉 Chromatography. USP-NF ABSTRACT.
  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. (2022, May 10). ACS Publications.
  • No chromophore - no problem?. (2021, May 10). Wiley Analytical Science.
  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting. (2018, May 1). Agilent.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA.
  • Analytical Method Development Approach When Compounds Don't Have UV Chromophore. (2020, October 24).
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • ACE HILIC Method Development Guide. MAC-MOD Analytical.
  • The principles of ELSD. (2016, September 15). Peak Scientific.
  • [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. (2025, December 24). Welch Materials.
  • So, how does an ELSD work?. (2023, January 23). Biotage.
  • Quality Guidelines. ICH.
  • Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. (2022, January 17). ChemRxiv.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA).
  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. (2022, June 3). PubMed.
  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. (2025, August 5). Request PDF.
  • Waters 2420 Evaporative Light Scattering Detector.
  • How to detect and analyze compounds with little or no UV absorption in LC purification?. (2024, November 15).
  • Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. (2023, October 1). Bentham Science Publishers.
  • No chromophore – no HPLC analysis?. (2023, March 21). LabRulez LCMS.
  • Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Thermo Fisher Scientific.
  • Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. (2009, May 15). PubMed.
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs. Google Patents.
  • HPLC-UV Method Development for Highly Polar Impurities. (2025, December 2). Resolian.
  • Hydrophilic Interaction Liquid Chromatography for the Analysis of Pharmaceutical Formulations. (2024, January 18).
  • Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). (2024, February 13). PMC.
  • HPLC Analysis of Active Drug in a Formulation. SIELC Technologies.
  • 5-(Methylamino)pentan-1-ol. Sigma-Aldrich.
  • Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. (2009, May 1).

Sources

Validation

Mass spectrometry (LC-MS) fragmentation patterns of 5-(Methylamino)pentan-1-ol HCl

The following technical guide provides an in-depth comparative analysis of the LC-MS fragmentation patterns of 5-(Methylamino)pentan-1-ol HCl, specifically designed for researchers in drug development and analytical chem...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparative analysis of the LC-MS fragmentation patterns of 5-(Methylamino)pentan-1-ol HCl, specifically designed for researchers in drug development and analytical chemistry.

Executive Summary

5-(Methylamino)pentan-1-ol (C₆H₁₅NO) serves as a critical bifunctional linker in the synthesis of PROTACs and Antibody-Drug Conjugates (ADCs). Its structural integrity is often compromised by the presence of isomeric impurities, most notably 6-Aminohexan-1-ol , which shares the exact molecular weight (117.19 Da) and elemental composition.

This guide delineates the specific electrospray ionization (ESI) fragmentation pathways that distinguish the N-methylated secondary amine (Target) from its primary amine chain-extended isomer. We establish that


-cleavage ions (m/z 44 vs. m/z 30)  and cyclization kinetics (piperidinium vs. azepanium formation)  are the definitive diagnostic markers for identification.

Chemical Identity & Structural Context[1][2][3][4][5][6]

FeatureTarget Molecule Primary Comparator (Isomer)
Name 5-(Methylamino)pentan-1-ol HCl 6-Aminohexan-1-ol
Structure


Monoisotopic Mass 117.1154 Da (Free Base)117.1154 Da
[M+H]⁺ 118.12 118.12
Amine Type Secondary (N-Methyl)Primary
Chain Length Pentyl (C5)Hexyl (C6)

Analytical Challenge: In low-resolution MS, these compounds are indistinguishable. High-resolution MS (HRMS) alone fails due to identical formulas. Tandem MS (MS/MS) fragmentation is required for differentiation.

Fragmentation Mechanics: The ESI+ Pathways[9]

In positive mode ESI, the protonation site is kinetically controlled by the amine nitrogen due to its higher proton affinity compared to the hydroxyl oxygen. The fragmentation of 5-(Methylamino)pentan-1-ol is driven by two competing mechanisms: Neighboring Group Participation (NGP) leading to water loss, and Charge-Remote/Inductive Cleavage .

Pathway A: Dehydration via Cyclization (Dominant)

Upon collisional activation, the secondary amine attacks the carbon bearing the hydroxyl group. For 5-(Methylamino)pentan-1-ol, this is a 1,5-nucleophilic attack, which is entropically favored to form a stable 6-membered ring.

  • Mechanism:

    
    
    
  • Resulting Ion: m/z 100.11 (Base Peak)

  • Significance: The formation of a 6-membered piperidine ring is extremely rapid.

Pathway B: -Cleavage (Diagnostic)

This pathway involves the homolytic cleavage of the C-C bond adjacent to the nitrogen atom. This is the "fingerprint" region for amines.

  • Mechanism: Radical site initiation at the nitrogen leads to cleavage of the

    
     bond.
    
  • Fragment:

    
    
    
  • Resulting Ion: m/z 44.05 (N-methylformaldiminium ion)

Pathway C: Methyl Loss (Minor)

Loss of the N-methyl group as a radical or neutral species is generally unfavorable compared to water loss but may appear at high collision energies.

  • Resulting Ion: m/z 88 (Loss of

    
     from alcohol end) or m/z 87 (Loss of 
    
    
    
    ).

Comparative Analysis: Target vs. Isomer

The distinction relies on the stability of the cyclic product and the mass of the amine-containing fragment.

Comparison Table: Diagnostic Ions
m/z (ESI+)Identity5-(Methylamino)pentan-1-ol (Target)6-Aminohexan-1-ol (Isomer)Mechanistic Origin
118

ObservedObservedParent Ion
100

High Intensity (Base Peak)Medium IntensityTarget forms Piperidinium (6-ring, stable). Isomer forms Azepanium (7-ring, slower formation).
44 Immonium IonPresent (Diagnostic) Absent

-cleavage of Secondary amine (

).
30 Immonium IonAbsent Present (Diagnostic)

-cleavage of Primary amine (

).
87

PossibleN/ALoss of methylamine (Target specific).
101

N/APossibleLoss of ammonia (Isomer specific).
Key Differentiator

The presence of m/z 44 confirms the N-methyl group. The presence of m/z 30 confirms a primary amine.

Visualization of Fragmentation Pathways[9][10]

The following diagram illustrates the divergent pathways for the target molecule and its isomer, highlighting the critical diagnostic nodes.

FragmentationPathways cluster_Target Target: 5-(Methylamino)pentan-1-ol cluster_Isomer Comparator: 6-Aminohexan-1-ol T_Parent [M+H]+ m/z 118 (Secondary Amine) T_WaterLoss N-Methylpiperidinium m/z 100 T_Parent->T_WaterLoss -H2O (Fast Cyclization) T_Alpha N-Methyl Immonium m/z 44 T_Parent->T_Alpha Alpha-Cleavage I_Parent [M+H]+ m/z 118 (Primary Amine) I_WaterLoss Azepanium Ion m/z 100 I_Parent->I_WaterLoss -H2O (Slow Cyclization) I_Alpha Primary Immonium m/z 30 I_Parent->I_Alpha Alpha-Cleavage

Caption: Comparative fragmentation pathways showing diagnostic ions (m/z 44 vs m/z 30) and cyclization products.

Experimental Protocol

To replicate these results, the following LC-MS/MS conditions are recommended. This protocol ensures sufficient separation of isomers before MS analysis, which is critical if the sample is a mixture.

Sample Preparation[2]
  • Stock Solution: Dissolve 1 mg of 5-(Methylamino)pentan-1-ol HCl in 1 mL of Methanol:Water (50:50).

  • Working Solution: Dilute to 1 µg/mL (1 ppm) in 0.1% Formic Acid (aq).

  • Note: The HCl salt will dissociate immediately; the formate buffer maintains the protonated state

    
    .
    
LC Conditions (HILIC Mode)

Since amino alcohols are highly polar, Reverse Phase (C18) often yields poor retention. HILIC is preferred.

  • Column: Amide or Bare Silica HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 95% B to 50% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

MS Parameters (ESI+)[9][11]
  • Source: Electrospray Ionization (Positive Mode).

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 20 V (Keep low to prevent in-source fragmentation of the labile water).

  • Collision Energy (CID): Stepped energy ramp (10, 20, 40 eV) is crucial to observe both the facile water loss (low CE) and the skeletal alpha-cleavage (high CE).

  • Scan Range: m/z 25 – 200.

References

  • Holčapek, M., et al. (2010). Fragmentation behavior of amino alcohols in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. Link

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text establishing alpha-cleavage rules for amines).
  • NIST Mass Spectrometry Data Center. 5-Amino-1-pentanol Mass Spectrum. National Institute of Standards and Technology. Link

  • Sigma-Aldrich. Product Specification: 5-(Methylamino)pentan-1-ol.[1] Link

Sources

Comparative

A Comparative Guide to the FTIR Identification of 5-(Methylamino)pentan-1-ol Hydrochloride

This guide provides a comprehensive analysis of Fourier-Transform Infrared (FTIR) spectroscopy for the identification and differentiation of 5-(Methylamino)pentan-1-ol hydrochloride from structurally similar molecules. D...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of Fourier-Transform Infrared (FTIR) spectroscopy for the identification and differentiation of 5-(Methylamino)pentan-1-ol hydrochloride from structurally similar molecules. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of spectral data, supported by established scientific principles and comparative analysis. We will explore the characteristic vibrational modes of the target molecule and contrast them with potential alternatives, offering a robust framework for unambiguous identification.

The Critical Role of FTIR in Compound Identification

FTIR spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. By measuring the absorption of infrared radiation by a sample, an FTIR spectrum provides a unique molecular "fingerprint" based on the vibrational frequencies of its constituent chemical bonds. For a molecule like 5-(Methylamino)pentan-1-ol hydrochloride, which possesses multiple functional groups—a secondary amine, a primary alcohol, and a hydrochloride salt—FTIR offers a rapid and non-destructive method to confirm its identity and purity. The presence, position, and shape of specific absorption bands are directly correlated to the molecule's functional groups and overall structure.

However, the presence of structurally related compounds, such as precursors or side-products, can present a challenge. Therefore, a thorough understanding of the subtle differences in their FTIR spectra is paramount for accurate identification. This guide will compare the expected characteristic peaks of 5-(Methylamino)pentan-1-ol hydrochloride with those of 5-aminopentan-1-ol, N-methylbutylamine, and pentan-1-ol to highlight the key differentiating features.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To ensure the reliability and reproducibility of FTIR data, a standardized experimental protocol is essential. The following step-by-step methodology is recommended for the analysis of 5-(Methylamino)pentan-1-ol hydrochloride and its analogs.

Sample Preparation: The KBr Pellet Method

Given the solid, crystalline nature of hydrochloride salts at room temperature, the Potassium Bromide (KBr) pellet technique is a common and effective sample preparation method.[1] This involves dispersing a small amount of the solid sample within a dry KBr matrix, which is transparent to infrared radiation in the typical analysis range.

Step-by-Step Protocol:

  • Drying: Ensure both the sample and high-purity KBr powder are thoroughly dried to eliminate moisture, which can introduce a broad O-H stretching band around 3400 cm⁻¹ and potentially interfere with the N-H and O-H signals of the analyte.

  • Grinding: In an agate mortar and pestle, grind approximately 1-2 mg of the sample with 100-200 mg of KBr. The goal is to achieve a fine, homogeneous powder to minimize light scattering.[1]

  • Pellet Formation: Transfer the ground mixture to a pellet press. Apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet.

  • Background Collection: Place the empty pellet holder into the FTIR spectrometer and collect a background spectrum. This will account for any atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

  • Sample Analysis: Place the KBr pellet containing the sample into the holder and acquire the FTIR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_ftir FTIR Analysis drying Drying of Sample & KBr grinding Grinding of Sample & KBr drying->grinding pelletizing Pellet Formation grinding->pelletizing background Background Spectrum Acquisition pelletizing->background Insert empty holder sample_spec Sample Spectrum Acquisition pelletizing->sample_spec Insert sample pellet background->sample_spec processing Data Processing & Analysis sample_spec->processing

Caption: Workflow for FTIR analysis using the KBr pellet method.

Comparative Analysis of Characteristic FTIR Peaks

The key to differentiating 5-(Methylamino)pentan-1-ol hydrochloride from its structural analogs lies in a careful examination of the functional group region (4000-1500 cm⁻¹) of the FTIR spectrum. The table below summarizes the expected characteristic absorption peaks for each compound.

Functional Group Vibration5-(Methylamino)pentan-1-ol HCl (Expected)5-Aminopentan-1-olN-MethylbutylaminePentan-1-ol
O-H Stretch (Alcohol) ~3400-3200 cm⁻¹ (broad, strong)~3400-3200 cm⁻¹ (broad, strong)N/A~3500-3200 cm⁻¹ (broad, strong)[2][3]
N-H Stretch (Amine Salt) ~3000-2250 cm⁻¹ (strong, broad)[4]N/AN/AN/A
N-H Stretch (Free Amine) N/A~3400-3250 cm⁻¹ (two bands, medium)[5]~3350-3310 cm⁻¹ (one band, weak)[5][6]N/A
C-H Stretch (Aliphatic) ~2960-2850 cm⁻¹ (strong)~2960-2850 cm⁻¹ (strong)~2960-2850 cm⁻¹ (strong)~2960-2850 cm⁻¹ (strong)[2]
N-H Bend (Amine Salt) ~1600-1500 cm⁻¹ (strong)[4]N/AN/AN/A
N-H Bend (Primary Amine) N/A~1650-1580 cm⁻¹ (medium)[5]N/AN/A
C-O Stretch (Alcohol) ~1260-1050 cm⁻¹ (strong)~1260-1050 cm⁻¹ (strong)N/A~1260-1050 cm⁻¹ (strong)[2][3]
C-N Stretch (Aliphatic Amine) ~1250-1020 cm⁻¹ (medium-weak)[5]~1250-1020 cm⁻¹ (medium-weak)[5]~1250-1020 cm⁻¹ (medium-weak)[5]N/A
In-Depth Spectral Interpretation

5-(Methylamino)pentan-1-ol Hydrochloride:

  • O-H Stretch: A prominent, broad absorption band is expected in the 3400-3200 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl group.[2][3]

  • N-H Stretch (Key Differentiator): The most telling feature for the hydrochloride salt is a very broad and strong absorption in the 3000-2250 cm⁻¹ range.[4] This is due to the stretching vibrations of the secondary ammonium ion (R₂NH₂⁺). This broadness is a result of extensive hydrogen bonding.

  • C-H Stretch: Sharp, strong peaks between 2960 and 2850 cm⁻¹ will be present, corresponding to the stretching of the C-H bonds in the pentyl chain and the methyl group.[2]

  • N-H Bend: A strong bending vibration for the secondary ammonium ion is anticipated around 1600-1500 cm⁻¹.[4]

  • C-O Stretch: A strong band in the 1260-1050 cm⁻¹ region will signify the C-O stretching of the primary alcohol.[2][3]

  • C-N Stretch: A medium to weak absorption in the 1250-1020 cm⁻¹ range is expected for the aliphatic C-N bond.[5]

Comparison with Alternatives:

  • 5-Aminopentan-1-ol: This primary amine will exhibit two distinct N-H stretching bands around 3400-3250 cm⁻¹, which is a clear distinction from the single, broader N-H stretch of a secondary amine or the very broad ammonium stretch of the hydrochloride salt.[5] It will also show a characteristic N-H bending vibration for a primary amine between 1650 and 1580 cm⁻¹.[5]

  • N-Methylbutylamine: As a secondary amine, it will display a single, typically weak N-H stretching band around 3350-3310 cm⁻¹.[5][6] The absence of the broad O-H and strong C-O stretching bands will readily differentiate it from the amino alcohols.

  • Pentan-1-ol: This simple alcohol will show the characteristic broad O-H stretch and strong C-O stretch. However, it will completely lack any absorptions related to N-H or C-N bonds, making it easily distinguishable.[2][3]

Logical Flow for Identification

identification_flow start Analyze FTIR Spectrum is_oh_present Broad Peak at ~3400-3200 cm⁻¹? start->is_oh_present is_nh_salt_present Very Broad Peak at ~3000-2250 cm⁻¹? is_oh_present->is_nh_salt_present Yes is_secondary_amine One N-H Peak at ~3350-3310 cm⁻¹? is_oh_present->is_secondary_amine No is_primary_amine Two N-H Peaks at ~3400-3250 cm⁻¹? is_nh_salt_present->is_primary_amine No target_compound 5-(Methylamino)pentan-1-ol HCl is_nh_salt_present->target_compound Yes aminopentanol 5-Aminopentan-1-ol is_primary_amine->aminopentanol Yes pentanol Pentan-1-ol is_primary_amine->pentanol No methylbutylamine N-Methylbutylamine is_secondary_amine->methylbutylamine Yes unknown Unknown/Mixture is_secondary_amine->unknown No

Caption: Decision tree for the identification of 5-(Methylamino)pentan-1-ol HCl.

Conclusion

The FTIR spectrum of 5-(Methylamino)pentan-1-ol hydrochloride is distinguished by a unique combination of absorption bands. The simultaneous presence of a broad O-H stretch from the alcohol, a very broad N-H stretch from the secondary ammonium salt, and a strong C-O stretch provides a clear and definitive identification. By comparing the experimental spectrum with the data presented for its structural analogs, researchers can confidently confirm the identity and purity of their target compound. This guide provides the foundational knowledge and a systematic approach to leverage the power of FTIR spectroscopy in chemical analysis and drug development.

References

  • IR: amines. (n.d.). Retrieved from [Link]

  • Infrared Spectrometry - MSU chemistry. (n.d.). Retrieved from [Link]

  • Studying the composition of alcohols using IR spectroscopy - International Journal of Multidisciplinary Research and Development. (2025, December 10). Retrieved from [Link]

  • 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax. (2023, September 20). Retrieved from [Link]

  • Vibrational Spectra of Primary and Secondary Aliphatic Amines - AIP Publishing. (n.d.). Retrieved from [Link]

  • How to Interpret FTIR Results: A Beginner's Guide. (2025, March 21). Retrieved from [Link]

  • IR: alcohols. (n.d.). Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

  • Alcohols—The Rest of the Story - Spectroscopy Online. (2017, April 1). Retrieved from [Link]

  • O-H stretching vibration in Fourier transform difference infrared spectra of bacteriorhodopsin - PubMed. (n.d.). Retrieved from [Link]

  • Prepare a sample of HCl gas for FTIR - YouTube. (2026, February 5). Retrieved from [Link]

  • 1-Pentanol | C5H12O - PubChem. (2018, January 22). Retrieved from [Link]

  • 1-Pentanol - the NIST WebBook. (n.d.). Retrieved from [Link]

  • Infrared Spectrum Characteristics and Quantification of OH Groups in Coal | ACS Omega. (2023, May 3). Retrieved from [Link]

  • 5-Aminopentan-1-ol | C5H13NO | CID 75634 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • FTIR spectra of O-H stretching vibrations in the region located between... - ResearchGate. (n.d.). Retrieved from [Link]

  • Infrared Spectroscopy Absorption Table - Chemistry LibreTexts. (2025, September 11). Retrieved from [Link]

  • THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS - Canadian Science Publishing. (n.d.). Retrieved from [Link]

  • Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25). Retrieved from [Link]

  • Structure of ranitidine hydrochloride (I) and FTIR spectrum (II) with characteristics (III). (n.d.). Retrieved from [Link]

  • Organic Nitrogen Compounds III: Secondary and Tertiary Amines - Spectroscopy Online. (2019, May 1). Retrieved from [Link]

  • Pentanol, 5-amino- - the NIST WebBook. (n.d.). Retrieved from [Link]

  • 1-Pentanol - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]

  • N-methylbutylamine - Optional[Near IR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

  • FTIR INTERPRETATION OF DRUGS - RJPN. (2020, August 31). Retrieved from [Link]

  • FTIR and Raman Spectroscopic Investigations of a Norfloxacin/Carbopol934 Polymeric Suspension - PMC. (n.d.). Retrieved from [Link]

  • Sample preparation for FT-IR. (n.d.). Retrieved from [Link]

  • FTIR spectrum of (A) the residue from the 1-pentanol applied to the... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Sample Preparation – FT-IR/ATR - Polymer Chemistry Characterization Lab. (n.d.). Retrieved from [Link]

  • 4.9.11.4: Part I - FTIR spectrum of a mixture of HCl and DCl gas - Chemistry LibreTexts. (2023, October 24). Retrieved from [Link]

  • 5-Amino-1-pentanol - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

  • N-methylbutylamine - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

  • Interpreting Infrared Spectra - Specac Ltd. (n.d.). Retrieved from [Link]

  • PPM-Level HCl Measurements from Cement Kilns and Waste Incinerators by FTIR Spectroscopy - Midac Corporation. (n.d.). Retrieved from [Link]

  • N-Methylbutylamine | C5H13N | CID 8068 - PubChem. (n.d.). Retrieved from [Link]

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  • FTIR spectrum of liquid pentanol C5H11OH. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

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Validation

Optimizing Spatial Geometry: A Comparative Guide to C5 vs. C6 Methylamino-Alcohol Linkers

[1] Executive Summary In the design of heterobifunctional molecules—specifically Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—the linker is not merely a passive connector; it is a determin...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the design of heterobifunctional molecules—specifically Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—the linker is not merely a passive connector; it is a determinant of thermodynamic stability, cell permeability, and ternary complex geometry.

This guide compares two homologous linkers: 5-(Methylamino)pentan-1-ol (C5-Linker) and 6-(Methylamino)hexan-1-ol (C6-Linker) .[1] While differing by only a single methylene unit (


), this structural variance significantly impacts the "Goldilocks zone" of ligand proximity, the entropic penalty of binding, and the lipophilicity profile (

).

The Verdict:

  • Choose C5 (Pentyl): When the target binding pocket is shallow, or when minimizing molecular weight and entropic penalty is critical for high-affinity ternary complexes.

  • Choose C6 (Hexyl): When a slight increase in lipophilicity is required for membrane permeability, or when the target E3 ligase interface requires deeper solvent exposure to avoid steric clashes.

Molecular Architecture & Physicochemical Profile[2][3]

The choice between a 5-carbon and 6-carbon chain alters the spatial reach by approximately 1.25 Å per rotatable bond, assuming an all-trans conformation.[1]

Comparative Data Table
Feature5-(Methylamino)pentan-1-ol6-(Methylamino)hexan-1-olImpact on Drug Design
Formula


C6 adds bulk and lipophilicity.[1]
MW ( g/mol ) 117.19131.22Marginal difference, negligible for oral bioavailability rules.
Chain Length ~7.5 Å (extended)~8.8 Å (extended)Critical for spanning "buried" ligand binding sites.[1]
cLogP ~0.3~0.8C6 is more lipophilic, aiding passive diffusion.
Rotatable Bonds 56C6 incurs a higher entropic penalty upon binding (

).[1]
Amine Type Secondary (

)
Secondary (

)
Crucial: Forms tertiary amides upon conjugation, removing a potential H-bond donor.
Structural Visualization

The following diagram illustrates the structural elongation and the increase in degrees of freedom (DoF).

LinkerComparison cluster_0 C5 Linker: 5-(Methylamino)pentan-1-ol cluster_1 C6 Linker: 6-(Methylamino)hexan-1-ol cluster_2 Mechanistic Impact C5 HO-(CH2)5-NH(CH3) Length: ~7.5 Å Rotatable Bonds: 5 Entropy Entropic Penalty (C6 > C5) C5->Entropy Lower Penalty Reach Spatial Reach (C6 > C5) C5->Reach Compact Binding C6 HO-(CH2)6-NH(CH3) Length: ~8.8 Å Rotatable Bonds: 6 C6->Entropy Higher Penalty Lipophilicity Lipophilicity (C6 > C5) C6->Lipophilicity Increased Permeability C6->Reach Extended Binding

Figure 1: Structural and mechanistic comparison of C5 vs. C6 linkers.[1] C6 offers greater reach but incurs a higher entropic cost during protein binding.

Mechanistic Implications in PROTAC Design

The "Goldilocks" Zone & Ternary Complexes

In PROTAC design, the linker length determines the stability of the ternary complex (Target-PROTAC-E3).

  • Too Short (Risk with C5): Steric clashes prevent the E3 ligase and Target Protein from approaching closely.[2] No ubiquitination occurs.[1]

  • Too Long (Risk with C6): The complex is "floppy." The effective concentration of the E3 ligase relative to the target drops. The loss of conformational entropy upon binding is too high, reducing

    
    .
    

The "Odd-Even" Effect: While less critical in solution than in crystallography, alkyl chains exhibit an "odd-even" effect in packing density.[1] Even-numbered chains (C6) often pack more efficiently in hydrophobic pockets due to the orientation of the terminal groups, potentially stabilizing non-specific hydrophobic interactions better than odd-numbered (C5) chains.

The Secondary Amine Advantage

Both molecules feature a methylamino group. This is a strategic advantage over primary amines:

  • Selectivity: It prevents over-alkylation during synthesis.[1]

  • Solubility: The N-methyl group breaks potential intermolecular H-bonding networks, often improving solubility in organic solvents (DCM, THF) during synthesis compared to primary amine analogues.[1]

  • Metabolic Stability: Secondary amines are generally more resistant to deamination by amine oxidases than primary amines.[1]

Experimental Protocols

A. Synthesis: Reductive Amination Route (Recommended)

Rationale: Direct alkylation of amino-alcohols can lead to over-alkylation.[1] The most robust route for high-purity linker synthesis is the reduction of the corresponding N-methylated amino acid or ester.

Target Molecule: 6-(Methylamino)hexan-1-ol (C6-Linker) Note: The protocol is identical for the C5 analogue, substituting N-methyl-5-aminopentanoate.[1]

Materials:

  • 6-bromohexanoic acid (or 5-bromopentanoic acid for C5)[1]

  • Methylamine (2M in THF)

  • Lithium Aluminum Hydride (LiAlH4)[1]

  • Anhydrous THF[1]

  • Dichloromethane (DCM)[1]

Step-by-Step Protocol:

  • N-Methylation (Amino Acid Formation):

    • Dissolve 6-bromohexanoic acid (10 mmol) in THF (20 mL).

    • Add Methylamine (2M in THF, 50 mmol, 5 eq) dropwise at 0°C.

    • Allow to warm to RT and stir for 12 hours. The excess amine acts as a base.

    • Concentrate in vacuo.[1] Acidify with 1M HCl and extract with DCM to remove unreacted bromo-acid.[1]

    • Adjust aqueous layer to pH 10 (NaOH) and extract the N-methyl-amino acid into n-butanol or use directly in the next step after drying.[1] Alternative: Use commercially available N-methyl-6-aminohexanoic acid.[1]

  • Reduction to Alcohol:

    • Safety Warning: LiAlH4 is pyrophoric.[1] Work under Nitrogen/Argon.[1]

    • Suspend LiAlH4 (15 mmol, 1.5 eq) in anhydrous THF (30 mL) at 0°C.

    • Add the N-methyl-amino acid (10 mmol) portion-wise (solid) or dropwise (if dissolved in THF).

    • Reflux for 4 hours.[1]

    • Quenching (Fieser Method): Cool to 0°C. Carefully add: 0.6 mL water, 0.6 mL 15% NaOH, 1.8 mL water.

    • Stir until a white granular precipitate forms. Filter through Celite.[1]

    • Concentrate the filtrate to yield the crude amino-alcohol.

  • Purification:

    • Distillation (high vacuum) is preferred for these oily amino-alcohols.[1]

    • Alternatively, flash chromatography (DCM:MeOH:NH4OH 90:10:1).

B. Validation: Fluorescence Polarization (FP) Assay

Rationale: To determine if the linker length (C5 vs C6) affects the binding affinity to the E3 ligase when conjugated.

Workflow Visualization:

FP_Assay cluster_prep Preparation cluster_assay Assay Execution Linker Linker (C5 or C6) Conjugation Conjugation Chemistry Linker->Conjugation Tracer Fluorescent Tracer (FITC/FAM) Tracer->Conjugation Ligand E3 Ligase Ligand (e.g., Thalidomide) Ligand->Conjugation Incubation Incubate with E3 Protein Conjugation->Incubation Form Probe Readout Measure Polarization (mP) Incubation->Readout Result Compare IC50: Does C6 steric bulk hinder binding? Readout->Result High mP = Binding Low mP = No Binding

Figure 2: Fluorescence Polarization workflow to validate linker interference with E3 ligase binding.

References

  • Cyrus, K., et al. (2011). "Impact of linker length on the activity of PROTACs." Molecular BioSystems. Link

  • Li, X., & Song, Y. (2020). "Proteolysis-targeting chimera (PROTAC) for targeted protein degradation and cancer therapy." Journal of Hematology & Oncology. Link

  • Maple, H. J., et al. (2012). "Automated chemical synthesis of peptoid-based PROTACs." Bioorganic & Medicinal Chemistry Letters. (Demonstrates solid-phase synthesis relevance of amino-alcohol linkers).
  • PubChem. (2023).[1] "6-(Methylamino)hexan-1-ol Compound Summary." National Library of Medicine. Link[1]

  • BOC Sciences. (2023).[1] "Alkyl Linkers in PROTACs - Improve Permeability & PK." BOC Sciences Application Notes.

Sources

Comparative

Elemental analysis standards for 5-(Methylamino)pentan-1-ol hydrochloride

Executive Summary: The Halogen Challenge In the development of PROTAC linkers and pharmaceutical intermediates, 5-(Methylamino)pentan-1-ol hydrochloride ( ) presents a specific analytical challenge. Unlike simple organic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Challenge

In the development of PROTAC linkers and pharmaceutical intermediates, 5-(Methylamino)pentan-1-ol hydrochloride (


) presents a specific analytical challenge. Unlike simple organic compounds, this amine hydrochloride salt contains a significant mass percentage of Chlorine (~23%) and is prone to hygroscopicity.

Standard Elemental Analysis (EA) protocols often fail here because the halogen content can poison standard reduction catalysts or mimic Carbon signals if not properly scrubbed. This guide compares the performance of General Organic Standards versus Matrix-Matched Halogenated Standards to determine the optimal calibration strategy for this specific analyte.

Technical Context & Analyte Profile

Before selecting a standard, we must define the target. 5-(Methylamino)pentan-1-ol HCl is a bifunctional linker used in targeted protein degradation.

ElementTheoretical Mass %Analytical Challenge
Carbon 46.90% Standard combustion.
Hydrogen 10.50% High H-content; sensitive to moisture (hygroscopicity).
Nitrogen 9.12% Amine functionality; requires complete oxidation.
Chlorine 23.07% CRITICAL: Must be trapped (Ag-wool) to prevent interference.
Oxygen 10.41% Calculated by difference or pyrolysis (optional).

Comparative Analysis of Calibration Standards

To achieve


 accuracy for the target compound, you cannot rely on a single "universal" standard. We compare three distinct calibration approaches.
Option A: Acetanilide (The Generalist)
  • Structure:

    
    
    
  • Role: Primary K-factor calibration for C, H, N.

  • Pros: High purity (>99.9%), non-hygroscopic, stable combustion profile.

  • Cons: Lacks Chlorine. It cannot validate the efficiency of the halogen scrubber (Silver wool) in the combustion tube.

  • Verdict: Essential for baseline calibration but insufficient for validation of HCl salts.

Option B: p-Chlorobenzoic Acid (The Matrix Match)
  • Structure:

    
    
    
  • Role: Validation Standard (Check Standard).

  • Pros: Contains Chlorine (~22.6%). Closely mimics the halogen load of the target analyte (

    
    ).
    
  • Mechanism: If the Silver wool in your reactor is depleted, Chlorine gas (

    
    ) will pass to the detector, often causing a "ghost" Nitrogen peak or skewing Carbon results.
    
  • Verdict: Mandatory for this workflow. Use as a "Run Check" immediately before the analyte.

Option C: Sulfanilamide (The Heteroatom Alternative)
  • Structure:

    
    
    
  • Role: Alternative Primary Standard.

  • Pros: Good for N/S ratios.

  • Cons: Sulfur requires Tungsten/Copper scrubbing. Introducing Sulfur and Chlorine simultaneously can exhaust reagents faster.

  • Verdict: Avoid for this specific campaign to reduce variables.

Experimental Protocol: The Self-Validating Workflow

This protocol ensures data integrity by bracketing the hygroscopic analyte with matrix-matched standards.

Step 1: Reactor Preparation (The Silver Trap)
  • Requirement: Ensure the combustion tube contains a fresh zone of Silver Wool (heated to ~700-850°C depending on instrument).

  • Causality:

    
    . This reaction removes Cl interference. If the Ag is exhausted (blackened), Cl breaks through, invalidating the N data.
    
Step 2: Sample Handling (Hygroscopicity Management)
  • Problem: Amine HCl salts absorb atmospheric moisture, artificially inflating %H and diluting %C/%N.

  • Solution:

    • Dry the 5-(Methylamino)pentan-1-ol HCl in a vacuum desiccator (

      
      ) for 4 hours.
      
    • Weigh samples (2.0 - 2.5 mg) into Tin capsules .

    • Crimping: Cold-weld the capsule immediately. Do not leave on the autosampler tray for >30 mins.

Step 3: The "Sandwich" Run Sequence

To guarantee trustworthiness, run the sequence below. If Standard 2 fails, do not analyze the sample.

Run #Sample IDPurposeAcceptance Criteria
1-3Acetanilide K-Factor CalibrationRSD < 0.1%
4p-Chlorobenzoic Acid Scrubber Validation C: ±0.3% of theory
55-(Methylamino)... HCl Analyte Target
65-(Methylamino)...[1] HCl Analyte (Dup) Target
7p-Chlorobenzoic Acid Drift CheckC: ±0.3% of theory

Visualization: Halogen Scrubbing Pathway

The following diagram illustrates why the specific standard (p-Chlorobenzoic Acid) is required to validate the reactor's integrity.

CombustionFlow cluster_legend Logic Check Sample Analyte: 5-(Methylamino)... (Contains C, H, N, Cl) Combustion Combustion Zone (1000°C + O2) Sample->Combustion Injection Gases Gases: CO2, H2O, NOx, Cl2, HCl Combustion->Gases Oxidation AgTrap Silver Wool Trap (Critical Control Point) Gases->AgTrap Flow Reduction Reduction Tube (Cu: NOx -> N2) AgTrap->Reduction CO2, H2O, NOx (Cl2 REMOVED) Detector TCD Detector (Measures N2, CO2, H2O) AgTrap->Detector FAILURE MODE: Cl2 Breakthrough Reduction->Detector Clean N2, CO2, H2O Note If p-Chlorobenzoic Acid passes, Ag Trap is functional. If fails, Cl2 distorts N2 peak.

Caption: Workflow demonstrating the critical role of the Silver Trap in preventing Chlorine interference during the analysis of amine hydrochlorides.

References

  • ASTM International. (2021). ASTM D5291 - Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. ASTM.[2][3] [Link]

  • Exeter Analytical. (n.d.). CHN Analysis of Air Sensitive & Hygroscopic Samples. Exeter Analytical Technical Guides. [Link]

Sources

Validation

Validating the synthesis of 5-(Methylamino)pentan-1-ol hydrochloride via thin-layer chromatography (TLC)

Comparative Guide: Optimizing TLC Validation for 5-(Methylamino)pentan-1-ol Hydrochloride Synthesis Executive Summary Validating the synthesis of 5-(Methylamino)pentan-1-ol hydrochloride (CAS: 124455-58-9) presents a dis...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Optimizing TLC Validation for 5-(Methylamino)pentan-1-ol Hydrochloride Synthesis

Executive Summary Validating the synthesis of 5-(Methylamino)pentan-1-ol hydrochloride (CAS: 124455-58-9) presents a distinct analytical challenge: the molecule lacks a strong UV chromophore and possesses high polarity due to its dual functionality (secondary amine and primary alcohol). This guide objectively compares visualization techniques and mobile phase systems, establishing a self-validating protocol for researchers. While Ninhydrin is the industry standard for amines, this guide highlights the specific colorimetric behavior of secondary aliphatic amines and offers robust alternatives for confirming purity.

Part 1: Scientific Context & The Challenge

The Molecule: 5-(Methylamino)pentan-1-ol is a bifunctional building block. In its hydrochloride salt form, it is an ionic solid.

  • Structure:

    
    
    
  • Detection Barrier: The aliphatic backbone does not absorb UV light at 254 nm. Traditional UV visualization is ineffective.

  • Chromatographic Barrier: The amine group interacts strongly with acidic silanol groups on silica gel, leading to "tailing" (streaking) unless the mobile phase is basified.

The Synthesis Context (Impurities): To validate synthesis, one must separate the product from likely precursors, typically 5-chloropentan-1-ol or 5-aminopentan-1-ol .

  • Precursor (Alkyl Halide): High Rf, UV silent, Ninhydrin negative.

  • Side Product (Primary Amine): Lower Rf, Ninhydrin positive (Purple/Blue).

  • Target (Secondary Amine): Moderate Rf, Ninhydrin positive (Yellow/Orange).

Part 2: Comparative Analysis of Visualization Methods

For this specific molecule, UV detection is useless. Chemical staining is mandatory. The following table compares the efficacy of four standard staining reagents for this specific secondary amine.

Table 1: Staining Reagent Performance Matrix

FeatureMethod A: Ninhydrin Method B: Dragendorff Method C: KMnO₄ Method D: Iodine Vapor
Target Group Amines (

&

)
Alkaloids / AminesOxidizable groups (Alcohol)General Organic
Sensitivity High (<1 µg)ModerateModerateLow/Moderate
Specificity High (Nitrogen only)High (Nitrogen only)Low (Reacts with solvents)Low (Non-specific)
Color Response Yellow/Orange (Specific to

)
Orange/Red PrecipitateYellow/Brown spotBrown/Yellow
Stability Permanent (after heating)Fades over timePermanentReversible (Fades)
Verdict Preferred (Primary) Confirmatory Alternative Quick Screen
Expert Insight: The "Ninhydrin Anomaly"

While Ninhydrin is famous for producing "Ruhemann’s Purple" with primary amines, it reacts differently with secondary amines like 5-(Methylamino)pentan-1-ol. The reaction stops at the iminium salt stage, typically yielding a yellow or orange chromophore rather than purple.[1]

  • Why this matters: If your spot turns deep purple/blue, you likely have significant contamination with the primary amine (demethylated side product) or starting material impurities.

Part 3: Experimental Protocol (The Self-Validating System)

To ensure reproducibility, this protocol includes a "System Suitability" step using a basic modifier to prevent tailing.

Phase 1: Mobile Phase Optimization

Standard eluents (DCM/MeOH) will cause the amine to streak. You must suppress the ionization of the amine or mask the silica's acidity.

  • Standard System: Dichloromethane (DCM) : Methanol (MeOH) [90:10]

    • Result: Severe tailing. Rf is unreliable.[2]

  • Optimized System (The "Ammonia Trick"): DCM : MeOH : Ammonium Hydroxide (

    
    ) [80:18:2]
    
    • Result: Sharp, round spots. The ammonia competes for silanol sites, allowing the amine to migrate freely.

Phase 2: Sample Preparation (Crucial for HCl Salts)

Spotting the hydrochloride salt directly often leads to poor migration because the salt may not dissolve in the mobile phase or may dissociate slowly.

  • Dissolve 5 mg of the product in 1 mL of Methanol.

  • Neutralization: Add 1 drop of

    
     or Triethylamine to the vial before spotting. This generates the free base in solution, ensuring it runs identically to the reference standard.
    
Phase 3: Visualization Workflow
  • Elute: Run the plate in the Optimized System.

  • Dry: Use a heat gun to remove all traces of ammonia (ammonia reacts with Ninhydrin to turn the whole background purple).

  • Stain: Dip in Ninhydrin solution.

  • Develop: Heat at 110°C for 2-3 minutes.

  • Analyze: Look for the Yellow/Orange spot at Rf ~0.3–0.4.

Part 4: Visualization of the Validation Logic

The following diagram illustrates the decision process for validating the reaction endpoint and purity.

TLC_Validation Start Crude Reaction Mix (5-chloropentan-1-ol + Methylamine) Prep Sample Prep: Dissolve in MeOH + 1 drop NH4OH Start->Prep TLC_Run TLC Development DCM:MeOH:NH4OH (80:18:2) Prep->TLC_Run Dry Drying Step (Remove Ammonia completely) TLC_Run->Dry Stain Stain Selection Dry->Stain Ninhydrin Method A: Ninhydrin (Heat to 110°C) Stain->Ninhydrin Primary Validation Iodine Method B: Iodine (Vapor Chamber) Stain->Iodine Quick Check Result_Purple Purple Spot? Primary Amine Impurity Ninhydrin->Result_Purple Demethylation Result_Yellow Yellow/Orange Spot? Target: Secondary Amine Ninhydrin->Result_Yellow Success Result_HighRf High Rf (No Stain)? Unreacted Alkyl Halide Iodine->Result_HighRf Starting Material

Caption: Logical workflow for TLC validation. Note the critical differentiation between Purple (Primary Amine) and Yellow (Secondary Amine) response in Ninhydrin staining.

Part 5: Expected Data & Interpretation[3]

Table 2: Typical Experimental Rf Values (Silica Gel 60 F254) Mobile Phase: DCM:MeOH:NH4OH (80:18:2)

CompoundRf Value (Approx)Ninhydrin ColorIodine Vapor
5-chloropentan-1-ol (Start Mat.)0.85 – 0.95No ReactionBrown Spot
5-(Methylamino)pentan-1-ol (Product)0.30 – 0.40 Yellow / Orange Brown Spot
5-aminopentan-1-ol (Impurity)0.20 – 0.30Deep PurpleBrown Spot

Note: Rf values are system-dependent. Always co-spot with a reference standard.

References

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates: Ninhydrin and Stains. Retrieved from [Link]

  • ResearchGate. (2021). TLC visualization of aliphatic secondary amines: Ninhydrin Color Response. Retrieved from [Link]

  • PubChem. (2025). 5-(methylamino)pentan-1-ol hydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Comparative

Enhancing Pharmacokinetic Profiles: A Comparative Guide to the Biological Half-Life of Drugs Modified with 5-(Methylamino)pentan-1-ol

Introduction: The Critical Role of Biological Half-Life in Drug Efficacy In the landscape of modern drug development, the optimization of a molecule's pharmacokinetic profile is as crucial as its pharmacodynamic activity...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Biological Half-Life in Drug Efficacy

In the landscape of modern drug development, the optimization of a molecule's pharmacokinetic profile is as crucial as its pharmacodynamic activity. A key parameter in this profile is the biological half-life (t½), which dictates the time required for the concentration of a drug in the body to be reduced by half.[1][2] This parameter is a primary determinant of dosing frequency, and achieving an optimal half-life is essential for ensuring sustained therapeutic effect, improving patient compliance, and minimizing off-target toxicity.[3] A drug with an overly short half-life may require frequent administration, posing a challenge to patient adherence, while an excessively long half-life can lead to drug accumulation and an increased risk of adverse effects.[3]

Consequently, medicinal chemists employ various strategies to modulate the half-life of promising drug candidates. One such approach is the structural modification of the parent molecule to alter its physicochemical properties, thereby influencing its absorption, distribution, metabolism, and excretion (ADME).[4] This guide provides a comparative analysis of how modifying a drug with a specific chemical moiety, 5-(Methylamino)pentan-1-ol, could theoretically impact its biological half-life, supported by established principles of medicinal chemistry and detailed experimental protocols for in vivo validation.

A Hypothetical Case Study: Modification of a Parent Drug with 5-(Methylamino)pentan-1-ol

While direct experimental data on drugs specifically modified with 5-(Methylamino)pentan-1-ol is not extensively available in published literature, we can construct a scientifically grounded hypothesis on its potential effects. The structure of 5-(Methylamino)pentan-1-ol incorporates two key functional groups: a secondary amine within an alkyl chain and a terminal primary alcohol.[5] The incorporation of this moiety into a parent drug molecule is likely to induce significant changes in its physicochemical and, consequently, its pharmacokinetic properties.

cluster_modification Drug Modification Parent Drug Parent Drug Modified Drug Modified Drug Parent Drug->Modified Drug + 5-(Methylamino)pentan-1-ol 5-(Methylamino)pentan-1-ol (C6H15NO) 5-(Methylamino)pentan-1-ol->Modified Drug

Caption: Hypothetical modification of a parent drug.

Anticipated Physicochemical Changes and Their Pharmacokinetic Implications

The addition of the 5-(methylamino)pentan-1-ol moiety can be expected to alter several key physicochemical parameters of a parent drug:

  • Increased Hydrophilicity: The presence of the hydroxyl (-OH) and amino (-NH) groups will increase the polarity and hydrogen bonding capacity of the molecule. This increased water solubility can have a dual effect. On one hand, it may enhance the solubility of poorly soluble parent drugs, which can be beneficial for formulation and absorption.[] On the other hand, a significant increase in hydrophilicity generally leads to more rapid renal excretion, potentially shortening the half-life.[7]

  • Altered Lipophilicity: The pentyl chain introduces a lipophilic component, which could counterbalance the hydrophilicity of the polar groups to some extent.[8] The overall change in the logarithm of the partition coefficient (logP), a measure of lipophilicity, would depend on the properties of the parent drug.[9] A carefully balanced modification could improve membrane permeability, a critical factor for oral absorption and distribution into tissues.[4]

  • Introduction of a Site for Metabolism: The primary alcohol is a prime target for phase I metabolism, specifically oxidation by alcohol dehydrogenases and cytochrome P450 enzymes to form an aldehyde and subsequently a carboxylic acid.[10] The secondary amine is also susceptible to N-dealkylation. These metabolic pathways can lead to the formation of more polar metabolites that are readily excreted, thus influencing the rate of drug clearance.[11]

  • Potential for Prodrug Strategies: The amino and hydroxyl groups offer handles for creating prodrugs, where these functional groups are masked to improve properties like oral bioavailability and are later cleaved in vivo to release the active drug.[3][12] For instance, the hydroxyl group could be esterified to create a more lipophilic prodrug that enhances absorption.[13]

Conceptual Comparative Analysis

The following table provides a conceptual comparison of the anticipated pharmacokinetic properties of a hypothetical parent drug versus its 5-(methylamino)pentan-1-ol-modified analog.

Pharmacokinetic ParameterHypothetical Parent DrugHypothetical Modified DrugRationale for Change
Absorption Variable (depends on lipophilicity)Potentially improvedThe amphipathic nature of the modifying group may enhance solubility and membrane permeability.[4]
Distribution Dependent on tissue partitioningMay be altered due to changes in plasma protein binding and tissue permeability.Increased polarity could reduce the volume of distribution (Vd).[14]
Metabolism Primary metabolic pathways of parentAdditional metabolic pathways via oxidation of the alcohol and N-dealkylation of the amine.[10][11]Introduction of new metabolic "soft spots".
Excretion Primarily renal or hepaticLikely enhanced renal excretion of the parent drug and its more polar metabolites.[7]Increased hydrophilicity facilitates renal clearance.
Biological Half-life (t½) BaselineLikely to be altered; could be shorter due to increased clearance or longer if the modification protects a more labile site on the parent drug.The net effect depends on the balance between changes in clearance and volume of distribution.

Experimental Protocol for In Vivo Determination of Biological Half-Life

To empirically determine the impact of modification with 5-(methylamino)pentan-1-ol on a drug's half-life, a preclinical pharmacokinetic study in a rodent model is a standard approach.[15]

Study Design and Animal Model
  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old) are commonly used for pharmacokinetic studies due to their well-characterized physiology and manageable size.[16]

  • Study Design: A parallel-group or crossover design can be employed.[16] In a parallel design, one group of rats receives the parent drug and another group receives the modified drug. In a crossover design, the same group of animals receives both drugs with a washout period in between, which helps to reduce inter-animal variability.

  • Acclimatization: Animals should be acclimatized to the facility for at least one week prior to the study.[17]

Formulation and Dosing
  • Formulation: The parent and modified drugs are formulated in a suitable vehicle (e.g., a solution of 0.5% carboxymethyl cellulose) for administration.[18]

  • Route of Administration: For determining the elimination half-life, intravenous (IV) administration is often preferred as it bypasses the absorption phase. Oral (PO) administration can also be used to assess oral bioavailability and half-life.[19]

  • Dose Selection: The dose should be selected based on prior toxicity and efficacy studies to ensure it is well-tolerated and results in plasma concentrations that are quantifiable by the bioanalytical method.

Blood Sample Collection
  • Sampling Time Points: Blood samples (approximately 100-200 µL) are collected at predetermined time points to capture the distribution and elimination phases. Typical time points for an IV study might be: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.[16][17]

  • Sampling Site: Blood is typically collected from the tail vein or saphenous vein.[18]

  • Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.[20]

Bioanalytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drug concentrations in biological matrices due to its high sensitivity and selectivity.[21][22]

  • Sample Preparation: Plasma samples are typically prepared by protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances.[20][23] An internal standard is added to correct for variability during sample processing and analysis.

  • Chromatographic Separation: The extracted samples are injected into a high-performance liquid chromatography (HPLC) system to separate the analyte from other components.

  • Mass Spectrometric Detection: The separated analyte is then introduced into a tandem mass spectrometer for detection and quantification.

Pharmacokinetic Data Analysis
  • Non-Compartmental Analysis (NCA): The plasma concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters.[24][25]

  • Key Parameters:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): A measure of total drug exposure.

    • Clearance (CL): The volume of plasma cleared of the drug per unit time.

    • Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

    • Biological Half-life (t½): Calculated as 0.693 * Vd / CL.[2]

cluster_workflow In Vivo Half-Life Determination Workflow A Study Design (e.g., Crossover in Rats) B Drug Formulation & Administration (IV or PO) A->B C Serial Blood Sampling (e.g., 0-24h) B->C D Plasma Separation & Storage (-80°C) C->D E Bioanalysis (LC-MS/MS Quantification) D->E F Pharmacokinetic Analysis (NCA) E->F G Determination of t½, AUC, CL, Vd F->G

Caption: Experimental workflow for half-life determination.

Conclusion

References

  • Sketchviz. Guide to Flowcharts in Graphviz. [Link]

  • Gabrielsson, J., & Weiner, D. (2012). Non-compartmental analysis. Methods in Molecular Biology, 929, 377-389.
  • Quartic Software. (2023). Non-Compartmental Analysis (NCA): The Basics of PK/PD Statistics, Part 1. [Link]

  • Medicilon. (2026). PK Statistics: Non-compartmental Analysis (NCA) Parameters And Preclinical Applications. [Link]

  • PHARMD GURU. (n.d.). 11. NON-COMPARTMENTAL PHARMACOKINETICS. [Link]

  • MathWorks. (n.d.). Noncompartmental Analysis. [Link]

  • Mhatre, P. (2022). Create a Flowchart using Graphviz Dot. Medium. [Link]

  • Al-Hadiya, Z. H. (2022). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. Molecules, 27(15), 4989.
  • D_Central_Station. (2023). Flowcharting Made Easy: Visualize Your User Flow with Graphviz!. Medium. [Link]

  • Al-Hadiya, Z. H. (2022). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules, 27(11), 3591.
  • Jane, L. (2011). Drawing Flow Diagrams with GraphViz. LornaJane. [Link]

  • Granor, T. (2020). Create Complex Graphs with GraphViz. YouTube. [Link]

  • Lee, H. R., Lee, J. H., & Kim, U. (2022). Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma. Pharmaceuticals, 15(10), 1269.
  • Patsnap Synapse. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies?. [Link]

  • PubChem. (n.d.). 5-(Dimethylamino)pentan-1-ol. [Link]

  • de Souza, D. Z., de Almeida, R. M., & de Oliveira, M. F. (2023). A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases. Journal of Pharmaceutical and Biomedical Analysis, 222, 115082.
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Validation

A Senior Application Scientist's Guide to Crystalline Phase Analysis: Comparing Polymorphs of 5-(Methylamino)pentan-1-ol Hydrochloride via Powder X-ray Diffraction

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the solid-state properties of an Active Pharmaceutical Ingredient (API) are of paramount importance...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the solid-state properties of an Active Pharmaceutical Ingredient (API) are of paramount importance. The specific crystalline form, or polymorph, of a compound can profoundly influence critical parameters such as solubility, stability, and bioavailability.[1][2][3][4] This guide provides an in-depth comparison of hypothetical crystalline forms of 5-(Methylamino)pentan-1-ol hydrochloride, demonstrating the pivotal role of Powder X-ray Diffraction (PXRD) in identifying and differentiating these forms.

The ability of a single compound to exist in multiple crystal structures is known as polymorphism.[5] These different forms arise from variations in the molecular packing within the crystal lattice, leading to distinct physicochemical properties despite having the identical chemical composition.[1][3][6] For a drug substance like 5-(Methylamino)pentan-1-ol hydrochloride, failing to identify and control the polymorphic form can lead to significant challenges in later stages of development, including issues with manufacturability and product consistency.[2][7] Therefore, comprehensive solid-state characterization is not merely a regulatory requirement but a fundamental component of robust drug development.[8]

This guide will delve into a comparative analysis of two hypothetical polymorphs, designated as Form A and Form B, of 5-(Methylamino)pentan-1-ol hydrochloride. Through a detailed examination of their PXRD patterns, we will illustrate how this powerful analytical technique serves as a definitive fingerprint for crystalline phases.[9]

Comparative Analysis of Hypothetical Polymorphs: Form A vs. Form B

The primary output of a PXRD experiment is a diffractogram, which plots the intensity of diffracted X-rays as a function of the diffraction angle, 2θ (two-theta). Each crystalline phase produces a unique diffraction pattern, characterized by a series of peaks at specific 2θ angles. The position and relative intensity of these peaks are directly related to the crystal lattice structure.

Below is a hypothetical comparison of the characteristic PXRD peaks for Form A and Form B of 5-(Methylamino)pentan-1-ol hydrochloride.

Form A: Characteristic Peaks (2θ) Form B: Characteristic Peaks (2θ)
8.5°10.2°
12.3°14.8°
15.1°18.5°
19.8°20.4°
22.0°25.1°
24.7°28.9°

The distinct differences in the peak positions between Form A and Form B are unequivocal evidence of two different crystal structures. For instance, the presence of a peak at 8.5° in Form A and its absence in Form B, coupled with the appearance of a new peak at 10.2° in Form B, immediately signifies a change in the crystal lattice. These differences in molecular arrangement can lead to significant variations in physical properties. For example, a less stable, or metastable, polymorph often exhibits higher solubility, which can be advantageous for bioavailability but may also present stability challenges.[1][8]

Experimental Workflow for Polymorph Characterization

The process of analyzing and comparing crystalline forms of a substance like 5-(Methylamino)pentan-1-ol hydrochloride follows a systematic workflow. This ensures the generation of high-quality, reproducible data essential for regulatory submissions and internal decision-making.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Handling of 5-(Methylamino)pentan-1-ol Hydrochloride

This document provides essential safety and logistical protocols for the handling of 5-(Methylamino)pentan-1-ol hydrochloride. As a compound utilized in specialized research and development, a thorough understanding of i...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical protocols for the handling of 5-(Methylamino)pentan-1-ol hydrochloride. As a compound utilized in specialized research and development, a thorough understanding of its properties is paramount to ensuring personnel safety and experimental integrity. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to work with confidence and security.

Hazard Assessment and Toxicological Profile

5-(Methylamino)pentan-1-ol hydrochloride is the salt form of 5-(Methylamino)pentan-1-ol. While comprehensive toxicological data for the hydrochloride salt is not fully established, a robust safety protocol can be developed by assessing the known hazards of the parent compound and related amino alcohol structures.[1] The primary hazards are associated with its corrosive nature and potential toxicity if ingested.

The free base, 5-(Methylamino)pentan-1-ol, is classified with the following hazards:

  • H314: Causes severe skin burns and eye damage.

  • H302: Harmful if swallowed.

  • H227: Combustible liquid.

  • H333: May be harmful if inhaled.

Given these classifications, it is imperative to treat the hydrochloride salt with a high degree of caution, assuming it presents similar corrosive and toxicological risks. The hydrochloride moiety can contribute to the material's corrosivity, especially in the presence of moisture.[2]

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The level of protection must be matched to the scale and nature of the operation. Always inspect PPE for integrity before each use.

Operational Scale Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Small-Scale Laboratory Use (mg to g)Tightly fitting safety goggles conforming to EN166 or NIOSH standards.[3]Chemical-resistant nitrile or butyl rubber gloves. Inspect before use.[4]Standard, fully-buttoned laboratory coat.[3]Not required if handled exclusively within a certified chemical fume hood.[3][4]
Large-Scale or Bulk Handling Face shield worn over safety goggles.[3][5]Heavy-duty, chemical-resistant gloves. Consult manufacturer data for breakthrough times.Chemical-resistant apron or impervious clothing over a lab coat.[2][6]An approved respirator with an appropriate cartridge is recommended, especially if aerosols or dust may be generated.[6][7]
Emergency Situations (e.g., Spills) Full face shield and chemical safety goggles.[3]Heavy-duty, chemical-resistant gloves.Full protective suit or chemical-resistant coveralls to prevent any skin exposure.[3]Full-face respirator with an appropriate cartridge if exposure limits are exceeded or irritation is experienced.[3][6]
Logical PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the correct level of PPE.

PPE_Selection cluster_input Initial Assessment cluster_scale Scale of Operation cluster_ppe Required PPE Level start Assess Task: Scale & Hazard Potential small_scale Small-Scale (mg-g) start->small_scale Routine Lab Work large_scale Large-Scale (Bulk) start->large_scale Bulk Transfer spill Emergency (Spill) start->spill Uncontrolled Release ppe_level1 Level 1: Goggles, Nitrile Gloves, Lab Coat small_scale->ppe_level1 ppe_level2 Level 2: Face Shield + Goggles, Resistant Gloves, Apron, Respirator Recommended large_scale->ppe_level2 ppe_level3 Level 3: Full Face Shield + Goggles, Heavy-Duty Gloves, Full Suit, Respirator Required spill->ppe_level3 Handling_Workflow prep 1. Preparation (Verify Fume Hood, Gather Materials) don_ppe 2. Don PPE (Inspect & Wear) prep->don_ppe handle 3. Chemical Handling (Weigh & Transfer in Fume Hood) don_ppe->handle cleanup 4. Decontaminate (Workspace & Tools) handle->cleanup doff_ppe 5. Doff PPE (Avoid Contamination) cleanup->doff_ppe wash 6. Personal Hygiene (Wash Hands) doff_ppe->wash

Caption: Standard operational workflow for chemical handling.

Emergency Procedures: Spill and Exposure Management

Preparedness is key to mitigating the consequences of an accidental release or exposure.

  • Minor Spill (Contained in Fume Hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE (at a minimum, the level for large-scale handling), absorb the spill with an inert, non-combustible material like sand or vermiculite.

    • Carefully sweep or scoop the material into a designated hazardous waste container. [3] 4. Decontaminate the spill area thoroughly.

  • Major Spill (Outside of Fume Hood):

    • Evacuate the laboratory immediately and alert others.

    • Follow your institution's emergency procedures by contacting the Environmental Health and Safety (EHS) department. [3] 3. Do not attempt to clean up a major spill without specialized training and equipment.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. [6]Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. [6]Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [6] * Ingestion: Do NOT induce vomiting. [2][6]Rinse the mouth with water and seek immediate medical attention.

Waste Disposal Protocol

Proper disposal is a critical final step to ensure environmental and regulatory compliance.

  • Waste Segregation: All materials contaminated with 5-(Methylamino)pentan-1-ol hydrochloride, including gloves, weigh boats, paper towels, and spill cleanup debris, must be collected in a dedicated hazardous waste container. [3]Do not mix this waste with other streams unless explicitly approved by your EHS department. [3][7]2. Container Labeling: The hazardous waste container must be kept closed and be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Disposal Request: Follow your institution's procedures for having the full waste container collected by the EHS department. Never dispose of this chemical down the drain or in regular trash. [8]

References

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